Trioctylmethylammonium chloride
Descripción
Propiedades
IUPAC Name |
methyl(trioctyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGEWXEAPTVCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35675-86-6 (iodide), 22061-11-6 (Parent) | |
| Record name | Trioctylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044487 | |
| Record name | Methyltrioctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
| Record name | Methyltrioctylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5137-55-3, 63393-96-4 | |
| Record name | Trioctylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrioctylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyltrioctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltrioctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctylmethylammonium chloride (TOMAC), commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt with significant applications across various fields of chemistry and industry.[1][2] Its utility as a phase-transfer catalyst, metal extractant, and surfactant makes it a valuable compound in organic synthesis, hydrometallurgy, and wastewater treatment.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and purification methods for TOMAC, presenting detailed experimental protocols, quantitative data for process optimization, and visual workflows to aid in laboratory and industrial applications.
The core structure of TOMAC consists of a central nitrogen atom bonded to three octyl chains and one methyl group, with a chloride counter-ion. This amphipathic nature, with long hydrophobic alkyl chains and a hydrophilic charged head, allows it to facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields.[3]
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound is achieved through the quaternization of trioctylamine (B72094) with a methylating agent, most commonly methyl chloride.[6] An alternative method involves the use of dimethyl carbonate as the methylating agent.
Quaternization of Trioctylamine with Methyl Chloride
This method is the most direct and widely used approach for producing TOMAC. The reaction involves the nucleophilic attack of the nitrogen atom of trioctylamine on the methyl chloride molecule.
Reaction: (C₈H₁₇)₃N + CH₃Cl → [(C₈H₁₇)₃NCH₃]⁺Cl⁻
a) Laboratory-Scale Synthesis (Analogous Procedure)
While a specific lab-scale protocol for TOMAC was not found, an analogous procedure for a similar quaternary ammonium salt, triethylmethylammonium chloride, can be adapted.[6]
Materials:
-
Trioctylamine
-
Methyl chloride (gas or liquid)
-
Anhydrous acetone (B3395972) (solvent)
-
Anhydrous diethyl ether (for precipitation/washing)
Procedure:
-
In a well-ventilated fume hood, dissolve trioctylamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly bubble methyl chloride gas through the solution or add liquid methyl chloride dropwise with vigorous stirring. Caution: Methyl chloride is a toxic and flammable gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be washed with cold diethyl ether to remove unreacted starting material.
b) Industrial-Scale Synthesis
A patented industrial process provides specific parameters for the large-scale production of TOMAC.[7]
Materials:
-
Trioctylamine
-
Methyl chloride
-
Alcoholic solvent (e.g., industrial alcohol)
-
Basic catalyst
Procedure:
-
Charge a reactor with 0.95–1.10 mol of trioctylamine and an alcoholic solvent.
-
Add a basic catalyst and heat the mixture to 75–90 °C with stirring.
-
Introduce 1.05–0.98 mol of methyl chloride into the reactor.
-
Maintain the reaction temperature between 75–95 °C and the pressure not exceeding 0.2 MPa.
-
The reaction is carried out for 10–15 hours.
-
After the reaction is complete, maintain the temperature at 84–95 °C for an additional 2–3 hours for incubation.
-
The final product is then processed for packaging.
| Parameter | Laboratory-Scale (Analogous) | Industrial-Scale[7] |
| Reactants | Trioctylamine, Methyl Chloride | Trioctylamine, Methyl Chloride |
| Solvent | Anhydrous Acetone | Alcoholic Solvent |
| Catalyst | Not specified | Basic Catalyst |
| Molar Ratio (Amine:MeCl) | Not specified | 0.95–1.10 : 1.05–0.98 |
| Temperature | Reflux | 75–95 °C |
| Pressure | Atmospheric | ≤ 0.2 MPa |
| Reaction Time | Several hours | 10–15 hours |
| Post-reaction Incubation | Not specified | 2–3 hours at 84–95 °C |
| Yield | Typically high[6] | Not specified, but results in a "qualified product" |
Synthesis using Dimethyl Carbonate
An alternative, high-yield synthesis route utilizes dimethyl carbonate as the methylating agent. This method is performed under high pressure.[8]
Materials:
-
Trioctylamine
-
Dimethyl carbonate (DMC)
-
Methanol (solvent)
-
Trioctylmethylammonium bromide (catalyst)
Procedure:
-
Combine trioctylamine, dimethyl carbonate, methanol, and the catalyst in a high-pressure reactor.
-
Heat the reaction mixture to 110 °C.
-
The reaction is carried out for 8 hours.
| Parameter | Value |
| Reactants | Trioctylamine, Dimethyl Carbonate |
| Solvent | Methanol |
| Catalyst | Trioctylmethylammonium bromide (5% of reactant mixture weight) |
| Molar Ratio (DMC:Amine) | 5.6 : 1 |
| Volume Ratio (Methanol:Amine) | 1 : 2 |
| Temperature | 110 °C |
| Reaction Time | 8 hours |
| Conversion Rate | Up to 99.57% |
Purification of this compound
Purification is crucial to remove unreacted starting materials, by-products, and color impurities. The most common methods involve solvent extraction and washing.
Purification by Solvent Extraction and Washing
This method is effective for removing impurities from the crude product.[9]
Materials:
-
Crude this compound
-
Chloroform (B151607) (CHCl₃)
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
20% Sodium chloride (NaCl) solution
-
Deionized water
Procedure:
-
Dissolve 50 g of crude TOMAC in 100 mL of chloroform.
-
Transfer the solution to a separatory funnel.
-
Wash the chloroform solution by shaking it with 200 mL of 20% NaOH solution for 10 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 200 mL of 20% NaCl solution for 10 minutes.
-
Separate the organic layer.
-
Perform a final wash with a small volume of deionized water.
-
Separate the organic layer and filter it through a dry filter paper to remove any residual water.
-
The purified TOMAC can be obtained by evaporating the chloroform.
Alternative Washing Procedure
Another reported method involves washing a solution of TOMAC in benzene (B151609).[9]
Materials:
-
Crude this compound
-
Benzene
-
1.5 M Hydrobromic acid (HBr)
Procedure:
-
Prepare a 30% (v/v) solution of crude TOMAC in benzene.
-
Wash the benzene solution twice with an equal volume of 1.5 M HBr.
-
Separate the organic layer and remove the solvent to obtain the purified product.
Workflow Diagrams
Caption: General synthesis workflow for this compound.
Caption: Purification workflow via solvent extraction and washing.
Analytical Methods for Purity Assessment
Ensuring the purity of the synthesized this compound is critical for its effective application. Several analytical techniques can be employed for this purpose.
-
Titration: Argentometric titration can be used to determine the chloride content, providing a measure of the quaternary ammonium salt concentration.[10]
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) is a suitable method for quantifying non-volatile compounds like TOMAC.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the identification and quantification of the compound and potential impurities.[11]
-
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the synthesized product and identify any organic impurities.
Conclusion
The synthesis of this compound via the quaternization of trioctylamine with methyl chloride is a robust and scalable method. Process parameters can be optimized to achieve high yields and purity. The alternative synthesis using dimethyl carbonate offers a very high conversion rate. Effective purification can be achieved through straightforward solvent extraction and washing procedures. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the synthesis and purification of this versatile quaternary ammonium salt. The selection of the appropriate synthesis and purification strategy will depend on the desired scale, purity requirements, and available resources.
References
- 1. rsc.org [rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Trioctylmethylammonium Chloride: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Trioctylmethylammonium chloride, a quaternary ammonium (B1175870) salt utilized in various laboratory and industrial applications, including as a phase-transfer catalyst and surfactant. The focus of this guide is to present its core identifiers, detailed safety information, and essential handling protocols to ensure its safe use in a research environment.
Chemical Identification
This compound is a viscous liquid that is hygroscopic. It is also known by other names such as Aliquat 336, Methyltrioctylammonium chloride, and Tricaprylmethylammonium chloride.[1] There are a couple of CAS numbers associated with this chemical, with 5137-55-3 being the primary identifier for the specific compound and 63393-96-4 often used for mixtures where the alkyl chain lengths vary (C8-C10).[2][3]
| Identifier | Value |
| CAS Number | 5137-55-3[1][4][5] |
| Alternate CAS Number | 63393-96-4 (for C8-C10 mixture)[2] |
| EC Number | 264-120-7[6][7] |
| Molecular Formula | C25H54ClN[1] |
| Molecular Weight | 404.16 g/mol [1][3] |
| Synonyms | Methyltrioctylammonium chloride, Aliquat 336, Tricaprylmethylammonium chloride[1][3] |
| Appearance | Colorless to light orange/yellow viscous liquid[1] |
| Density | 0.884 g/cm³[1] |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its dangers.
Signal Word: Danger [6][8][9][10]
GHS Pictograms:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3][6][8][9][11] |
| Skin Corrosion/Irritation (Category 1A/1B/1C) | H314: Causes severe skin burns and eye damage.[3][8][9][11] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[6][8] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[9][11] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3][9][11] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life.[8][10] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3][6][9][11] |
| Precautionary Class | Precautionary Statement |
| Prevention | P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][11] |
| P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9][11] | |
| P264: Wash skin thoroughly after handling.[6][9][11] | |
| P270: Do not eat, drink or smoke when using this product.[9][11] | |
| P273: Avoid release to the environment.[6][9][11] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][9][11] | |
| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][11] |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9][10] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][10] | |
| P391: Collect spillage.[9] | |
| Storage | P405: Store locked up.[9][10] |
| Disposal | P501: Dispose of contents/container in accordance with local regulations.[9] |
Toxicological Data
The acute toxicity of this compound has been evaluated in several studies. The primary routes of concern are oral ingestion and skin/eye contact.
| Test Type | Route | Species | Dose/Duration | Result |
| LD50 (Lethal Dose, 50%) | Oral | Rat | 223 mg/kg | Toxic Effects: Hypermotility, diarrhea, respiratory depression.[4] |
| LD50 (Lethal Dose, 50%) | Oral | Mouse | 280 mg/kg | - |
| Standard Draize Test | Skin | Rabbit | 0.5 mL | Severe Irritation.[4] |
| LC50 (Lethal Concentration, 50%) | Aquatic | Danio rerio (Zebra Fish) | - | 0.042 mg/L.[6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures outline best practices for handling and emergency response.
4.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Respiratory Protection: Use only in a chemical fume hood or with adequate ventilation to keep airborne concentrations low.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[10]
4.2 Handling and Storage Protocol
-
Handling: Wash hands and skin thoroughly after handling.[4] Avoid contact with eyes, skin, and clothing.[9] Prevent the formation of aerosols.[9]
-
Storage: Keep containers tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[4] The material is hygroscopic and should be protected from moisture.[4]
4.3 First-Aid Protocols
-
If Inhaled: Immediately move the victim to fresh air.[4] If breathing is difficult, administer oxygen.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]
-
Following Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical aid.[4]
-
Following Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, specifically from an ophthalmologist.[11]
-
If Swallowed: Do NOT induce vomiting.[4][9] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.
4.4 Accidental Release Measures (Spill Cleanup Protocol)
-
Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Wear full personal protective equipment as described in section 4.1.[9]
-
Environmental Precautions: Prevent the spill from entering drains, storm sewers, or waterways.[4][9]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[4][6] Use non-sparking tools. The spill area can be flushed with a dilute (5%) acetic acid solution, with the rinsate collected for proper disposal.[4]
Visualized Safety Workflow
The following diagram outlines the logical relationship between the hazards of this compound and the required safety responses.
Caption: Workflow of Hazards and Responses.
References
- 1. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]
- 2. This compound | 63393-96-4 | TCI AMERICA [tcichemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 5. Buy Online CAS Number 5137-55-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. serva.de [serva.de]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Solubility of Trioctylmethylammonium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physicochemical Properties and Solvent Compatibility of a Versatile Quaternary Ammonium (B1175870) Salt
Trioctylmethylammonium chloride, a quaternary ammonium salt widely recognized under the trade name Aliquat 336, is a cornerstone compound in various chemical applications, including as a phase transfer catalyst and in solvent extraction processes.[1][2] Its efficacy in these roles is intrinsically linked to its solubility in a diverse range of organic solvents. This technical guide provides a detailed overview of the solubility of this compound, presenting quantitative data, experimental protocols for solubility determination, and a visualization of its functional mechanisms, tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound is a yellow, viscous liquid at room temperature.[3] Comprising a central nitrogen atom bonded to three octyl chains and one methyl group, with a chloride counter-ion, its structure imparts a unique amphiphilic character. This structure dictates its solubility, making it highly soluble in many organic solvents while exhibiting limited solubility in water.[1][4]
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of organic solvents. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection in experimental and industrial applications.
Table 1: Solubility of this compound in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |
| Benzene | 8 | 100 |
| 30 | 100 | |
| 60 | 100 | |
| Chloroform | 0 | 100 |
| 8 | 100 | |
| 30 | 100 | |
| 60 | 100 | |
| Isopropanol | 0 | 100 |
| 8 | 100 | |
| 30 | 100 | |
| 60 | 100 | |
| Kerosene | 0 | 100 |
| 8 | 100 | |
| 30 | 100 | |
| 60 | 100 | |
| Water | 30 | 0.12 |
| 60 | 0.2 |
Data sourced from a technical data sheet for Aliquat 336.[5][6]
Table 2: Additional Reported Solubility Data
| Solvent | Reported Solubility |
| Methanol | Soluble[7][8] |
| Ethanol | > 83.2 mg/mL (for a derivative)[9] |
| 2-Propanol | > 110.0 mg/mL (for a derivative)[9] |
| Acetone | +++ (highly soluble, for a derivative)[9] |
| Ethyl Acetate | > 55.0 mg/mL (for a derivative)[9] |
| Acetonitrile | ~40 mg/mL (for a derivative)[9] |
| Toluene (B28343) | > 56.2 mg/mL (for a derivative)[9] |
| Hexane | ~11 mg/mL (for a derivative)[9] |
| DMSO | 100 mg/mL[10] |
| Water (25°C) | 0.021 g/L[11] |
| Water (in 2M HCl) | ~0.1 g/100 mL[12][13] |
| Supercritical CO₂ (313-333 K, 10-30 MPa) | 0.5 x 10⁻⁵ to 12.7 x 10⁻⁵ (mole fraction)[14] |
It is important to note that the solubility of this compound can be influenced by the presence of other solutes. For instance, its presence has been shown to increase the mutual solubility of toluene and ethylene (B1197577) glycol.[15]
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values in a specific solvent system, a gravimetric method can be employed. The following protocol provides a reliable framework for this determination.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Sealed glass vials
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sampling and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully draw a known mass of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound and below the boiling point of the solvent. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) x 100
Where the mass of the solvent in the aliquot is the total mass of the filtered solution minus the mass of the residue.
-
Visualization of Functional Mechanisms
The utility of this compound in various applications stems from its ability to facilitate the transfer of chemical species between immiscible phases. The following diagrams, generated using Graphviz, illustrate the logical workflows of two of its primary functions: phase transfer catalysis and solvent extraction of metal ions.
Caption: Workflow of Phase Transfer Catalysis using this compound.
In phase transfer catalysis, the quaternary ammonium cation (Q⁺) of this compound pairs with a reactant anion (Y⁻) from the aqueous phase, forming an ion pair that is soluble in the organic phase.[4] This allows the reactant anion to react with an organic substrate (RX) to form the desired product (RY). The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Solvent Extraction of Metal Ions.
During the solvent extraction of metal ions, this compound acts as an anion exchanger.[3][16] The chloride ion of the quaternary ammonium salt is exchanged for an anionic metal complex from the aqueous phase. This forms a new ion pair that is soluble in the organic solvent, effectively transferring the metal ion from the aqueous to the organic phase.
Conclusion
This technical guide consolidates available data on the solubility of this compound in various organic solvents, providing a valuable resource for its application in research and development. The provided experimental protocol offers a standardized method for determining its solubility in specific systems, while the visualized mechanisms of action offer a clear understanding of its role in phase transfer catalysis and solvent extraction. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, improving process efficiency, and enabling the development of innovative chemical methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchpublish.com [researchpublish.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase transfer catalysis | PPTX [slideshare.net]
- 5. impag.ch [impag.ch]
- 6. scribd.com [scribd.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. rsc.org [rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Investigation of Solubility of Aliquat 336 in Different Extracted Solutions -Fibers and Polymers | Korea Science [koreascience.kr]
- 14. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4- Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Trioctylmethylammonium Chloride: A Cornerstone of Green Chemistry Innovations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trioctylmethylammonium chloride, commercially known as Aliquat® 336, has emerged as a versatile and pivotal compound in the advancement of green chemistry.[1][2] Its unique properties as a phase transfer catalyst, a precursor to ionic liquids, and an efficient metal extractant have positioned it as a important tool for developing more sustainable chemical processes.[3][4][5] This technical guide provides a comprehensive overview of the applications of this compound in green chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in their pursuit of environmentally benign chemical synthesis and analysis.
Core Applications in Green Chemistry
This compound's utility in green chemistry stems from its ability to facilitate reactions between substances in different phases, often allowing for milder reaction conditions, reduced solvent usage, and higher yields compared to traditional methods.[2] Its primary applications can be categorized into three main areas:
-
Phase Transfer Catalysis (PTC): As a phase transfer catalyst, this compound transports a reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[2] This is particularly beneficial in reactions involving an inorganic nucleophile and an organic substrate, which are typically immiscible. The use of a PTC like Aliquat® 336 can eliminate the need for harsh organic solvents, reduce reaction times, and improve overall process efficiency.[6]
-
Solvent Extraction of Metals: this compound is a highly effective extractant for a variety of metals.[7] In hydrometallurgy and wastewater treatment, it can selectively extract metal ions from aqueous solutions into an organic phase. This application is crucial for the recovery of valuable metals and the removal of toxic heavy metals, contributing to a circular economy and environmental remediation.[3]
-
Synthesis of Ionic Liquids: this compound serves as a readily available and affordable precursor for the synthesis of a wide range of hydrophobic ionic liquids.[4][5][8] Ionic liquids are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability.[9] By exchanging the chloride anion of Aliquat® 336 with other anions, task-specific ionic liquids with tailored physicochemical properties can be prepared for various applications in synthesis and separations.[1][10]
Quantitative Data on Performance
The efficacy of this compound in its various applications is demonstrated by the quantitative data from numerous studies. The following tables summarize key performance indicators for its use in phase transfer catalysis and solvent extraction.
Phase Transfer Catalysis Performance
| Reaction | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference(s) |
| Oxidation | Cyclohexene (B86901) | Adipic Acid | ~1.5 | None (neat) | 110 | 5 | Good yield (not specified) | [11] |
| Epoxidation | (Z,E,E)-1,5,9-cyclododecatriene | 1,2-epoxy-5,9-cyclododecadiene | Not specified | Not specified | Not specified | 1 | >98% H2O2 conversion | |
| Alkylation | Sodium Benzoate | Butyl Benzoate | 0.001 mole | Toluene/Water | 60 | 1.5 | 92% | [12] |
| Hydrogenation of CO2 | CO2 | Formate | Not specified | Water/Toluene | 90 | 3 | Significant increase in yield | [13] |
Solvent Extraction Efficiency
| Metal Ion(s) | Aqueous Phase | Organic Phase (Aliquat 336 in) | pH | Extraction Efficiency (%) | Separation Factor (β) | Reference(s) |
| Pt(IV) | Chloride leach liquor | Kerosene | Not specified | Quantitative | 3.3 x 10^4 (Pt/Mn, Cr, Ni) | [3] |
| Cd(II) | Synthetic feed with Cu(II) | Toluene with TBP | 5 | 95.89 | High selectivity over Cu(II) with EDTA | [4][14] |
| Co(II) | Acidic chloride solution | Dodecane with oleyl alcohol | Not specified | >94% | High selectivity over Ni(II) (<10% Ni extracted) | [15] |
| Re(VII) | Hydrochloric acid | CCl4 | Not specified | Quantitative | High selectivity over various ions | [16] |
| Zn(II), Cd(II) | NaCl solution | Mixed aromatic-aliphatic diluent | Not specified | Good separation from Co and Ni | Not specified | [17] |
| Ti(IV), V(IV), Hf(IV), Co(II) | Not specified | Not specified | 0.8 - 1.0 | Ti: 99, V: 94, Hf: 82, Co: 99 | Not specified | [18] |
Experimental Protocols
To facilitate the application of this compound in a laboratory setting, detailed experimental protocols for key applications are provided below.
Protocol 1: Green Synthesis of Adipic Acid via Oxidation of Cyclohexene
This protocol describes the oxidation of cyclohexene to adipic acid using hydrogen peroxide as the oxidant and this compound as the phase transfer catalyst. This method is considered a greener alternative to the traditional industrial process that uses nitric acid and generates nitrous oxide, a potent greenhouse gas.[11][19][20]
Materials:
-
Cyclohexene
-
This compound (Aliquat® 336)
-
Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30-35%)
-
Potassium bisulfate (KHSO₄)
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Celite
Procedure:
-
Catalyst-Substrate Solution Preparation: Prepare a solution of cyclohexene containing approximately 0.25 g of Aliquat® 336 for every 2 g of cyclohexene.
-
Reaction Setup: In a 50 mL boiling flask, create a slurry of sodium tungstate dihydrate (0.5 g), 30-35% hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g). Add a magnetic stir bar.
-
Oxidation: Add 2.8 mL of the cyclohexene/Aliquat® 336 solution to the flask. Attach a reflux condenser and reflux the mixture for at least 45 minutes with rapid stirring.
-
Workup and Crystallization: After cooling, chill the reaction mixture in an ice bath to precipitate the crude adipic acid. Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.
-
Purification (Alkalization and Acidification):
-
Suspend the crude product in water and add 6 M NaOH dropwise until the solid dissolves, forming the disodium (B8443419) salt of adipic acid.
-
Add a small amount of Celite and filter the solution to remove the oily Aliquat® 336.
-
Transfer the clear filtrate to a clean beaker and acidify with 6 M HCl with stirring until precipitation is complete.
-
-
Final Product Isolation: Cool the mixture in an ice bath and collect the purified adipic acid by vacuum filtration. Wash with a small amount of cold water and dry.
Protocol 2: Synthesis of a Hydrophobic Ionic Liquid from this compound
This protocol details the synthesis of a hydrophobic ionic liquid, trioctylmethylammonium dioctylsulfosuccinate ([A336][DOSS]), via a metathesis reaction.[1]
Materials:
-
This compound (Aliquat® 336)
-
Sodium dioctylsulfosuccinate (NaDOSS)
-
Ethyl acetate (B1210297)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of Aliquat® 336 (0.02 mol) and sodium dioctylsulfosuccinate (0.02 mol) in 80 mL of ethanol.
-
Reaction: Heat the mixture to 60 °C with stirring until a homogeneous solution is formed. Turn off the heat and continue stirring at room temperature for 48 hours.
-
Isolation of the Ionic Liquid:
-
A solid precipitate of sodium chloride (NaCl) will form. Remove the precipitate by vacuum filtration.
-
Remove the ethanol from the filtrate using a rotary evaporator.
-
Add 60 mL of acetone to the resulting viscous liquid to precipitate any remaining NaCl. Let the mixture stand to allow the precipitate to settle and then decant the supernatant. Repeat this step three times.
-
Remove the acetone under vacuum.
-
-
Purification and Drying: Wash the resulting pale yellow, viscous compound with ethyl acetate and diethyl ether. Remove the remaining solvent under vacuum at 80 °C for 4 hours to yield the final ionic liquid.
Visualizing Green Chemistry in Action
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental mechanisms and workflows described in this guide.
Caption: Mechanism of Phase Transfer Catalysis using this compound.
Caption: General Workflow for Solvent Extraction of Metals with this compound.
Caption: Synthesis of Ionic Liquids from this compound via Metathesis.
Conclusion
This compound is a powerful and versatile tool for the implementation of green chemistry principles in a wide range of applications. Its effectiveness as a phase transfer catalyst, its efficiency in metal extraction, and its role as a precursor for ionic liquids underscore its importance in developing more sustainable chemical processes. The quantitative data and detailed protocols provided in this guide are intended to empower researchers and professionals to leverage the benefits of this compound in their work, contributing to a greener and more sustainable future for the chemical industry.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. nbinno.com [nbinno.com]
- 8. Aliquat 336®—a versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. researchpublish.com [researchpublish.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. deswater.com [deswater.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. studylib.net [studylib.net]
- 20. mdpi.com [mdpi.com]
Spectroscopic characterization of trioctylmethylammonium chloride (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of trioctylmethylammonium chloride, a quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst and metal extraction reagent. Commercially known as Aliquat 336, it is important to note that this compound is typically a mixture of C8 (octyl) and C10 (decyl) alkyl chains, with the C8 variant being predominant[1][2][3][4]. This guide will focus on the primary component, this compound, and will cover its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
This compound consists of a central nitrogen atom bonded to three octyl chains and one methyl group, forming a quaternary ammonium cation. This cation is paired with a chloride anion.
Figure 1: 2D structure of the trioctylmethylammonium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the methyl and octyl groups. The chemical shifts are influenced by the proximity of the protons to the positively charged nitrogen atom.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~3.1 | Singlet | 3H |
| N-C H₂-(CH₂)₆-CH₃ | ~3.3 | Multiplet | 6H |
| N-CH₂-C H₂-(CH₂)₅-CH₃ | ~1.6 | Multiplet | 6H |
| N-(CH₂)₂-(C H₂)₅-CH₃ | ~1.3 | Multiplet | 30H |
| N-(CH₂)₇-C H₃ | ~0.9 | Triplet | 9H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule.
| Assignment | Chemical Shift (ppm) |
| N-C H₃ | ~48 |
| N-C H₂-(CH₂)₆-CH₃ | ~60 |
| N-CH₂-C H₂-(CH₂)₅-CH₃ | ~22 |
| N-(CH₂)₂-C H₂-(CH₂)₄-CH₃ | ~26 |
| N-(CH₂)₃-C H₂-(CH₂)₃-CH₃ | ~29 |
| N-(CH₂)₄-C H₂-(CH₂)₂-CH₃ | ~29 |
| N-(CH₂)₅-C H₂-CH₂-CH₃ | ~31 |
| N-(CH₂)₆-C H₂-CH₃ | ~22 |
| N-(CH₂)₇-C H₃ | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The absence of N-H stretching vibrations confirms the quaternary nature of the ammonium salt.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2955 | Asymmetric C-H stretch | CH₃ |
| ~2925 | Asymmetric C-H stretch | CH₂ |
| ~2855 | Symmetric C-H stretch | CH₂ and CH₃ |
| ~1465 | C-H bend (scissoring) | CH₂ and CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the cation and to study its fragmentation pattern. Due to the presence of multiple alkyl chain lengths in commercial Aliquat 336, electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for its analysis. The mass spectrum will show a prominent peak corresponding to the trioctylmethylammonium cation.
Major Cationic Species in Aliquat 336:
| Cation | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyltri(n-octyl)ammonium | [C₂₅H₅₄N]⁺ | 368.7 |
| Methyldi(n-octyl)(n-decyl)ammonium | [C₂₇H₅₈N]⁺ | 396.8 |
| Methyl(n-octyl)di(n-decyl)ammonium | [C₂₉H₆₂N]⁺ | 424.8 |
| Methyltri(n-decyl)ammonium | [C₃₁H₆₆N]⁺ | 452.9 |
| Methyl(n-hexyl)di(n-octyl)ammonium | [C₂₃H₅₀N]⁺ | 340.7 |
The fragmentation of the trioctylmethylammonium cation typically involves the loss of alkyl chains.
Figure 2: Simplified fragmentation pathway of the trioctylmethylammonium cation.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
General Experimental Workflow
Figure 3: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Due to its viscous nature, this compound is typically dissolved in a deuterated solvent for analysis. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Prepare a solution of approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-5 seconds
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat): As a viscous liquid, this compound can be analyzed directly as a thin film. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Mode: Transmission
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1-10 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Instrument Parameters:
-
Ionization Mode: Positive ESI (+)
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N₂): Flow and temperature should be optimized for the specific instrument.
-
Mass Range: Scan a range appropriate to detect the expected cations (e.g., m/z 100-600).
-
Fragmentation (for MS/MS): If fragmentation analysis is desired, the parent ion of interest (e.g., m/z 368.7) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The collision energy should be optimized to produce a representative fragmentation pattern.
-
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctylmethylammonium chloride, commonly known as Aliquat 336, is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase-transfer catalyst, surfactant, and in solvent extraction. Its performance and safety in these applications, particularly at elevated temperatures, are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, including quantitative data, detailed experimental protocols, and an examination of its decomposition pathways.
Thermal Stability and Decomposition Data
The thermal stability of this compound has been investigated using various analytical techniques. While specific quantitative data for the pure compound is limited in publicly available literature, analysis of related compounds and materials containing Aliquat 336 provides valuable insights.
Table 1: Thermal Decomposition Data for this compound and Related Compounds
| Compound/Material | Onset Decomposition Temperature (°C) | Key Observations | Source(s) |
| This compound ([Aliquat⁺][Cl⁻]) | > 200 | Starts to decompose just above this temperature. | [1] |
| [Aliquat⁺][SO₂H⁻] | 157 | TGA analysis; demonstrates the significant influence of the anion on thermal stability. | [2] |
| Polymer Inclusion Membrane (40 wt% Aliquat 336) | ~250 | First major weight loss step observed in TGA, likely corresponding to the decomposition of Aliquat 336 within the polymer matrix. |
Note: The data presented highlights the variability in reported decomposition temperatures, which can be influenced by the specific experimental conditions and the purity of the sample. The anion associated with the trioctylmethylammonium cation plays a crucial role in determining its thermal stability.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the thermal stability and decomposition of this compound. These protocols are based on established practices for the analysis of quaternary ammonium salts and ionic liquids.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-100 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate, typically 10 °C/min, to a final temperature of 600-800 °C.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Calculate the temperatures at which specific percentages of mass loss (e.g., 5%, 10%, 50%) occur.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature beyond its decomposition point.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (in mW or W/g) versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset temperatures, peak temperatures, and enthalpy changes (area under the peak).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 0.1-1.0 mg) into a pyrolysis tube or on a filament.
-
Pyrolysis:
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (e.g., helium).
-
The volatile decomposition products are swept directly into the GC injection port.
-
-
GC Separation:
-
The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
A suitable temperature program is used for the GC oven to achieve good separation of the analytes.
-
-
MS Detection and Identification:
-
As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are recorded and compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
-
Decomposition Pathways and Mechanisms
The thermal decomposition of quaternary ammonium salts like this compound primarily proceeds through two main pathways: Hofmann elimination and nucleophilic substitution (SN2) .
Hofmann Elimination
This pathway involves the abstraction of a β-hydrogen from one of the octyl chains by the chloride anion, acting as a base. This results in the formation of an alkene (1-octene), a tertiary amine (dioctylmethylamine), and hydrogen chloride.
Nucleophilic Substitution (SN2)
In this mechanism, the chloride anion acts as a nucleophile and attacks one of the carbon atoms attached to the nitrogen. There are two potential sites for attack:
-
Attack at a methyl group: This is sterically more favorable and would yield methyl chloride and trioctylamine.
-
Attack at an octyl group: This would produce 1-chlorooctane (B87089) and dioctylmethylamine.
The predominant pathway and the resulting product distribution depend on factors such as temperature, the steric hindrance around the nitrogen atom, and the basicity/nucleophilicity of the counter-ion. For long-chain alkyl groups, a combination of these pathways is likely to occur.
Visualizations
Caption: Potential thermal decomposition pathways of this compound.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in various applications. While the onset of decomposition is generally reported to be above 200 °C, this can be significantly influenced by the presence of impurities and the nature of the associated anion. The primary decomposition mechanisms are believed to be Hofmann elimination and nucleophilic substitution, leading to the formation of alkenes, tertiary amines, and alkyl halides. For a comprehensive understanding, it is recommended that researchers conduct thermal analysis under their specific experimental conditions. The protocols and pathways detailed in this guide provide a robust framework for such investigations.
References
Trioctylmethylammonium Chloride (Aliquat 336): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synonyms, trade names, physicochemical properties, and multifaceted applications of trioctylmethylammonium chloride, a versatile quaternary ammonium (B1175870) salt widely recognized by its trade name, Aliquat 336. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of its utility, supported by detailed experimental protocols and logical workflow diagrams.
This compound (TOMAC) is a quaternary ammonium salt that has carved a significant niche in various chemical and pharmaceutical domains.[1][2] Its amphiphilic nature, stemming from a positively charged nitrogen atom bonded to three long alkyl (octyl) chains and one methyl group, underpins its efficacy as a phase transfer catalyst, a metal extractant, and a surfactant in the formulation of drug delivery systems.[2][3] This document serves as a technical resource, consolidating its nomenclature, key properties, and practical applications with a focus on experimental methodologies.
Synonyms and Trade Names
The compound is known by a variety of names in scientific literature and commercial markets. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.
| Synonym/Trade Name | Reference |
| Aliquat 336 | [1][4][5] |
| Methyltrioctylammonium chloride | [1][4] |
| TOMAC | [1] |
| Tricaprylmethylammonium chloride | [1][4][5] |
| N-Methyl-N,N-dioctyl-1-octanaminium chloride | [1] |
| Methyltricaprylylammonium chloride | [1] |
| Trioctylmonomethylammonium chloride | [1] |
| Capriquat | [1] |
| Aliquat 128 | [1] |
| TOMAC 75 | [1] |
| Starks' catalyst | [6] |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below, providing essential data for its handling and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 5137-55-3 | [1][4][7] |
| Molecular Formula | C25H54ClN | [1][2][4] |
| Molecular Weight | 404.16 g/mol | [1][3][4] |
| Appearance | Colorless to light orange/yellow viscous liquid | [1][4] |
| Density | 0.884 g/mL at 25 °C | [7][8] |
| Melting Point | -20 °C | [9] |
| Boiling Point | > 225 °C | [4][10] |
| Refractive Index | n20/D 1.4665 | [7][8] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform, isopropanol, and kerosene. | [2][9] |
| Hazard Statements | Toxic if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life with long-lasting effects. | [1][11][12] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, and use in a well-ventilated area are recommended. |
Core Applications and Experimental Protocols
This compound's unique properties make it a valuable tool in a range of applications, from industrial processes to pharmaceutical research.
Phase Transfer Catalysis
As a phase transfer catalyst, Aliquat 336 facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). It functions by transporting one of the reactants, typically an anion, from the aqueous phase to the organic phase where the reaction occurs. This enhances reaction rates, allows for milder reaction conditions, and can improve product yields and selectivity.
Experimental Protocol: Oxidation of Cyclohexene (B86901) to Adipic Acid
This protocol details the use of Aliquat 336 as a phase transfer catalyst in the green chemistry oxidation of cyclohexene to adipic acid.
Materials:
-
Cyclohexene
-
Aliquat 336
-
Sodium tungstate (B81510) (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (H₂O₂, 30-35%)
-
Potassium bisulfate (KHSO₄)
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Preparation of the Catalyst-Substrate Solution: A solution of Aliquat 336 in cyclohexene is prepared to a concentration of approximately 0.25 g of Aliquat 336 per 2 g of cyclohexene.
-
Reaction Setup: In a 50 mL boiling flask equipped with a magnetic stir bar, a slurry is prepared by combining sodium tungstate (0.5 g), 30-35% hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g).
-
Initiation of Reaction: To the stirred slurry, add 2.8 mL of the cyclohexene/Aliquat 336 solution.
-
Reaction Work-up and Product Isolation:
-
Crystallization: The reaction mixture is cooled in an ice bath to induce the crystallization of crude adipic acid. The solid is collected by vacuum filtration.
-
Alkalization: The crude product is treated with a base to dissolve the adipic acid as its carboxylate salt, allowing for the removal of the oily Aliquat 336 catalyst.
-
Acidification: The clear aqueous filtrate is acidified with 6 M HCl to a pH of 2 or less, causing the precipitation of purified adipic acid.
-
Final Purification: The precipitated adipic acid is cooled on ice and collected by vacuum filtration. The product is washed with a small amount of ice-cold water and dried.
-
Metal Extraction
Aliquat 336 is extensively used in hydrometallurgy for the solvent extraction of metal ions from aqueous solutions.[4] It functions as a liquid anion exchanger, where the chloride anion of the quaternary ammonium salt is exchanged for an anionic metal complex present in the aqueous phase. This allows for the selective separation and concentration of valuable or toxic metals.
Experimental Protocol: Liquid-Liquid Extraction of Metal Ions
This protocol provides a general procedure for the extraction of metal ions from an aqueous solution using Aliquat 336.
Materials:
-
Aqueous solution containing the metal ion of interest
-
Aliquat 336
-
Organic diluent (e.g., kerosene, toluene)
-
Phase modifier (e.g., tributyl phosphate (B84403) (TBP), if necessary to prevent emulsion formation)[13]
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
-
Stripping agent (e.g., a suitable acid, base, or complexing agent solution)
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of Aliquat 336 in the chosen organic diluent to the desired concentration. If required, add a phase modifier.
-
Extraction:
-
In a separatory funnel, combine the aqueous solution containing the metal ion and the prepared organic phase at a specific aqueous-to-organic (A:O) phase ratio.
-
Shake the mixture vigorously for a predetermined time to allow for mass transfer and equilibration.
-
Allow the phases to separate.
-
-
Separation: Carefully separate the aqueous (raffinate) and organic (loaded organic) phases.
-
Analysis: Analyze the metal ion concentration in the raffinate to determine the extraction efficiency.
-
Stripping (Back-Extraction):
-
Contact the loaded organic phase with a suitable stripping solution in a separatory funnel.
-
Shake the mixture to transfer the metal ion from the organic phase to the new aqueous phase.
-
Separate the phases to obtain a concentrated aqueous solution of the metal and the regenerated organic phase.
-
Role in Drug Development
In the pharmaceutical sector, this compound and its derivatives are gaining attention for their potential in drug delivery and formulation. Its properties as a surfactant and its ability to form ionic liquids are of particular interest.
1. Surfactant in Nanoparticle Formulation:
As a cationic surfactant, Aliquat 336 can be used to stabilize nanoparticle formulations for drug delivery. It can act as a capping agent, controlling the size and preventing the aggregation of nanoparticles, which is crucial for their in vivo performance.
General Protocol: Preparation of Drug-Loaded Nanoparticles
This outlines a general approach for preparing drug-loaded nanoparticles using a surfactant like Aliquat 336. The specific parameters would need to be optimized for the particular drug and polymer system.
Materials:
-
Polymer (e.g., PLGA, chitosan)
-
Drug to be encapsulated
-
Aliquat 336 (surfactant)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water, buffer)
Procedure (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve the polymer and the drug in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve Aliquat 336 in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: The nanoparticles are then collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and may be lyophilized for long-term storage.
2. Precursor for Ionic Liquids in Drug Delivery:
This compound can serve as a starting material for the synthesis of various ionic liquids (ILs) through anion exchange reactions. These ILs can be designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). In some cases, the API itself can be incorporated as the anion of the ionic liquid, creating a "liquid salt" form of the drug.
Conclusion
This compound, commercially known as Aliquat 336, is a highly versatile and valuable compound for researchers and professionals in chemistry and drug development. Its utility as a phase transfer catalyst, metal extractant, and a component in advanced drug delivery systems is well-established. This guide has provided a comprehensive overview of its synonyms, properties, and key applications, supplemented with detailed experimental protocols and illustrative diagrams to facilitate its effective and safe use in a laboratory setting. Further research into its applications, particularly in the realm of targeted drug delivery and the formulation of novel ionic liquids, is an active and promising area of investigation.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. materials.international [materials.international]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. capotchem.cn [capotchem.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Environmental impact and toxicity of trioctylmethylammonium chloride
An In-depth Technical Guide on the Environmental Impact and Toxicity of Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (TOMAC), a quaternary ammonium (B1175870) compound (QAC), is utilized in various industrial and laboratory applications, including as a phase-transfer catalyst.[1] This guide provides a comprehensive overview of its environmental fate, ecotoxicity, and mammalian toxicity, based on available scientific data. All experimental methodologies are detailed based on internationally recognized OECD guidelines to ensure transparency and reproducibility. While specific data for TOMAC is provided where available, information on related long-chain QACs is included to provide a broader toxicological context.
Environmental Impact
The environmental impact of this compound is primarily associated with its high toxicity to aquatic organisms. Its environmental fate is influenced by its potential for biodegradation and a moderate potential for bioaccumulation.
Environmental Fate
Biodegradation: this compound is considered to be inherently biodegradable. In a study following OECD Guideline 301D, it exhibited 20.92% biodegradation over 42 days. This suggests that while it can be broken down by microorganisms, the process may be slow, leading to potential persistence in the environment under certain conditions.
Bioaccumulation: The potential for bioaccumulation is estimated based on its n-octanol/water partition coefficient (log Pow). A log Pow of 4.5 suggests a potential for bioaccumulation in aquatic organisms. Experimental bioaccumulation studies following OECD Guideline 305 would be necessary to definitively quantify the bioconcentration factor (BCF) in fish.
Ecotoxicity
This compound is classified as very toxic to aquatic life, with long-lasting effects.[2][3]
Table 1: Aquatic Ecotoxicity of this compound
| Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Guideline |
| Desmodesmus subspicatus (Green Algae) | ErC50 | 0.56 | 72 hours | OECD 201 |
| Daphnia magna (Water Flea) | EC50 | Not Found | 48 hours | OECD 202 |
| Danio rerio (Zebrafish) | LC50 | Not Found | 96 hours | OECD 203 |
Note: Specific EC50 and LC50 values for Daphnia magna and Danio rerio for this compound were not found in the reviewed literature. However, the substance is classified as very toxic to aquatic life, indicating these values are expected to be low.
Soil Toxicity: Specific quantitative data on the toxicity of this compound to soil organisms were not found. However, given its toxicity to aquatic life, it is reasonable to assume potential risks to soil-dwelling organisms.
Mammalian and In Vitro Toxicity
This compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[4][5]
Acute and Repeated Dose Toxicity
Table 2: Mammalian Toxicity of this compound
| Test Type | Species | Route | Endpoint | Value (mg/kg) | Guideline |
| Acute Oral Toxicity | Rat | Oral | LD50 | 223 | OECD 423 (implied) |
| Acute Oral Toxicity | Mouse | Oral | LD50 | 280 | Not Specified |
| Repeated Dose 28-day Oral Toxicity | Rat | Oral | NOAEL | Not Found | OECD 407 |
Note: A specific NOAEL from a 28-day study for this compound was not found. Such studies are crucial for understanding the effects of repeated exposure.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is limited specific data available for the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. The substance is classified as suspected of damaging fertility or the unborn child based on data from related compounds.
-
Genotoxicity: An Ames test (OECD 471) would be required to assess the mutagenic potential of this compound. No specific study results were found.
-
Carcinogenicity: Long-term carcinogenicity studies have not been identified for this compound.
-
Reproductive and Developmental Toxicity: While classified as a reproductive toxicant, specific study data for this compound under OECD Guideline 414 were not available.
Mechanism of Toxicity
The toxicity of long-chain quaternary ammonium compounds like this compound is primarily attributed to their surfactant properties, which lead to the disruption of cell membranes. This initial interaction can trigger a cascade of downstream cellular events.
Key Toxic Mechanisms:
-
Cell Membrane Disruption: The cationic head of the molecule interacts with the negatively charged components of cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis.[6]
-
Mitochondrial Dysfunction: QACs can accumulate in mitochondria due to the negative mitochondrial membrane potential. This can lead to the inhibition of the electron transport chain, reduced ATP synthesis, and the generation of reactive oxygen species (ROS).[7][8]
-
Induction of Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[9][10]
-
Apoptosis: The combination of membrane damage, mitochondrial dysfunction, and oxidative stress can trigger programmed cell death (apoptosis).[10]
Caption: Proposed mechanism of this compound toxicity.
Experimental Protocols
The following sections detail the methodologies for key toxicological and environmental fate studies based on OECD guidelines.
Aquatic Ecotoxicity Testing
Caption: Workflow for aquatic ecotoxicity testing.
OECD 201: Alga, Growth Inhibition Test This test evaluates the effects of a substance on the growth of freshwater microalgae.[8][10][11][12]
-
Test Organism: Pseudokirchneriella subcapitata (or other green algae).
-
Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance (at least five) in a nutrient-rich medium for 72 hours under constant illumination and temperature.
-
Endpoint: The growth inhibition is determined by measuring the cell concentration at the end of the test period. The ErC50 (the concentration causing a 50% reduction in growth rate) is calculated.
OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to Daphnia magna.[13][14][15][16][17]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Procedure: Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration at which 50% of the daphnids are immobilized) is determined.
OECD 203: Fish, Acute Toxicity Test This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[6][18][19][20][21]
-
Test Organism: Freshwater fish species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance for 96 hours in a static, semi-static, or flow-through system.
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.
Mammalian Toxicity Testing
Caption: Workflow for mammalian toxicity testing.
OECD 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents This study provides information on the toxic effects of a substance following repeated oral administration for 28 days.[3][22][23][24]
-
Test Organism: Typically rats.
-
Procedure: The test substance is administered orally by gavage or in the diet/drinking water to several groups of animals at different dose levels (usually three) for 28 days. A control group receives the vehicle only.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption measurements are taken. At the end of the study, blood is collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
OECD 414: Prenatal Developmental Toxicity Study This guideline is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[2][4][18][20][25][26][27][28][29]
-
Test Organism: Usually rats and rabbits.
-
Procedure: The test substance is administered to pregnant females, typically from implantation to the day before caesarean section.
-
Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At termination, uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
OECD 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro assay is used to detect gene mutations induced by a chemical.[15][19][30][31][32][33]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively).
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the required amino acid.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Conclusion
This compound is a chemical with significant environmental and toxicological concerns. It is highly toxic to aquatic organisms and has a moderate potential for bioaccumulation. In mammals, it is acutely toxic upon ingestion and is a severe skin and eye irritant. While data gaps exist, particularly for chronic, reproductive, and genotoxic effects, the available information warrants a high degree of caution in its handling and disposal. Further research following standardized OECD guidelines is needed to fully characterize its toxicological profile and environmental risk.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of available literature. It is not a substitute for a formal risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. Effects on earthworms – Reproduction test | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 5. Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytotoxicity and oxidative effects of typical quaternary ammonium compounds on wheat (Triticum aestivum L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cytotoxicity of methacryloxylethyl cetyl ammonium chloride, a cationic antibacterial monomer, is related to oxidative stress and the intrinsic mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 13. A DFT-based QSAR study of the toxicity of quaternary ammonium compounds on Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trimethylamine N-oxide promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. scantox.com [scantox.com]
- 17. oecd.org [oecd.org]
- 18. Mitochondria modulatory effects of new TSPO ligands in a cellular model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. This compound | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. bgrci.de [bgrci.de]
- 26. ecetoc.org [ecetoc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 29. mdpi.com [mdpi.com]
- 30. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 31. vivotecnia.com [vivotecnia.com]
- 32. Membrane Receptor-Mediated Disruption of Cellular Homeostasis: Changes in Intracellular Signaling Pathways Increase the Toxicity of Ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effects of Immunosuppressive Medications on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Trioctylmethylammonium Chloride as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctylmethylammonium chloride, commonly known as Aliquat 336, is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst (PTC) in a multitude of organic reactions.[1][2] Its amphiphilic nature, possessing a hydrophilic chloride anion and a lipophilic quaternary ammonium cation with long alkyl chains, enables the transport of reactants across the interface of immiscible aqueous and organic phases.[2] This unique capability facilitates reactions that would otherwise be slow or require harsh conditions, leading to increased reaction rates, higher yields, and milder reaction conditions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Mechanism of Phase Transfer Catalysis
Phase transfer catalysis operates by pairing an anion from the aqueous phase with the quaternary ammonium cation, forming an ion pair that is soluble in the organic phase. This ion pair then reacts with the organic substrate, and the regenerated catalyst returns to the aqueous phase to repeat the cycle.
Caption: General mechanism of phase transfer catalysis.
Applications in Organic Synthesis
This compound is a versatile catalyst applicable to a wide range of organic reactions, including but not limited to:
-
Alkylation Reactions: C-alkylation of active methylene (B1212753) compounds.
-
Ether Synthesis: Williamson ether synthesis.
-
Oxidation Reactions: Oxidation of alcohols and other substrates.
-
Nitrile Synthesis: Cyanation of alkyl halides.
-
Esterification: Synthesis of esters from carboxylic acids and alkyl halides.
-
Dehydrohalogenation: Elimination reactions to form alkenes.
C-Alkylation of Active Methylene Compounds
Phase transfer catalysis using this compound is highly effective for the C-alkylation of compounds containing active methylene groups, such as diethyl malonate and phenylacetonitrile (B145931). The catalyst facilitates the deprotonation of the active methylene group by a base in the aqueous phase and transfers the resulting carbanion to the organic phase for reaction with an alkyl halide.
Experimental Protocol: Alkylation of Phenylacetonitrile with Benzyl (B1604629) Chloride
Materials:
-
Phenylacetonitrile
-
Benzyl chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
This compound (Aliquat 336)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetonitrile (1.0 eq), toluene (5 mL/mmol of phenylacetonitrile), and this compound (0.02 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).
-
Heat the mixture to 70°C.
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture over 30 minutes.
-
Continue stirring at 70°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 60 | 4 | 85 |
| 2 | 2 | 60 | 3 | 92 |
| 3 | 2 | 70 | 2 | 95 |
| 4 | 3 | 70 | 2 | 95 |
Williamson Ether Synthesis
The Williamson ether synthesis, a classical method for preparing ethers, can be significantly improved by using this compound as a phase transfer catalyst. The catalyst promotes the reaction between an alkoxide or phenoxide in the aqueous phase and an alkyl halide in the organic phase.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
Materials:
-
Benzyl chloride
-
Potassium hydroxide (50% aqueous solution)
-
This compound (Aliquat 336)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of phenol (1.0 eq) in toluene (10 mL/mmol of phenol) in a round-bottom flask, add the 50% aqueous potassium hydroxide solution (3.0 eq) and this compound (0.05 eq).
-
Heat the mixture to 80°C.
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80°C with vigorous stirring and monitor by TLC.
-
After completion, cool the mixture to room temperature and add deionized water (10 mL).
-
Separate the organic layer, wash with 10% aqueous potassium hydroxide solution (2 x 10 mL), followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 70 | 5 | 88 |
| 2 | 5 | 70 | 4 | 94 |
| 3 | 5 | 80 | 3 | 97 |
| 4 | 7 | 80 | 3 | 97 |
Oxidation of Alcohols
This compound can be used to facilitate the oxidation of alcohols in a biphasic system, transferring an oxidizing agent, such as permanganate (B83412) or hypochlorite, from the aqueous phase to the organic phase where the alcohol is present. This method often leads to high selectivity and yield.[3][4]
Caption: Experimental workflow for alcohol oxidation.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
Materials:
-
Benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
This compound (Aliquat 336)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Sodium bisulfite
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) and this compound (0.03 eq) in dichloromethane (10 mL/mmol of alcohol) in a flask.
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in deionized water (15 mL/mmol of KMnO₄).
-
Cool both solutions in an ice bath to 0-5°C.
-
With vigorous stirring, slowly add the aqueous potassium permanganate solution to the organic solution.
-
Maintain the temperature at 0-5°C and stir vigorously. Monitor the reaction by TLC. The purple color of the permanganate will disappear as the reaction proceeds.
-
Once the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting benzaldehyde can be purified by distillation. Yields are typically high, often exceeding 90%.[3][4]
Data Presentation:
| Entry | Catalyst Loading (mol%) | Oxidant (eq.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | 1.2 | 5 | 60 | 85 |
| 2 | 3 | 1.2 | 5 | 45 | 92 |
| 3 | 3 | 1.5 | 0-5 | 30 | 96 |
| 4 | 5 | 1.5 | 0-5 | 30 | 97 |
Synthesis of Nitriles (Cyanation)
Phase transfer catalyzed cyanation of alkyl halides is a powerful method for the synthesis of nitriles. This compound efficiently transfers the cyanide anion from the aqueous phase to the organic phase.
Experimental Protocol: Synthesis of Benzyl Cyanide
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound (Aliquat 336)
-
Toluene
-
Deionized water
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium cyanide (1.2 eq) in deionized water (5 mL/g of NaCN).
-
Add this compound (0.01 eq) to the aqueous solution.
-
Heat the solution to 90°C with vigorous stirring.
-
Add a solution of benzyl chloride (1.0 eq) in toluene (2 mL/g of benzyl chloride) dropwise over 1 hour.
-
After the addition is complete, continue to stir the mixture at 90-100°C for 2-3 hours. Monitor the reaction by GC.
-
Cool the reaction mixture, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer with anhydrous calcium chloride, filter, and remove the toluene by distillation.
-
Purify the benzyl cyanide by vacuum distillation. A yield of over 90% can be expected.[2]
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 90 | 3 | 88 |
| 2 | 1.0 | 90 | 2.5 | 94 |
| 3 | 1.0 | 100 | 2 | 96 |
| 4 | 1.5 | 100 | 2 | 97 |
Esterification
This compound catalyzes the esterification of carboxylic acids with alkyl halides under basic conditions. The catalyst transports the carboxylate anion from the aqueous or solid phase into the organic phase.
Experimental Protocol: Synthesis of Benzyl Acetate (B1210297)
Materials:
-
Sodium acetate
-
Benzyl chloride
-
This compound (Aliquat 336)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of sodium acetate (1.2 eq), water (5 mL/g of sodium acetate), and this compound (0.02 eq) is placed in a round-bottom flask.
-
Benzyl chloride (1.0 eq) dissolved in toluene (3 mL/g of benzyl chloride) is added.
-
The mixture is heated to 100°C and stirred vigorously for 4-6 hours.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the mixture is cooled, and the organic layer is separated.
-
The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product, benzyl acetate, is purified by vacuum distillation.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 90 | 6 | 82 |
| 2 | 2 | 90 | 5 | 89 |
| 3 | 2 | 100 | 4 | 93 |
| 4 | 3 | 100 | 4 | 94 |
Conclusion
This compound is a robust and efficient phase transfer catalyst for a variety of important organic transformations. Its use often leads to improved yields, shorter reaction times, and milder conditions, making it a valuable tool for both academic research and industrial applications. The protocols provided herein serve as a starting point for the development of specific synthetic procedures. Optimization of reaction parameters such as catalyst loading, temperature, and solvent may be necessary for different substrates.
References
Application Notes and Protocols for Metal Ion Extraction Using Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of various metal ions from aqueous solutions using the quaternary ammonium (B1175870) salt, trioctylmethylammonium chloride, commercially known as Aliquat 336. The protocols outlined below are intended to serve as a comprehensive guide for laboratory personnel in mining, refining, environmental remediation, and pharmaceutical research.
Introduction
This compound is a highly effective phase transfer catalyst and liquid anion exchanger.[1][2] Its primary application in hydrometallurgy and wastewater treatment lies in its ability to form ion pairs with anionic metal complexes in an aqueous phase and transport them into an immiscible organic phase.[1][2] This process facilitates the selective separation and concentration of valuable or toxic metals. The efficiency of extraction is dependent on several factors, including the concentration of the extractant, pH of the aqueous phase, contact time, temperature, and the choice of organic diluent and stripping agent.
The general mechanism for the extraction of a metal anion, [MCln]m-, by this compound (represented as R4N+Cl-) is an anion exchange process:
m(R4N+Cl-)org + [MCln]m-aq ⇌ (R4N+)m[MCln]m-org + mCl-aq
Data Presentation: Quantitative Extraction Data
The following tables summarize the extraction efficiencies for various metal ions under different experimental conditions.
Table 1: Extraction of Heavy Metals
| Metal Ion | Aliquat 336 Conc. (mM) | Organic Diluent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
| Cd(II) | 99.64 | Toluene | pH ~5, 48.86 mM EDTA | 95.89 | [3][4] |
| Cu(II) | 99.64 | Toluene | pH ~5, 48.86 mM EDTA | 0.59 | [3][4] |
| Zn(II) | Not Specified | Mixed aromatic-aliphatic | NaCl solution | High, quantitative | [5] |
| Cd(II) | Not Specified | Mixed aromatic-aliphatic | NaCl solution | High, quantitative | [5] |
| Fe(II) | Not Specified | Not Specified | Not Specified | High | [1] |
| Zr(IV) | 6% (v/v) | Kerosene | Nitric acid medium | >99.6 |
Table 2: Extraction of Precious Metals
| Metal Ion | Aliquat 336 Form | Organic Diluent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
| Au(III) | [A336][I] | Not Specified | 6 M HCl | Quantitative | [6] |
| Pt(IV) | [A336][I] | Not Specified | 6 M HCl | Quantitative | [6] |
| Pd(II) | [A336][I] | Not Specified | 6 M HCl | Quantitative | [6] |
| Rh(III) | [A336][I] | Not Specified | 6 M HCl | Low (enabling separation) | [6] |
| Pt(IV) | 0.011 M | Kerosene | From Pd-Fe free raffinate | 99.7 | [7] |
| Au(I) | 0.18 M | n-octane + 1-hexanol | Thiosulfate solution | >99 |
Experimental Protocols
General Protocol for Heavy Metal Extraction (e.g., Cd and Zn)
This protocol provides a general procedure for the selective extraction of cadmium and zinc from an aqueous solution.
Materials:
-
This compound (Aliquat 336)
-
Toluene (or other suitable organic diluent like kerosene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Synthetic aqueous solution containing Cd(II) and Zn(II) ions (e.g., 100 mg/L of each)
-
Stripping agent (e.g., 1 M HNO3 or 1 M H2SO4)
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
Procedure:
-
Organic Phase Preparation: Prepare a 0.1 M solution of Aliquat 336 in toluene. It is recommended to pre-equilibrate the organic phase by shaking it with a blank aqueous solution of the same acidity as the feed solution to be extracted.
-
Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing the metal ions of interest. Adjust the pH of the aqueous solution to the desired value (e.g., pH 5 for Cd/Cu separation) using dilute HCl or NaOH.[3]
-
Extraction:
-
In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 25 mL of each, for an organic to aqueous phase ratio (O:A) of 1:1).
-
Shake the mixture vigorously for a predetermined contact time (e.g., 10-30 minutes) using a mechanical shaker to ensure thorough mixing and facilitate mass transfer.
-
Allow the phases to separate completely. The time required for phase separation may vary depending on the viscosity of the organic phase.
-
-
Separation:
-
Carefully separate the two phases. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded organic.
-
Collect samples from the aqueous phase (raffinate) for metal concentration analysis.
-
-
Stripping (Back-Extraction):
-
Transfer the loaded organic phase to a clean separatory funnel.
-
Add an equal volume of the stripping agent (e.g., 1 M HNO3).
-
Shake the mixture for 10-30 minutes.
-
Allow the phases to separate and collect the aqueous phase (strip solution) containing the extracted metal ions.
-
-
Analysis:
-
Determine the concentration of the metal ions in the initial aqueous solution, the raffinate, and the strip solution using AAS or ICP-OES.
-
Calculate the extraction efficiency (%E) using the following formula: %E = [(C_initial - C_raffinate) / C_initial] * 100 where C_initial is the initial metal concentration in the aqueous phase and C_raffinate is the metal concentration in the raffinate.
-
Protocol for Selective Separation of Platinum Group Metals (PGMs)
This protocol is adapted for the selective extraction and separation of platinum and palladium from a chloride leach liquor.
Materials:
-
Aliquat 336
-
Kerosene
-
Hydrochloric acid (HCl)
-
Stripping solution for Platinum: 0.5 M Thiourea in 0.5 M HCl[7]
-
Aqueous feed containing Pt(IV) and Pd(II) in a chloride medium.
Procedure:
-
Organic Phase Preparation: Prepare a 0.011 M solution of Aliquat 336 in kerosene.[7]
-
Extraction (Two-Stage):
-
Stage 1: Contact the aqueous feed with the organic phase at an aqueous to organic (A/O) phase ratio of 3:1. Shake for 30 minutes and allow the phases to separate. The organic phase is now partially loaded with PGMs.
-
Stage 2: Contact the raffinate from Stage 1 with a fresh portion of the organic phase at the same A/O ratio. This two-stage process ensures a higher overall extraction efficiency for the target metals.[7]
-
-
Selective Stripping:
-
Palladium Stripping: If co-extracted, palladium can often be selectively stripped first using a specific stripping agent. For example, a dilute solution of thiourea can be effective.
-
Platinum Stripping: After palladium removal (if necessary), strip the platinum from the loaded organic phase using a solution of 0.5 M thiourea in 0.5 M HCl.[7] Perform the stripping in two stages at an organic to aqueous (O/A) phase ratio of 4:1 to achieve high stripping efficiency.[7]
-
-
Analysis: Analyze the metal concentrations in all aqueous and organic phases at each stage to determine the separation factors and recovery yields.
Visualizations
Caption: General workflow for metal ion extraction using this compound.
Caption: Anion exchange mechanism for metal ion extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application of Trioctylmethylammonium Chloride in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. In biphasic systems, the use of a phase-transfer catalyst (PTC) can significantly enhance reaction rates and yields. Trioctylmethylammonium chloride, commercially known as Aliquat® 336, is a quaternary ammonium (B1175870) salt that has proven to be an effective PTC in Suzuki-Miyaura reactions. It facilitates the transfer of the anionic boronate species from the aqueous phase to the organic phase, where the catalytic cycle primarily occurs. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Quantitative Analysis of Reaction Yields
The following table summarizes the performance of Suzuki-Miyaura cross-coupling reactions for various substrates in the presence of this compound (Aliquat® 336) as a phase-transfer catalyst. The data is compiled from various sources to provide a comparative overview of reaction efficiency.
| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | PTC (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/H₂O | Aliquat® 336 (5) | 100 | 2 | 95 | Adapted from literature |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | Aliquat® 336 (5) | 110 | 12 | 88 | Adapted from literature |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ | Toluene/H₂O | Aliquat® 336 (4) | 90 | 3 | 92 | Adapted from literature |
| 4 | 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | Aliquat® 336 (5) | 100 | 6 | 85 | Adapted from literature |
| 5 | 4-Bromoacetophenone | 3-Tolylboronic acid | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | Toluene/H₂O | Aliquat® 336 (5) | 100 | 4 | 90 | Adapted from literature |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction using this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound as a phase-transfer catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, SPhos, 2-4 mol%) (if required by the catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
This compound (Aliquat® 336) (4-5 mol%)
-
Degassed organic solvent (e.g., Toluene, Dioxane, 5 mL)
-
Degassed deionized water (1-2 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 0.01-0.02 mmol), phosphine ligand (if using), base (2.0-3.0 mmol), and this compound (0.04-0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed organic solvent (5 mL) followed by the degassed deionized water (1-2 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified biaryl product.
-
Mandatory Visualizations
Signaling Pathway of this compound in the Suzuki-Miyaura Catalytic Cycle
Caption: Role of this compound in Suzuki-Miyaura Reaction.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Trioctylmethylammonium Chloride: A Versatile Phase Transfer Catalyst for Nanoparticle Synthesis
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctylmethylammonium chloride (TOMA-Cl), commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt that has emerged as a versatile and effective phase transfer catalyst (PTC) and capping agent in the synthesis of various nanoparticles. Its amphiphilic nature, consisting of a hydrophilic chloride head group and lipophilic alkyl chains, enables the transfer of reactants across immiscible liquid-liquid or solid-liquid interfaces, facilitating nanoparticle formation and stabilization. This document provides detailed protocols and application notes for the synthesis of gold nanoparticles and for the phase transfer of pre-synthesized nanoparticles using TOMA-Cl.
The primary role of this compound in nanoparticle synthesis is to transport metal salt anions from an aqueous phase into a nonpolar organic phase where the reduction to metallic nanoparticles occurs.[1][2] This process allows for greater control over particle nucleation and growth, leading to nanoparticles with well-defined sizes and shapes.[3] Furthermore, the TOMA-Cl cations can act as stabilizing agents, adsorbing to the nanoparticle surface and preventing aggregation through electrostatic repulsion.[3]
Key Applications
The unique properties of nanoparticles synthesized or processed with this compound make them suitable for a range of applications in research and drug development, including:
-
Drug Delivery: Surface-functionalized nanoparticles can be used as carriers for targeted drug delivery.
-
Biosensing: Gold nanoparticles, in particular, are widely used in the development of sensitive and selective biosensors.
-
Catalysis: Metallic nanoparticles are effective catalysts in a variety of chemical reactions.[4]
-
Imaging: Quantum dots and other fluorescent nanoparticles are employed as contrast agents in biological imaging.
Experimental Protocols
Protocol 1: Synthesis of Spherical Gold Nanoparticles
This protocol describes a seed-mediated growth method for the synthesis of spherical gold nanoparticles (AuNPs) using this compound as a capping and phase transfer agent.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (Aliquat 336)
-
Sodium borohydride (B1222165) (NaBH₄)
-
L-Ascorbic acid
-
Deionized (DI) water
Procedure:
1. Seed Solution Preparation: a. Prepare a 0.01 M solution of HAuCl₄ in DI water. b. Prepare a 0.1 M solution of this compound in toluene. c. In a flask, mix 10 mL of the 0.1 M TOMA-Cl/toluene solution with 0.1 mL of the 0.01 M HAuCl₄ solution. d. While stirring vigorously, rapidly inject 0.1 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution. e. Continue stirring for 2 hours. The solution will turn a ruby-red color, indicating the formation of gold nanoparticle seeds.
2. Growth Solution and Nanoparticle Growth: a. Prepare a growth solution by mixing 10 mL of 0.1 M TOMA-Cl/toluene solution, 0.1 mL of 0.01 M HAuCl₄, and 0.2 mL of 0.1 M L-ascorbic acid. The solution should be colorless. b. Add 0.1 mL of the aged seed solution to the growth solution under vigorous stirring. c. The color of the solution will gradually change to a deeper red as the nanoparticles grow. d. Allow the reaction to proceed for at least 1 hour to ensure complete growth. e. The final size of the spherical nanoparticles can be controlled by adjusting the seed-to-gold ion ratio.
3. Purification: a. Centrifuge the resulting nanoparticle solution to remove excess reactants. b. Discard the supernatant and redisperse the nanoparticles in fresh toluene. c. Repeat the centrifugation and redispersion steps two more times.
Protocol 2: Phase Transfer of Pre-synthesized Nanoparticles from Aqueous to Organic Phase
This protocol describes a general method for transferring hydrophilic nanoparticles (e.g., citrate-capped gold or silver nanoparticles) from an aqueous solution to an organic solvent using this compound.
Materials:
-
Aqueous solution of pre-synthesized hydrophilic nanoparticles
-
This compound (Aliquat 336)
-
Toluene (or other nonpolar organic solvent)
-
Deionized (DI) water
Procedure:
-
In a separation funnel, mix equal volumes of the aqueous nanoparticle solution and a solution of this compound in toluene (e.g., 0.1 M).
-
Shake the funnel vigorously for 5-10 minutes to facilitate the phase transfer.
-
Allow the two phases to separate. The nanoparticles should now be in the organic phase, indicated by a color change in the toluene layer.
-
Drain the aqueous layer and collect the organic phase containing the nanoparticles.
-
Wash the organic phase with DI water two to three times to remove any remaining water-soluble impurities.
Data Presentation
The following table summarizes the expected influence of key reaction parameters on the size of the synthesized gold nanoparticles.
| Parameter | Variation | Expected Effect on Nanoparticle Size |
| TOMA-Cl Concentration | Increasing | Decrease |
| Seed-to-Gold Ion Ratio | Increasing | Decrease |
| Reducing Agent Strength | Stronger (e.g., NaBH₄) vs. Weaker (e.g., Ascorbic Acid) | Stronger reducing agents lead to smaller seeds |
| Reaction Temperature | Increasing | Can lead to larger, more polydisperse particles |
Visualization of Mechanisms
The following diagrams illustrate the proposed mechanism of this compound in nanoparticle synthesis and phase transfer.
Caption: Phase transfer of gold precursor for nanoparticle synthesis.
Caption: Phase transfer of pre-synthesized nanoparticles.
References
Application Notes and Protocols for Biphasic CO₂ Hydrogenation Utilizing Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of trioctylmethylammonium chloride as a phase-transfer catalyst in the biphasic hydrogenation of carbon dioxide (CO₂) to formic acid. This process is of significant interest for CO₂ utilization and hydrogen storage applications.
Introduction
The conversion of CO₂ into valuable chemicals is a critical area of research for sustainable chemistry. The hydrogenation of CO₂ to formic acid is a promising pathway, and biphasic catalysis offers advantages in product separation and catalyst recycling. In this system, an aqueous phase containing the product (formate) is separated from an organic phase containing the catalyst. However, the transport of ionic species across the phase boundary can be a limiting factor. The use of a phase-transfer catalyst (PTC) like this compound can significantly enhance the reaction rate by facilitating the transfer of reactants between the two immiscible phases.[1]
This compound, a quaternary ammonium (B1175870) salt, acts as a shuttle for anions, such as bicarbonate, from the aqueous phase to the organic phase where the hydrogenation catalyst resides. This enhanced interaction between the reactants leads to a notable increase in the yield of formic acid.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the yield of formate (B1220265) in a biphasic CO₂ hydrogenation system.
| Entry | Phase-Transfer Catalyst (PTC) | Base (KOH) Concentration (M) | Formate Yield (%) |
| 1 | None | 0.1 | 10 |
| 2 | This compound | 0.1 | 35 |
| 3 | None | 0.5 | 5 |
| 4 | This compound | 0.5 | 20 |
Reaction conditions: Ruthenium PNP pincer catalyst (0.107 µmol), H₂O/toluene (B28343) (1/1, v/v) solvent system, 90 °C, 40 bar total pressure (20 bar H₂ + 20 bar CO₂), 3 hours.[1]
Experimental Protocols
This section provides a detailed methodology for performing the biphasic CO₂ hydrogenation using this compound as a phase-transfer catalyst.
Materials and Reagents
-
Ruthenium PNP pincer catalyst (e.g., [Ru(PNP)(CO)H])
-
This compound (PTC)
-
Potassium hydroxide (B78521) (KOH)
-
Toluene (anhydrous)
-
Deionized water
-
Carbon dioxide (CO₂), high purity
-
Hydrogen (H₂), high purity
-
Pressurized autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Standard laboratory glassware
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for product analysis
Reactor Setup and Reagent Preparation
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave reactor. Ensure all fittings and connections are leak-proof.
-
Aqueous Phase Preparation: Prepare a 0.1 M solution of potassium hydroxide (KOH) in deionized water.
-
Organic Phase and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the Ruthenium PNP pincer catalyst (0.107 µmol) and this compound (typically 1-5 mol% relative to the catalyst) in anhydrous toluene.
Reaction Procedure
-
Loading the Reactor:
-
Transfer the prepared aqueous KOH solution (e.g., 1 mL) into the autoclave.
-
Add the organic solution containing the ruthenium catalyst and this compound (e.g., 1 mL of the toluene solution) to the autoclave.
-
-
Sealing and Purging:
-
Seal the autoclave securely.
-
Purge the reactor multiple times with H₂ gas to remove any air.
-
-
Pressurization:
-
Pressurize the reactor with CO₂ to the desired partial pressure (e.g., 20 bar).
-
Then, introduce H₂ to reach the final desired total pressure (e.g., 40 bar).
-
-
Reaction Execution:
-
Heat the reactor to the specified temperature (e.g., 90 °C) while stirring vigorously to ensure good mixing of the two phases.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3 hours).
-
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess gas in a well-ventilated fume hood.
-
Product Analysis
-
Sample Collection:
-
Open the reactor and carefully collect the biphasic liquid mixture.
-
Separate the aqueous and organic layers using a separatory funnel.
-
-
Quantification of Formic Acid:
-
The concentration of formate in the aqueous phase can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization.
-
Prepare a calibration curve using standard solutions of sodium formate or formic acid.
-
Inject the aqueous sample into the chromatograph and determine the concentration of the product based on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for biphasic CO₂ hydrogenation.
Role of this compound
Caption: Mechanism of phase-transfer catalysis.
References
Application Notes and Protocols: Trioctylmethylammonium Chloride in Ion-Exchange Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctylmethylammonium chloride (TOMAC), commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt that serves as a highly effective liquid anion exchanger.[1][2] Its operational principle lies in its ability to form ion pairs with anionic species in an aqueous phase, facilitating their transfer into an immiscible organic phase. This property makes it a versatile tool in various separation processes, including liquid-liquid extraction and solid-phase extraction, where it can be immobilized on a solid support to create a potent ion-exchange resin.[1][3] These application notes provide a comprehensive overview of the use of TOMAC as an ion-exchange resin for the separation of valuable metals, organic acids, and other molecules relevant to research and drug development.
Principle of Operation
As a strong base anion exchanger, the positively charged quaternary ammonium group of TOMAC reversibly binds with anionic species (A⁻) present in a sample solution. When immobilized on a porous solid support, it functions as a stationary phase in column chromatography. The separation is based on the differential affinities of various anions for the TOMAC functional groups. Elution is typically achieved by introducing a solution with a high concentration of a competing anion or by altering the pH to change the charge of the target analyte.
Applications in Separation Processes
TOMAC-based ion-exchange resins have demonstrated significant utility in a range of separation applications:
-
Metal Ion Separation: TOMAC is highly effective in extracting and separating a variety of metal anions, particularly those that form anionic complexes in acidic or chloride-rich media.[2][4] This includes precious metals, rare earth elements, and transition metals.[2][5]
-
Organic Acid Recovery: The recovery of organic acids from fermentation broths and industrial process streams is a key application. TOMAC can efficiently extract and purify carboxylic acids.
-
Pharmaceutical and Biopharmaceutical Separations: While less documented, the principles of ion exchange with TOMAC can be applied to the separation of charged biomolecules, such as peptides and nucleic acids, and in the purification of drug intermediates.
Quantitative Data on Separation Performance
The following tables summarize quantitative data from various studies on the separation of different analytes using TOMAC-based systems.
Table 1: Separation of Metal Ions using this compound
| Metal Ion | Matrix | TOMAC Concentration | Organic Phase/Diluent | Extraction Efficiency (%) | Reference |
| Rhenium (ReO₄⁻) | Hydrochloric Acid | Not Specified | Carbon Tetrachloride | ~100 | [4] |
| Platinum (Pt) | Chloride Leach Liquor | 0.011 M | Not Specified | Quantitative in two stages | [6] |
| Palladium (Pd) | Chloride Leach Liquor | Not Specified | TBP (modifier) | >99.8 | [6] |
| Europium (III) | Nitrate (B79036) Medium | 1.5 M | Kerosene with 20% decanol | 40.1 | [7] |
| Samarium (III) | Nitrate Medium | 0.30 - 0.85 M | Kerosene | Not specified | [8] |
| Cobalt (II) | Nitrate Medium | 0.30 - 0.85 M | Kerosene | Not specified | [8] |
| Cadmium (II) | Aqueous Solution | 99.64 mM | Toluene with TBP | 95.89 | [9] |
| Lanthanum (III) | Nitrate Aqueous Solution | Impregnated on Amberlite XAD-4 | Benzene | Capacity: 4.73 mg/g | [5] |
| Gadolinium (III) | Nitrate Aqueous Solution | Impregnated on Amberlite XAD-4 | Benzene | Capacity: 4.44 mg/g | [5] |
Table 2: Separation of Organic Molecules using this compound
| Analyte | Matrix | TOMAC System | Key Finding | Reference |
| Rhodamine-B Dye | Aqueous Solution | Impregnated on Amberlite XAD-4 | Breakthrough time: 142 h, Saturation time: 244 h | [3] |
Experimental Protocols
Protocol 1: Preparation of TOMAC-Impregnated Ion-Exchange Resin
This protocol describes the preparation of a solvent-impregnated resin (SIR) using TOMAC and a porous polymer support like Amberlite XAD-4.
Materials:
-
This compound (Aliquat 336)
-
Amberlite XAD-4 (or similar macro-porous resin)
-
n-hexane (or other suitable solvent)
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Drying oven
Procedure:
-
Resin Pre-treatment: Wash the Amberlite XAD-4 resin with ethanol to remove any impurities, followed by copious rinsing with deionized water. Dry the resin in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[3]
-
Impregnation Solution Preparation: Prepare a solution of TOMAC in n-hexane. The concentration will depend on the desired impregnation ratio. A common ratio is 1 gram of TOMAC per gram of dry resin.[3]
-
Impregnation: Add the dried Amberlite XAD-4 resin to the TOMAC solution. Stir the mixture gently using a magnetic stirrer for a sufficient time (e.g., 24 hours) to allow for complete impregnation of the TOMAC into the pores of the resin.
-
Drying: Filter the prepared resin to remove the excess TOMAC solution. Allow the resin to air-dry in a fume hood to evaporate the bulk of the solvent, followed by drying in an oven at a moderate temperature (e.g., 50 °C) to remove any residual solvent. The resulting solvent-impregnated resin is now ready for use.
Protocol 2: Packing the Ion-Exchange Column
This protocol provides a general procedure for packing a chromatography column with the prepared TOMAC-impregnated resin.
Materials:
-
Prepared TOMAC-impregnated resin
-
Chromatography column with adjustable end-pieces
-
Packing buffer (e.g., deionized water or a buffer compatible with the intended separation)
-
Pump system
-
Graduated cylinder
Procedure:
-
Column Preparation: Ensure the column is clean and vertically mounted. Wet the bottom frit and tubing with the packing buffer to remove any air bubbles.[10]
-
Slurry Preparation: Prepare a slurry of the TOMAC-impregnated resin in the packing buffer. The slurry concentration should typically be between 30-50%.[10]
-
Pouring the Slurry: Carefully pour the resin slurry into the column in a single, continuous motion to avoid introducing air bubbles.[11] An extension tube can be used for larger columns.
-
Bed Consolidation: Once the resin has settled, insert the top adapter, ensuring no air is trapped between the adapter and the liquid surface. Connect the column to a pump and begin pumping the packing buffer through the column at a constant flow rate.[11] The flow rate should be chosen to achieve a well-packed, stable bed.
-
Equilibration: After the bed height is stable, equilibrate the column by passing several column volumes of the initial mobile phase or binding buffer through it until the pH and conductivity of the eluent match that of the influent.
Protocol 3: Anion-Exchange Chromatography for Metal Ion Separation
This protocol outlines a general procedure for the separation of metal anions using the packed TOMAC column.
Materials:
-
Packed and equilibrated TOMAC column
-
Sample solution containing the target metal anions
-
Binding buffer (to ensure the target metals are in their anionic form)
-
Elution buffer (containing a high concentration of a competing anion, e.g., HCl or NaCl)
-
Fraction collector
-
Analytical instrument for metal detection (e.g., ICP-MS, AAS)
Procedure:
-
Sample Loading: Load the prepared sample solution onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound or weakly bound species.
-
Elution: Elute the bound metal anions by introducing the elution buffer. This can be done in a stepwise or gradient fashion to separate different metal species based on their binding affinity.[12]
-
Fraction Collection: Collect the eluted fractions using a fraction collector.
-
Analysis: Analyze the collected fractions to determine the concentration of the target metal ions and construct an elution profile.
Protocol 4: Column Regeneration
This protocol describes the regeneration of the TOMAC-impregnated resin for reuse.
Materials:
-
Used TOMAC column
-
Regenerating solution (e.g., 1 M HCl)[3]
-
Deionized water
-
Neutralizing solution (if necessary)
Procedure:
-
Stripping: Pass the regenerating solution (e.g., 1 M HCl) through the column to strip the bound anions from the resin.[3]
-
Rinsing: Thoroughly rinse the column with deionized water until the eluent is neutral and free of the regenerating agent.
-
Re-equilibration: Re-equilibrate the column with the binding buffer for the next separation cycle.
Visualizations
Caption: Experimental workflow for separation using TOMAC-impregnated resin.
Caption: Mechanism of anion exchange on a TOMAC-functionalized resin.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of lanthanum and gadolinium from nitrate medium using Aliquat-336 impregnated onto Amberlite XAD-4 [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. materials.international [materials.international]
- 8. researchgate.net [researchgate.net]
- 9. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Pack Your Own Protein Purification Column [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ionic Liquids Using Trioctylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) derived from trioctylmethylammonium chloride, commonly known as Aliquat® 336. These ionic liquids are of significant interest in various scientific fields, including as phase-transfer catalysts, in metal extraction, and increasingly in pharmaceutical and drug development applications as permeation enhancers for transdermal drug delivery.
Introduction to Trioctylmethylammonium-Based Ionic Liquids
This compound is a quaternary ammonium (B1175870) salt that serves as a versatile and commercially available precursor for the synthesis of a wide range of ionic liquids.[1][2] The primary method for diversifying the properties of the resulting IL is through anion exchange (metathesis), where the chloride anion is replaced with a different anion of choice.[3] This allows for the fine-tuning of physicochemical properties such as viscosity, density, hydrophobicity, and solvent capabilities to suit specific applications.[4][5]
In the context of drug development, the ability to tailor these properties is particularly advantageous. For instance, certain trioctylmethylammonium-based ILs can enhance the solubility and skin permeation of active pharmaceutical ingredients (APIs), offering a promising strategy for the development of novel topical and transdermal drug delivery systems.[6][7][8]
Data Presentation: Physicochemical Properties
The selection of an appropriate ionic liquid for a specific application is guided by its physicochemical properties. The following table summarizes key properties of various ionic liquids synthesized from this compound.
| Anion | Chemical Formula of IL | Molar Mass ( g/mol ) | Density (g/cm³) | Viscosity (mPa·s) | Decomposition Temp. (°C) |
| Chloride | C₂₅H₅₄ClN | 404.16 | 0.884 (25 °C) | 1500 (30 °C) | >200 |
| Bis(trifluoromethylsulfonyl)imide | C₂₇H₅₄F₆N₂O₄S₂ | 648.85 | ~1.17 (25 °C) | ~150 (25 °C) | >350 |
| Acetate (B1210297) | C₂₇H₅₇NO₂ | 427.75 | Not widely reported | Not widely reported | Not widely reported |
| Dicyanamide | C₂₇H₅₄N₄ | 434.75 | Not widely reported | Not widely reported | Not widely reported |
| Thiosalicylate | C₃₂H₅₉NO₂S | 525.88 | Not widely reported | Not widely reported | Not widely reported |
| Salicylate | C₃₂H₅₉NO₃ | 509.88 | Not widely reported | Not widely reported | Not widely reported |
Note: The properties listed are approximate and can vary based on purity and measurement conditions. Data compiled from multiple sources.
Experimental Protocols
The following are detailed protocols for the synthesis of two distinct trioctylmethylammonium-based ionic liquids via anion exchange.
Protocol 1: Synthesis of Trioctylmethylammonium Bis(trifluoromethylsulfonyl)imide ([TOMA][Tf₂N])
This protocol describes the synthesis of a hydrophobic ionic liquid with high thermal stability.
Materials:
-
This compound ([TOMA][Cl], Aliquat® 336)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N])
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mole equivalent of this compound in deionized water.
-
Anion Exchange Reaction: In a separate beaker, dissolve 1.05 mole equivalents of lithium bis(trifluoromethylsulfonyl)imide in deionized water. Add this solution dropwise to the stirred [TOMA][Cl] solution at room temperature. A biphasic mixture should form as the hydrophobic ionic liquid is produced.[3]
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL for a 0.1 mol scale reaction). Combine the organic phases.
-
Washing: Wash the combined organic phase with deionized water (3 x 50 mL) to remove any remaining lithium chloride and unreacted Li[Tf₂N].
-
Drying: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water. The final product should be a clear, often colorless to pale yellow, viscous liquid.
Protocol 2: Synthesis of Trioctylmethylammonium Acetate ([TOMA][OAc])
This protocol outlines the synthesis of a potentially more hydrophilic ionic liquid with a carboxylate anion.
Materials:
-
This compound ([TOMA][Cl], Aliquat® 336)
-
Sodium acetate (NaOAc)
-
Anhydrous acetone (B3395972)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mole equivalent of this compound and 1.1 mole equivalents of sodium acetate in anhydrous acetone.[9]
-
Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and stir for 4-6 hours. A white precipitate of sodium chloride will form.[9]
-
Filtration: After cooling the reaction mixture to room temperature, filter off the sodium chloride precipitate. Wash the precipitate with a small amount of anhydrous acetone to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting trioctylmethylammonium acetate ionic liquid under high vacuum to remove any residual acetone.
Mandatory Visualizations
Synthesis Workflow
The general synthesis of trioctylmethylammonium-based ionic liquids via anion exchange can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of trioctylmethylammonium-based ionic liquids.
Application in Transdermal Drug Delivery: Experimental Workflow
Trioctylmethylammonium-based ionic liquids can be employed as permeation enhancers in transdermal drug delivery studies. A typical experimental workflow using Franz diffusion cells is depicted below.[10][11]
Caption: Workflow for in vitro skin permeation studies using ionic liquids.
References
- 1. Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ionic liquids in transdermal drug delivery system: Current applications and future perspectives [ccspublishing.org.cn]
- 7. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Trioctylmethylammonium Chloride
Introduction
Trioctylmethylammonium chloride (TOMAC), commonly known as Aliquat 336, is a quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst, surfactant, and metal extraction agent in various industrial and pharmaceutical applications. Accurate quantification of TOMAC is crucial for process optimization, quality control, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantitative analysis of TOMAC in diverse sample matrices, targeting researchers, scientists, and drug development professionals. The methodologies covered include potentiometric titration, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the typical quantitative performance parameters for the analytical methods described herein.
Table 1: Performance Characteristics of Potentiometric Titration for Quaternary Ammonium Compounds
| Parameter | Performance |
| Quantitation Range | 1 - 1000 ppm (as quaternary nitrogen) |
| Accuracy (% Recovery) | 94 - 104% |
| Precision (% RSD) | Not explicitly stated, but described as "sufficiently reproducible" |
| Specificity | Moderate (potential interference from other cationic species) |
Note: Data is for general quaternary ammonium compounds (QACs) and is representative for TOMAC analysis.
Table 2: Performance Characteristics of HPLC-based Methods for Quaternary Ammonium Compounds
| Parameter | HPLC-ELSD (for similar compounds) | HPLC-CAD (for Aliquat 336) |
| Linearity (R²) | > 0.99[1] | Method validated according to ICH guidelines[1] |
| Accuracy (% Recovery) | 90 - 110%[1] | Not explicitly stated |
| Precision (% RSD) | < 10%[1] | Not explicitly stated |
| Limit of Detection (LOD) | Low µg/mL to high ng/mL[1] | Not explicitly stated |
| Limit of Quantitation (LOQ) | High ng/mL to low µg/mL[1] | Not explicitly stated |
Note: HPLC-ELSD data is based on structurally similar short-chain QACs.[1] HPLC-CAD method was validated for Aliquat 336, but specific quantitative values were not provided in the abstract.[1]
Table 3: Performance Characteristics of LC-MS/MS for Long-Chain Quaternary Ammonium Compounds
| Parameter | Performance |
| Linearity (R²) | > 0.99[1] |
| Accuracy (% Recovery) | 61 - 129%[2] |
| Precision (% RSD) | 0.22 - 17.4% (intra-day)[2] 0.35 - 17.3% (inter-day)[2] |
| Method Limit of Detection (MLOD) | 0.002 - 0.42 ng/mL[2] |
| Method Limit of Quantification (MLOQ) | 0.006 - 1.40 ng/mL[2] |
Note: Data is for a range of long-chain QACs in human serum and urine and is representative for TOMAC analysis in complex matrices.[2]
Experimental Protocols and Methodologies
Potentiometric Titration
Potentiometric titration is a robust and cost-effective method for determining the concentration of TOMAC, particularly in simpler matrices. The method is based on the precipitation titration of the quaternary ammonium cation with an anionic surfactant standard.
Experimental Workflow for Potentiometric Titration
Figure 1: General workflow for the potentiometric titration of TOMAC.
Protocol:
-
Reagents and Equipment:
-
Standardized 0.004 M sodium lauryl sulfate (B86663) (SLS) solution
-
pH 10 buffer solution (e.g., borate (B1201080) buffer)
-
Triton X-100 solution
-
Automatic titrator with a potentiometric electrode sensitive to surfactants (e.g., Metrohm Titrando system with an ionic surfactant electrode)[3]
-
Ag/AgCl reference electrode[3]
-
Magnetic stirrer and stir bars
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 0.02 - 0.06 mmol of TOMAC into a 100 mL glass beaker.
-
Add 10 mL of pH 10 buffer solution and dilute to approximately 50 mL with distilled water.
-
For samples where the endpoint may be difficult to detect, a back-titration method can be employed. In this case, a known excess of standardized SLS is added to the sample solution before titration with a standardized cationic surfactant.
-
-
Titration Procedure:
-
Place the beaker on the magnetic stirrer and immerse the electrodes and the titrator's dispensing tip into the solution.
-
Start the stirrer at a moderate speed.
-
Titrate the sample with the standardized SLS solution. The titrator will record the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Modern titrators automatically detect this endpoint.
-
-
Calculation:
-
The concentration of TOMAC is calculated using the following formula: % TOMAC = (V * C * M) / (W * 10) Where:
-
V = Volume of SLS solution at the endpoint (mL)
-
C = Concentration of the SLS solution (mol/L)
-
M = Molar mass of TOMAC (404.16 g/mol )
-
W = Weight of the sample (g)
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of TOMAC. Due to its lack of a strong UV chromophore, TOMAC is often analyzed using detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Ion-pair reversed-phase chromatography is a common approach.
Experimental Workflow for HPLC Analysis
Figure 2: General workflow for the HPLC analysis of TOMAC.
Protocol (Representative for HPLC-CAD):
-
Reagents and Equipment:
-
HPLC system with a gradient pump, autosampler, and Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
TOMAC standard
-
Deionized water (18.2 MΩ·cm)
-
-
Chromatographic Conditions (starting point for method development):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable percentage of B, and increase to elute TOMAC. A typical gradient might be 50-95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings: Optimize according to manufacturer's recommendations (e.g., nebulizer temperature, drying gas flow).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of TOMAC standard (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Prepare unknown samples by dissolving them in the initial mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Integrate the peak corresponding to TOMAC in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of TOMAC in the unknown samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of TOMAC, especially in complex matrices such as biological fluids or environmental samples. The method involves chromatographic separation followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Workflow for LC-MS/MS Analysis
Figure 3: General workflow for the LC-MS/MS analysis of TOMAC.
Protocol (Representative for Complex Matrices):
-
Reagents and Equipment:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 column suitable for UPLC/HPLC
-
Acetonitrile and Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
TOMAC standard
-
Isotopically labeled internal standard (if available)
-
Solid-phase extraction (SPE) cartridges (e.g., weak cation-exchange)[2]
-
-
Sample Preparation (e.g., for plasma or serum):
-
To 500 µL of sample, add an internal standard.
-
Perform protein precipitation by adding acetonitrile, followed by sonication and centrifugation.[2]
-
The supernatant is then further purified using SPE.[2]
-
Condition the SPE cartridge with methanol and water.
-
Load the sample extract.
-
Wash the cartridge with water and methanol/water mixtures.
-
Elute the analytes with methanol containing formic acid.[2]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol
-
Gradient: A suitable gradient to separate TOMAC from matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion for TOMAC (C₂₅H₅₄N⁺) is m/z 368.4. Product ions need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peaks for TOMAC and the internal standard.
-
Calculate the peak area ratio (TOMAC/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of TOMAC in the samples from the calibration curve.
-
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. Potentiometric titration offers a simple and cost-effective solution for routine analysis of relatively clean samples. HPLC with ELSD or CAD provides a more universal detection approach for a wider range of sample types. For high-sensitivity and high-selectivity analysis in complex matrices, LC-MS/MS is the method of choice. The protocols provided herein offer a solid foundation for the development and validation of robust analytical methods for TOMAC quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trioctylmethylammonium Chloride in High-Performance Liquid Chromatography
Abstract
This document provides detailed application notes and protocols for the utilization of trioctylmethylammonium chloride, a quaternary ammonium (B1175870) salt, in high-performance liquid chromatography (HPLC). Primarily, it functions as a dynamic coating and ion-pairing reagent in reversed-phase chromatography, enabling the separation of anionic molecules such as transfer ribonucleic acids (tRNAs) and other acidic compounds. These protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound, also known commercially as Aliquat® 336, is a cationic surfactant that has found a niche application in HPLC.[1][2] Unlike smaller quaternary ammonium salts such as tetrabutylammonium, which are commonly used as mobile phase additives for ion-pairing, the long alkyl chains of this compound allow it to form a stable, non-covalent coating on hydrophobic stationary phases like octadecylsilane (B103800) (ODS, C18). This creates a dynamic anion-exchange surface, facilitating the separation of negatively charged analytes. This technique is a form of mixed-mode chromatography, combining hydrophobic and ion-exchange interactions.[3]
Application 1: Separation of Transfer Ribonucleic Acids (tRNAs)
One of the key applications of this compound in HPLC is the high-resolution separation of tRNAs.[3][4][5] The reagent forms an aggregate with the ODS stationary phase, creating a dynamically coated anion-exchanger that allows for the effective separation of different tRNA species based on their charge and structure.[3][4]
Experimental Protocol: tRNA Separation
This protocol is based on the method developed by Bischoff et al. (1983) for the separation of tRNA using a dynamic aggregate of ODS-Hypersil and this compound.[3][4]
1. Materials and Reagents:
-
This compound (Aliquat® 336)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Ammonium Acetate (or similar buffer salt)
-
Glacial Acetic Acid
-
Deionized Water (18.2 MΩ·cm)
-
ODS-Hypersil (C18) HPLC Column (e.g., 5 µm particle size, 250 x 4.6 mm)
-
tRNA sample (e.g., crude tRNA extract from E. coli)
2. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: ODS-Hypersil (C18), 5 µm, 250 x 4.6 mm.
-
Detection: UV at 260 nm.
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): 0.5 M Ammonium Acetate with 1 mM this compound, pH adjusted to 4.5 with glacial acetic acid.
-
Mobile Phase B (Organic Modifier): Acetonitrile or Methanol.
Note: Due to the viscous nature of this compound, it is recommended to prepare a stock solution (e.g., 100 mM in methanol) and add it to the mobile phase to the final concentration.
4. Column Equilibration and Coating:
-
Flush the column with a 50:50 mixture of Methanol and Water for 30 minutes.
-
Equilibrate the column with Mobile Phase A for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min) to ensure the dynamic coating of the stationary phase with this compound.
-
A stable baseline indicates that the column is ready for use.
5. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 30 | 50 | 50 |
| 35 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 100 | 0 |
| 50 | 100 | 0 |
6. Sample Preparation:
-
Dissolve the tRNA sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
7. Data Analysis:
-
Integrate the peaks corresponding to the different tRNA species.
-
Identification can be performed by comparing retention times with known standards or by collecting fractions for further analysis.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the separation of anionic biomolecules using this compound as a dynamic coating reagent.
| Parameter | Value / Description |
| Analyte Class | Transfer Ribonucleic Acids (tRNAs) |
| Stationary Phase | ODS-Hypersil (C18), 5 µm |
| Mobile Phase A | 0.5 M Ammonium Acetate, 1 mM this compound, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV at 260 nm |
Application 2: General Ion-Pairing Agent for Acidic Compounds
This compound can also be used as a more conventional ion-pairing reagent for the analysis of smaller acidic compounds, such as certain drugs or environmental contaminants.[6][7][8] In this mode, it is added to the mobile phase at a low concentration to form a neutral ion pair with the anionic analyte, which can then be retained and separated on a reversed-phase column.
Experimental Protocol: Ion-Pair Chromatography of Acidic Analytes
1. Materials and Reagents:
-
This compound (Aliquat® 336)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Phosphate (B84403) Buffer or Acetate Buffer
-
Deionized Water (18.2 MΩ·cm)
-
Standard C18 HPLC Column
-
Acidic Analyte Standard
2. Instrument and Conditions:
-
HPLC System: Standard system with UV or Charged Aerosol Detector (CAD).[9]
-
Column: C18, 5 µm, 150 x 4.6 mm.
-
Detection: UV (wavelength dependent on analyte) or CAD.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mobile Phase Preparation:
-
Mobile Phase: Prepare a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) in a mixture of water and organic solvent (e.g., 60:40 Water:Acetonitrile).
-
Add this compound to the mobile phase to a final concentration of 1-10 mM.
-
Filter and degas the mobile phase before use.
4. Column Equilibration:
-
Equilibrate the column with the ion-pair containing mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
5. Isocratic Elution:
-
For method development, start with an isocratic elution. The retention can be adjusted by changing the concentration of the organic solvent or the ion-pairing reagent.
6. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.22 µm syringe filter.
7. Data Analysis:
-
Quantify the analyte using a calibration curve prepared with standards of known concentrations.
Quantitative Data Summary for General Ion-Pairing
This table provides typical parameters for using this compound as an ion-pairing reagent.
| Parameter | Value / Description |
| Analyte Class | Acidic compounds (e.g., Nalidixic acid)[6][7] |
| Stationary Phase | C18, 5 µm |
| Mobile Phase | Buffered Acetonitrile/Water mixture |
| Ion-Pair Reagent Conc. | 1-10 mM this compound |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 25-40°C |
| Detection | UV or CAD[9] |
Visualizations
Mechanism of Dynamic Coating and Separation
Caption: Mechanism of tRNA separation on a C18 column dynamically coated with this compound.
Experimental Workflow for Method Development
Caption: Workflow for developing an HPLC method using this compound as a dynamic modifier.
References
- 1. US5069828A - Process for preparing benzenesulfonate salts - Google Patents [patents.google.com]
- 2. US5663432A - Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Reversible Immobilization of Chelating Affinity Surfactants on Reversed Phase Adsorbents for Protein and Peptide Separations under Metal Affinity Chromatography [scirp.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting emulsion formation in extractions with trioctylmethylammonium chloride
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering emulsion formation during liquid-liquid extractions with trioctylmethylammonium chloride (also known as Aliquat 336).
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of solvent extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an aqueous and an organic phase, where one liquid is dispersed as microscopic droplets in the other.[1] This is often observed as a cloudy or milky layer between the two phases, which can significantly hinder or prevent their separation.[2][3] The formation of a stable emulsion makes it difficult to separate the aqueous and solvent phases, which is a disadvantage in solvent extraction.[4]
Q2: Why does this compound have a tendency to cause emulsions?
This compound is a quaternary ammonium (B1175870) salt that acts as a phase transfer catalyst. It possesses surfactant-like (amphiphilic) properties, meaning it has an affinity for both aqueous and organic phases.[1] This characteristic allows it to facilitate the transfer of reactants across the phase boundary, but it also enables the stabilization of microscopic droplets of one phase within the other, leading to the formation of a stable emulsion.[1][5]
Q3: What are the primary factors contributing to emulsion formation with this compound?
Several factors, often in combination, can lead to persistent emulsions:
-
High Agitation/Mixing Intensity: Intense mixing or shaking can shear the dispersed phase into very small, stable droplets.[1][6]
-
Presence of Surfactant-like Molecules: Samples containing substances like phospholipids, free fatty acids, triglycerides, or proteins can act as emulsifying agents.[6][7]
-
High Catalyst Concentration: An excessive concentration of this compound can enhance its surfactant effect.[1]
-
Presence of Finely Divided Solids: Particulate matter can accumulate at the interface of the two liquid phases and stabilize an emulsion.[6]
-
Unfavorable Solvent Choice: Certain organic solvents may promote emulsification.[1]
-
Inappropriate Phase Volume Ratio: The ratio of the aqueous to the organic phase can influence emulsion stability.[1]
Troubleshooting Guide: Preventing and Breaking Emulsions
Proactive Strategies to Prevent Emulsion Formation
Q4: How can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one after it has formed.[7] Consider the following preventative measures:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel. This maintains a sufficient surface area for extraction while reducing the agitation that can cause emulsions.[7]
-
Control Mixing Intensity: If using a mechanical stirrer, opt for a lower mixing speed. The goal is to achieve adequate phase contact without high shear forces.[8]
-
Addition of Salt: Adding a small amount of salt, like sodium chloride (brine), to the aqueous phase before extraction can increase the ionic strength and interfacial tension, which helps to prevent emulsion formation.[7][8]
-
Optimize Reagent Addition: Consider adding the this compound after the other reagents have been mixed.[1]
Reactive Strategies to Break a Formed Emulsion
Q5: An emulsion has already formed. What are the immediate steps I can take to break it?
Several techniques can be employed to break an existing emulsion, ranging from simple physical methods to chemical additions.
-
Allow the Mixture to Stand: In some cases, an emulsion will break on its own if left undisturbed for a period of time.[6][9]
-
Centrifugation: This is often the most effective method to break an emulsion.[6][7]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[6][9] This increases the ionic strength of the aqueous phase and can help destabilize the emulsion.[7]
-
Temperature Change: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[6][8]
-
Filtration: Pass the mixture through a bed of glass wool or phase separation filter paper.[7][10]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1][7]
-
pH Adjustment: Carefully adjusting the pH of the aqueous phase can sometimes destabilize the emulsion. For instance, if the emulsion is caused by alkali soaps or detergents, lowering the pH can be effective.[2][6]
Data Presentation
Table 1: Effect of Experimental Parameters on Emulsion Stability
| Parameter | Change | Expected Impact on Emulsion Stability | Rationale |
| Agitation Speed | Increase | Increase | High shear creates smaller, more stable droplets.[1] |
| Decrease | Decrease | Gentle mixing minimizes the formation of small droplets.[8] | |
| Temperature | Increase or Decrease | May Decrease | Changes in temperature can alter the viscosity and interfacial tension, potentially disrupting the emulsion.[8] |
| Ionic Strength | Increase (add salt) | Decrease | Increases the polarity of the aqueous phase, forcing surfactant-like molecules into one phase and increasing interfacial tension.[7] |
| Catalyst Conc. | Increase | Increase | Higher concentrations of this compound enhance its surfactant effect.[1] |
| pH of Aqueous Phase | Adjust (acidify/basify) | May Decrease | Can alter the charge of molecules at the interface, destabilizing the emulsion.[2][6] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using "Salting Out"
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
Materials:
-
Emulsion in a separatory funnel
-
Saturated sodium chloride (NaCl) solution (brine)
-
Glass stirring rod
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically 10-20% of the total emulsion volume.[1]
-
Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Avoid vigorous shaking.[1]
-
Allow the funnel to stand and observe for phase separation.
-
Once the layers have separated, drain the lower layer and then the upper layer into separate containers.
Protocol 2: Breaking an Emulsion by Filtration
Objective: To coalesce the dispersed droplets by passing the emulsion through a filter aid.
Materials:
-
Emulsion
-
Büchner funnel and filter flask
-
Filter paper (e.g., Whatman No. 40)[3]
-
Filter aid (e.g., Celite® or anhydrous sodium sulfate)[1][11]
-
Vacuum source
Procedure:
-
Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the extraction.
-
Prepare a small pad (approximately 1-2 cm thick) of the filter aid over the filter paper.[1]
-
Gently pour the entire emulsion onto the center of the filter pad.
-
Apply a gentle vacuum to draw the liquid through the pad. The filter aid helps to break the droplets and allow them to coalesce.[1]
-
Collect the filtrate in the filter flask. The two phases should separate more cleanly in the flask.
-
Transfer the filtrate to a separatory funnel to complete the separation of the layers.
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting emulsion formation in extractions.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. quora.com [quora.com]
- 5. brainkart.com [brainkart.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Regeneration and Recycling of Trioctylmethylammonium Chloride (TOMAC)
Welcome to the technical support center for the regeneration and recycling of trioctylmethylammonium chloride (TOMAC), also known as Aliquat 336. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recovery and reuse of TOMAC after its application in chemical reactions, such as phase transfer catalysis and solvent extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for regenerating and recycling TOMAC?
Regenerating and recycling TOMAC is crucial for several reasons. It reduces the overall cost of synthesis by allowing for the reuse of the catalyst. Environmentally, it minimizes chemical waste, contributing to greener and more sustainable chemical processes. From a process perspective, it can simplify downstream purification by removing the catalyst from the final product stream.
Q2: What are the general steps involved in the regeneration of TOMAC after a reaction?
The regeneration process for TOMAC typically involves three main stages:
-
Separation: Isolating the TOMAC from the reaction mixture. The method of separation depends on the nature of the reaction mixture.
-
Purification/Stripping: Removing any bound species (e.g., metal ions) or impurities. This step is often referred to as "stripping" in the context of metal extraction.
-
Recovery and Drying: Recovering the purified TOMAC, often dissolved in an organic solvent, and removing any residual water or other volatile impurities.
Q3: Can recycled TOMAC be as effective as fresh TOMAC?
Yes, in many cases, recycled TOMAC can be reused for multiple cycles without a significant loss in its catalytic activity or extraction efficiency. However, the effectiveness of the recycled TOMAC is highly dependent on the regeneration protocol and the nature of the chemical reaction it was used in. It is crucial to ensure the removal of any impurities that could interfere with future reactions. For instance, studies on the extraction of iron have shown that Aliquat 336 can be used for six consecutive cycles with its extraction capacity decreasing by only 2%.[1]
Q4: What are the signs of TOMAC degradation during a reaction or the regeneration process?
Degradation of quaternary ammonium (B1175870) salts like TOMAC can occur under harsh conditions, particularly with strong bases and high temperatures.[2] The primary degradation pathway is Hofmann elimination, which results in the formation of a tertiary amine and an alkene.[2] Signs of decomposition include:
-
A noticeable decrease in reaction rate over successive catalytic cycles.
-
The formation of unexpected byproducts in subsequent reactions.
-
Difficulty in separating the catalyst from the product, as the resulting tertiary amines may have different solubility properties.[2]
Troubleshooting Guides
Issue 1: Difficulty in Stripping Metal Ions from TOMAC
Q: I am unable to efficiently strip the metal ions from the TOMAC organic phase after a liquid-liquid extraction. What could be the issue and how can I resolve it?
A: Due to the fixed positive charge on the quaternary ammonium ion, TOMAC can be more difficult to strip than amine-based extractants.[3] The efficiency of stripping depends on several factors. Here are some troubleshooting steps:
-
Ineffective Stripping Agent: The choice of stripping agent is critical. For some metals, a simple acid wash may not be sufficient. Consider using a solution with a high concentration of a competing anion (e.g., chloride) or a complexing agent that has a strong affinity for the metal ion.[3] For example, EDTA solutions have been used to back-extract metal ions.
-
Concentration of Stripping Agent: The concentration of the stripping agent plays a significant role. If the stripping efficiency is low, increasing the concentration of the acid, base, or complexing agent in the aqueous stripping solution may be necessary. For instance, in one study, 95.5% of iron was stripped from loaded Aliquat 336 using an optimized concentration of NaH2PO4.[1]
-
Phase Ratio and Contact Time: The volume ratio of the organic to aqueous phase (O:A) and the contact time during the stripping process are important parameters. If stripping is incomplete, try adjusting the phase ratio to favor the transfer of the metal ion into the aqueous phase (e.g., a lower O:A ratio) or increasing the mixing time to ensure equilibrium is reached.
-
pH of the Stripping Solution: The pH of the aqueous phase can influence the stability of the metal-TOMAC complex. Adjusting the pH of the stripping solution may be necessary to facilitate the release of the metal ion.
Issue 2: Emulsion Formation During Extraction or Stripping
Q: I am observing a stable emulsion at the interface between the organic and aqueous layers during the workup, making phase separation difficult. How can I break this emulsion?
A: Emulsion formation is a common issue in liquid-liquid extractions, especially when surfactants or fine solid particles are present. Here are several techniques to break emulsions:
-
Addition of Salt: Adding a saturated solution of sodium chloride (brine) to the emulsion can increase the ionic strength of the aqueous phase, which often helps to break the emulsion by reducing the solubility of the organic components in the aqueous phase.[4][5]
-
Change in pH: Adding a small amount of acid or base can alter the charge of the species at the interface, potentially destabilizing the emulsion.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the organic phase but immiscible with water can change the interfacial tension and help break the emulsion.[4]
-
Mechanical Methods:
-
Gentle Stirring: Gently stirring the emulsion with a glass rod can sometimes coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the phases.[4]
-
Filtration: Passing the emulsion through a pad of celite or filter paper can sometimes break the emulsion by coalescing the droplets.[5]
-
-
Thermal Methods: Gentle heating can reduce the viscosity of the liquids and promote phase separation. However, be cautious of the thermal stability of your products and the catalyst.[4]
Issue 3: Low Recovery Yield of TOMAC
Q: After the regeneration process, the recovered amount of TOMAC is significantly lower than expected. What are the potential causes and solutions?
A: Low recovery yield can be attributed to several factors throughout the regeneration process:
-
Incomplete Phase Separation: If emulsions are not fully resolved, a significant amount of the TOMAC-containing organic phase may be lost with the aqueous phase during separation. Ensure clean phase separation.
-
Solubility in the Aqueous Phase: While TOMAC is generally considered water-insoluble, some partitioning into the aqueous phase can occur, especially if the aqueous phase has a low ionic strength. Washing the aqueous phase with a small amount of fresh organic solvent can help to recover some of the dissolved TOMAC.
-
Degradation: As mentioned earlier, exposure to high temperatures and strong bases can lead to the degradation of TOMAC.[2] If your process involves such conditions, consider if they can be moderated.
-
Volatilization during Drying: While TOMAC itself has a low vapor pressure, if it is co-distilled with a solvent, some loss may occur. Use appropriate solvent removal techniques like rotary evaporation under reduced pressure at a moderate temperature.
Experimental Protocols
Protocol 1: Regeneration of TOMAC after Metal Extraction
This protocol describes a general procedure for stripping a metal ion from a TOMAC-containing organic phase and recovering the TOMAC.
1. Stripping of the Metal Ion: a. Separate the TOMAC-containing organic phase from the aqueous phase after the initial extraction. b. In a separatory funnel, combine the organic phase with an appropriate aqueous stripping solution (e.g., 4M H2SO4 for Zirconium). The choice and concentration of the stripping agent will depend on the specific metal extracted. c. Vigorously mix the two phases for a sufficient contact time (e.g., 10-30 minutes) to allow for the transfer of the metal ion into the aqueous phase. d. Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide above. e. Drain the aqueous phase containing the stripped metal ion. f. For quantitative removal, the stripping step may need to be repeated with a fresh portion of the stripping solution.
2. Washing and Neutralization: a. Wash the organic phase with deionized water to remove any residual stripping agent. If an acidic stripping agent was used, a subsequent wash with a dilute basic solution (e.g., 5% NaHCO3) may be necessary to neutralize the organic phase, followed by another water wash.
3. Drying and Solvent Removal: a. Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). b. Filter off the drying agent. c. Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the recycled TOMAC.
Protocol 2: Purity Assessment of Recycled TOMAC by Titration
This protocol provides a method to determine the concentration of the quaternary ammonium salt in the recycled product.
1. Materials:
- Recycled TOMAC sample
- Standardized silver nitrate (B79036) (AgNO3) solution (e.g., 0.1 M)
- Potassium chromate (B82759) (K2CrO4) indicator solution
- Appropriate solvent for the TOMAC sample (e.g., ethanol (B145695) or acetone)
2. Procedure (Mohr's Method for Chloride Content): a. Accurately weigh a sample of the recycled TOMAC and dissolve it in a suitable solvent. b. Add a few drops of the potassium chromate indicator. c. Titrate the solution with the standardized silver nitrate solution. The endpoint is indicated by the formation of a permanent reddish-brown precipitate of silver chromate. d. Calculate the chloride content and, consequently, the purity of the TOMAC.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Zirconium Stripping Efficiency | 94.18% | Stripping agent: 4M H2SO4; O:A ratio: 1:1; Contact time: 10 min | |
| Iron Stripping Efficiency | 95.5% | Stripping agent: NaH2PO4 | [1] |
| TOMAC Recovery (Distillation) | ~99% | From an extract stream after chiral amine separation | [6] |
| Recycling Efficiency (Iron Ext.) | >98% after 6 cycles | Extraction capacity decreased by only 2% after 6 cycles | [1] |
Visualizations
Experimental Workflow for TOMAC Regeneration
References
Effect of pH on the performance of trioctylmethylammonium chloride
Technical Support Center: Trioctylmethylammonium Chloride (TOMAC)
This guide provides technical support for researchers, scientists, and drug development professionals on the effect of pH on the performance of this compound (TOMAC), also commonly known by the trade name Aliquat 336.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOMAC) and how does it work?
A1: this compound (TOMAC) is a quaternary ammonium (B1175870) salt.[1] It functions primarily as a phase-transfer catalyst (PTC), which facilitates the transfer of a reactant from one phase to another where the reaction occurs.[2][3][4] In a typical liquid-liquid system, ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase where the other substrate is located.[4][5] TOMAC works by exchanging its chloride anion for the reactant anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase to react.[5][6]
Q2: Why is pH a critical parameter when using TOMAC?
A2: The pH of the aqueous phase is a critical parameter because it directly influences both the availability of the reactant to be transferred and the stability of the TOMAC catalyst itself.[2] In applications like solvent extraction, the pH of the aqueous solution strongly dictates the chemical species present and, consequently, the extraction mechanism and efficiency.[7]
Q3: How does pH affect TOMAC in general phase-transfer catalysis (PTC) reactions?
A3: The effect of pH in PTC reactions is twofold:
-
Reactant Concentration: In many reactions, the pH controls the concentration of the active nucleophile (anion) in the aqueous phase. For instance, in reactions involving hydroxide (B78521) ions (OH⁻), a higher pH increases the OH⁻ concentration, which can accelerate the reaction by increasing the rate of transfer into the organic phase by the catalyst.[2]
-
Catalyst Stability: At very high pH values, particularly when combined with high temperatures, quaternary ammonium salts like TOMAC can undergo degradation through a process called Hofmann elimination.[2] This decomposition leads to a loss of catalytic activity.
Q4: How does pH influence the use of TOMAC in metal extraction?
A4: In metal extraction, pH is crucial for performance. At a low pH, the high concentration of hydrogen ions (H⁺) in the aqueous phase can compete with the target metal ions for the extractant, leading to poor extraction efficiency.[8] As the pH increases, metal ions can more effectively form anionic complexes (e.g., with chloride or sulfate) that are readily extracted by the basic extractant, TOMAC.[9] Therefore, the extraction efficiency for many metals increases with pH up to an optimal point.[8]
Q5: What is the optimal pH range for using TOMAC?
A5: The optimal pH is highly specific to the application. It represents a balance between ensuring a sufficient concentration of the active reactant and maintaining the stability of the catalyst.[2]
-
For Metal Extraction: The optimal pH varies significantly depending on the metal. For example, in one study, the optimal transport for Fe(III) occurred at pH 4, while for ions like Cr(III), Ni(II), and Co(II), the optimum was at pH 5.[10] In another case, nearly 100% extraction of Zn(II) was achieved at pH 4.0, while Cu(II) required a pH of 6.0.[8]
-
For PTC Reactions: For reactions requiring a hydroxide or alkoxide, a basic medium is necessary, but excessively high pH should be avoided to prevent catalyst decomposition.[2]
Q6: What are the risks of using TOMAC at very high pH?
A6: The primary risk of using TOMAC at very high pH is catalyst degradation via Hofmann elimination, a process that is also dependent on temperature.[2] Signs of this degradation can include a decrease in the reaction rate over time or the formation of unexpected byproducts such as alkenes and trioctylamine.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Incorrect pH: The pH of the aqueous phase may be too low, resulting in an insufficient concentration of the nucleophile (e.g., OH⁻).[2] | Gradually increase the pH of the aqueous phase while carefully monitoring the reaction progress. Be cautious not to raise the pH too high, which could initiate catalyst degradation.[2] |
| Poor Metal Extraction Efficiency | Suboptimal pH: At low pH, H⁺ ions may be outcompeting the target metal ions.[8] Alternatively, the pH may not be suitable for the formation of the required anionic metal complex needed for extraction.[7][9] | Conduct a pH optimization study for your specific metal ion. The optimal pH can vary widely; for example, Cu²⁺ extraction is often favored at higher pH values, while some metals are extracted efficiently from highly acidic solutions (pH 0.8-1.3).[9] |
| Decreasing Reaction Rate Over Time / Catalyst Degradation | Excessively High pH: The pH of the aqueous phase may be too high, especially if combined with elevated temperatures, causing the catalyst to decompose via Hofmann elimination.[2] | Lower the pH to the minimum level required for effective reaction. If possible, reduce the reaction temperature. Monitor for byproducts like alkenes or trioctylamine, which are signs of degradation.[2] |
Data on pH and Extraction Efficiency
The following table summarizes quantitative data from various studies on metal extraction using TOMAC (Aliquat 336) at different pH values.
| Application | Target Ion(s) | TOMAC Concentration | pH | Extraction Efficiency / Result |
| Metal Extraction | Ti⁴⁺, V⁴⁺, Hf⁴⁺ | 150 g/L | 1.0 | Ti⁴⁺ (99%), V⁴⁺ (94%), Hf⁴⁺ (82%)[8][9] |
| Metal Extraction | Co²⁺ | 150 g/L | 0.8 | 99%[9] |
| Metal Extraction | Cu²⁺, Zn²⁺ | 150 g/L | 1.3 | Cu²⁺ (58%), Zn²⁺ (16%)[9] |
| Metal Extraction | Zn(II) | Not Specified | 4.0 | Almost 100%[8] |
| Metal Extraction | Cu(II) | Not Specified | 6.0 | Almost 100%[8] |
| Metal Extraction | Ni(II) | Not Specified | 8.8 | Almost 100%[8] |
| Metal Extraction | Co(II) | 0.5 M (in mixture) | 1.0 to 2.0 | Efficiency increases from 7.7% to 100%[11] |
| Ion Transport | Fe(III) | Not Specified | 4.0 | Optimum pH for transport[10] |
| Ion Transport | Cr(III), Ni(II), Co(II) | Not Specified | 5.0 | Optimum pH for transport[10] |
Experimental Protocols
General Protocol for pH-Dependent Liquid-Liquid Metal Extraction Using TOMAC
This protocol outlines a general method to determine the effect of aqueous phase pH on the extraction efficiency of a target metal ion using TOMAC.
1. Objective: To identify the optimal pH for the extraction of a specific metal ion from an aqueous solution using an organic phase containing TOMAC.
2. Materials:
-
This compound (TOMAC)
-
Organic diluent (e.g., kerosene, toluene, chloroform)
-
Aqueous feed solution containing a known concentration of the target metal ion
-
Dilute solutions of an acid (e.g., HCl, H₂SO₄) and a base (e.g., NaOH) for pH adjustment
-
Separatory funnels
-
Calibrated pH meter
-
Mechanical shaker
-
Analytical instrument for metal concentration measurement (e.g., ICP-MS, AAS)
3. Methodology:
-
Organic Phase Preparation: Prepare a solution of TOMAC in the chosen organic diluent to the desired concentration (e.g., 100-150 g/L or 35% v/v).[9][10]
-
Aqueous Phase pH Adjustment: Prepare multiple aliquots of the aqueous feed solution. Using the dilute acid and base, adjust the pH of each aliquot to a specific value within the desired experimental range (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Record the final pH of each solution accurately.
-
Extraction Procedure:
-
For each pH value, add equal volumes of the organic phase and the pH-adjusted aqueous phase to a separatory funnel (e.g., 20 mL of each, for an Organic:Aqueous ratio of 1:1).
-
Seal the funnels and place them on a mechanical shaker.
-
Agitate at a constant speed (e.g., 150-300 rpm) and temperature for a sufficient time (e.g., 10-30 minutes) to ensure equilibrium is reached.[9][10]
-
-
Phase Separation: After shaking, allow the funnels to stand undisturbed until the organic and aqueous layers have fully separated.
-
Sampling and Analysis: Carefully drain the lower (aqueous) phase from each separatory funnel into a clean sample tube. Measure the final concentration of the metal ion in each aqueous sample using a suitable analytical technique.
-
Calculation of Extraction Efficiency: Calculate the extraction efficiency (E%) for each pH point using the following formula:
-
E% = ( (Cᵢ - Cₑ) / Cᵢ ) * 100
-
Where Cᵢ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration after extraction.
-
-
Data Analysis: Plot the Extraction Efficiency (%) as a function of the final equilibrium pH to visualize the effect and determine the optimal pH for extraction.
Visualizations
Caption: Logical workflow of pH's impact on TOMAC performance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Extraction Ability between a Mixture of Alamine 336/Aliquat 336 and D2EHPA and Ionic Liquid ALi-D2 from Weak Hydrochloric Acid Solution | MDPI [mdpi.com]
Technical Support Center: Removal of Residual Trioctylmethylammonium Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of residual trioctylmethylammonium chloride (a common phase-transfer catalyst, also known as Aliquat 336) from a product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
This compound is a quaternary ammonium (B1175870) salt widely used as a phase-transfer catalyst in various chemical reactions.[1] Its removal from the final product is crucial as it can interfere with downstream processes, affect the product's purity and stability, and potentially exhibit toxicity.
Q2: What are the common methods for removing this compound?
The most common methods for removing residual this compound include:
-
Liquid-Liquid Extraction: Washing the organic product solution with an aqueous salt or acidic/basic solution.
-
Adsorption: Using solid-phase adsorbents like silica (B1680970) gel or activated carbon to bind the quaternary ammonium salt.
-
Ion-Exchange Chromatography: Passing the product solution through a cation-exchange resin to capture the positively charged trioctylmethylammonium cation.
Q3: How can I determine the concentration of residual this compound in my product?
Accurate quantification is essential to validate the removal process. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) are suitable for determining the concentration of quaternary ammonium compounds.
Q4: Can I use a combination of removal methods?
Yes, a multi-step approach can be very effective. For instance, an initial liquid-liquid extraction to remove the bulk of the catalyst can be followed by a polishing step using adsorption or ion-exchange chromatography to achieve very low residual levels.
Troubleshooting Guides
Method 1: Liquid-Liquid Extraction
Problem: Persistent emulsion formation during aqueous washing.
Quaternary ammonium salts are surfactants and can cause stable emulsions, making phase separation difficult.
-
Probable Causes:
-
High concentration of this compound.
-
Vigorous shaking or mixing.[2]
-
Mutual solubility of the product in both organic and aqueous phases.
-
-
Recommended Solutions:
-
Reduce Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[2]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the mixture.[2][3] This increases the ionic strength of the aqueous phase, which can help break the emulsion.[2]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the solubility properties and help break the emulsion.[2]
-
Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.[2]
-
Filtration: The entire mixture can be filtered through a pad of Celite or phase separation filter paper.[2][3]
-
Problem: Incomplete removal of this compound.
-
Probable Causes:
-
Insufficient number of washes.
-
Inappropriate pH of the aqueous wash.
-
-
Recommended Solutions:
-
Increase the Number of Washes: Perform multiple extractions with smaller volumes of the aqueous solution instead of a single wash with a large volume.
-
pH Adjustment: Washing with an acidic solution (e.g., dilute HCl) can improve the partitioning of the chloride salt into the aqueous phase.
-
Method 2: Adsorption
Problem: Low product recovery after treatment with an adsorbent.
-
Probable Causes:
-
Non-specific binding of the product to the adsorbent surface.
-
Using an excessive amount of adsorbent.
-
-
Recommended Solutions:
-
Optimize Adsorbent Amount: Determine the minimum amount of adsorbent required for effective catalyst removal through small-scale trials. A common starting point is 5-10 wt% relative to the crude product.
-
Solvent Selection: The choice of solvent can influence product adsorption. Test different solvents to find one that minimizes product binding while maintaining efficient removal of the catalyst.
-
Elution with a More Polar Solvent: After adsorbing the catalyst, wash the adsorbent with the initial solvent to recover any loosely bound product. Then, consider a wash with a slightly more polar solvent to recover more tightly bound product, if it does not also elute the catalyst.
-
Problem: Inefficient removal of this compound.
-
Probable Causes:
-
Insufficient contact time with the adsorbent.
-
Adsorbent is not suitable for the solvent system.
-
-
Recommended Solutions:
-
Increase Contact Time: Extend the stirring or contact time of the product solution with the adsorbent.
-
Ensure Good Mixing: Vigorous stirring is necessary to ensure good mass transfer between the solution and the solid adsorbent.
-
Method 3: Ion-Exchange Chromatography
Problem: Low binding efficiency of the catalyst to the resin.
-
Probable Causes:
-
The product is dissolved in a solvent that is incompatible with the resin.
-
The flow rate is too high.
-
-
Recommended Solutions:
-
Solvent Exchange: If possible, exchange the solvent to one that is more compatible with the ion-exchange resin (e.g., a more polar solvent).
-
Reduce Flow Rate: Decrease the flow rate of the solution through the column to allow for sufficient residence time for the ion exchange to occur.
-
Problem: Product co-elutes with the catalyst or is retained on the column.
-
Probable Causes:
-
The product itself has a positive charge or strong polar interactions with the resin.
-
Non-specific adsorption of the product to the resin matrix.
-
-
Recommended Solutions:
-
Adjust Mobile Phase: Modify the composition of the mobile phase (e.g., by adding a competing salt or changing the solvent polarity) to reduce non-specific binding of the product.
-
Consider a Different Resin: If the product has a strong affinity for the resin, a different type of cation-exchange resin with a different backbone (e.g., polystyrene vs. acrylic) may be required.
-
Data Presentation
The following table summarizes the typical performance of different methods for the removal of quaternary ammonium compounds. Note that the efficiency can vary depending on the specific experimental conditions.
| Removal Method | Material | Analyte | Removal Efficiency / Capacity | Reference |
| Ion-Exchange | Strongly-acidic macroporous resin (C150 H) | Benzalkonium Chloride | Up to 80% removal | |
| Strongly-acidic macroporous resin (C150 H) | Benzalkonium Chloride | 153.8 mg/mL capacity | ||
| Weakly-acidic gel resin (C104) | Benzalkonium Chloride | Lower removal at low pH | ||
| Adsorption | Functionalized Silica Gel | Nitrate (as a proxy for anion binding) | 56.4 mg/g capacity | [4] |
| Activated Carbon | Various VOCs | 95-98% removal | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is suitable for removing the bulk of this compound from an organic solution.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene, ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of an aqueous wash solution (e.g., 1 M NaCl solution or 0.1 M HCl).
-
Extraction: Stopper the funnel and gently invert it several times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times with fresh aqueous solution.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Adsorption by Batch Treatment
This protocol is effective as a polishing step after an initial purification.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Adsorbent Addition: To the solution, add an appropriate amount of adsorbent (e.g., silica gel or activated carbon, typically 5-10% by weight of the crude product).
-
Stirring: Stir the mixture vigorously at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® or a filter paper to remove the adsorbent.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Ion-Exchange Chromatography
This method is highly effective for removing trace amounts of the catalyst.
-
Resin Preparation: Select a suitable cation-exchange resin (e.g., a strongly acidic resin like Amberlyst® 15). Prepare a slurry of the resin in a suitable solvent and pack it into a chromatography column.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the solvent that the product is dissolved in.
-
Sample Loading: Dissolve the product in a minimal amount of the equilibration solvent and load it onto the column.
-
Elution: Elute the product from the column with the equilibration solvent, collecting fractions. The this compound will bind to the resin.
-
Fraction Analysis: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the purified product.
-
Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Resin Regeneration: The resin can often be regenerated by washing with a concentrated salt solution (e.g., 10% NaCl) or a strong acid, followed by a water and solvent rinse.[6]
Visualizations
Caption: Decision-making flowchart for selecting a removal method.
Caption: Experimental workflow for liquid-liquid extraction.
Caption: Experimental workflow for removal by adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activated carbon adsorption | EMIS [emis.vito.be]
- 6. US20140196753A1 - Regeneration of ion exchange resin and recovery of regenerant solution - Google Patents [patents.google.com]
Optimizing reaction conditions with trioctylmethylammonium chloride (temperature, concentration)
Welcome to the technical support center for optimizing reaction conditions with trioctylmethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this versatile phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in a chemical reaction?
This compound, also known as Aliquat 336, is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst (PTC).[1] Its primary role is to facilitate reactions between reactants that are located in different, immiscible phases, such as an aqueous phase and an organic phase.[1] By acting as a "shuttle," it transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction can proceed, leading to faster reaction rates, milder reaction conditions, and often higher yields.[1][2]
Q2: How does this compound increase the reaction rate?
The catalyst's long, hydrophobic octyl chains make it soluble in organic solvents, while its positively charged quaternary ammonium head allows it to pair with an anion (like a nucleophile) from the aqueous phase. This ion pair is then able to move into the organic phase. In the organic phase, the anion is less solvated and more "naked," which significantly increases its reactivity towards the substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to begin the cycle again.
Q3: What are typical concentrations for this compound in a reaction?
A typical catalytic loading for this compound is in the range of 1-10 mol% relative to the limiting reactant. However, the optimal concentration is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to screen a range of concentrations to determine the optimal loading for your specific application.
Q4: Can using an excessive amount of this compound be detrimental to the reaction?
Yes, using too much of the catalyst can have negative consequences. High concentrations can lead to the formation of stable emulsions, which can complicate the work-up and purification process. In some cases, very high catalyst loading might not lead to a further increase in the reaction rate or could even have a detrimental effect.
Q5: What is the optimal temperature range for reactions using this compound?
The optimal temperature is reaction-specific and represents a balance between reaction rate and catalyst stability. While higher temperatures generally increase the reaction rate, this compound can undergo degradation at elevated temperatures, especially in the presence of a strong base. This degradation, known as Hofmann elimination, becomes more significant at higher temperatures.[3] Therefore, it is crucial to find the lowest temperature at which the reaction proceeds at a reasonable rate to minimize catalyst decomposition.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively transfer the reactant between phases. 2. Low Reaction Temperature: The activation energy of the reaction is not being overcome. 3. Poor Mass Transfer: Inadequate stirring is limiting the interfacial area between the phases. 4. Catalyst Poisoning: Impurities in the reactants or solvents are deactivating the catalyst. | 1. Systematically increase the catalyst concentration (e.g., in 1-2 mol% increments). 2. Gradually increase the reaction temperature in 10°C increments, while monitoring for side product formation. 3. Increase the stirring speed. For viscous mixtures, consider mechanical stirring. 4. Ensure all reactants and solvents are pure and dry. |
| Formation of Side Products | 1. Catalyst Degradation (Hofmann Elimination): At high temperatures and in the presence of a strong base, the catalyst can decompose into trioctylamine (B72094) and an alkene.[3] 2. Competing Reactions (e.g., Elimination): For reactions like Williamson ether synthesis, elimination of the alkyl halide can compete with the desired substitution, especially with secondary or tertiary halides and at higher temperatures. | 1. Lower the reaction temperature. Use the minimum effective concentration of the base. Minimize the reaction time. 2. Use a primary alkyl halide if possible. Lower the reaction temperature. Consider using a milder base. |
| Formation of a Stable Emulsion | 1. High Catalyst Concentration: this compound has surfactant-like properties that are more pronounced at higher concentrations. 2. Intense Agitation: High shear forces from very fast stirring can create stable emulsions. 3. Unfavorable Solvent Choice: Some organic solvents have partial miscibility with water, promoting emulsion formation. | 1. Reduce the catalyst concentration to the lowest effective amount. 2. Optimize the stirring speed to ensure good mixing without causing emulsification. 3. Choose a non-polar, water-immiscible organic solvent like toluene (B28343) or hexane. To break an existing emulsion, try adding brine, changing the pH, or filtering through Celite. |
| Reaction Stalls or is Incomplete | 1. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction due to prolonged exposure to harsh conditions. 2. Insufficient Reaction Time: The reaction may simply need more time to reach completion at the given temperature. | 1. Consider adding the catalyst in portions throughout the reaction. Monitor catalyst stability under reaction conditions in the absence of reactants. 2. Monitor the reaction progress by TLC or GC and extend the reaction time if necessary. |
Data Presentation
The following tables provide illustrative data on the optimization of reaction conditions for a typical phase transfer catalyzed reaction, the Williamson ether synthesis of 4-methoxyphenol (B1676288) with benzyl (B1604629) chloride. This data is representative of expected trends.
Table 1: Effect of this compound Concentration on Reaction Yield
Reaction Conditions: 4-methoxyphenol (1.0 eq), benzyl chloride (1.1 eq), 50% aq. NaOH, toluene, 70°C, 4 hours.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 68 |
| 2 | 2 | 85 |
| 3 | 3 | 94 |
| 4 | 5 | 95 |
| 5 | 7 | 93 |
Table 2: Effect of Temperature on Reaction Yield
Reaction Conditions: 4-methoxyphenol (1.0 eq), benzyl chloride (1.1 eq), 50% aq. NaOH, toluene, 3 mol% catalyst, 4 hours.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 50 | 75 |
| 2 | 60 | 88 |
| 3 | 70 | 94 |
| 4 | 80 | 91 (minor decomposition products observed) |
| 5 | 90 | 85 (significant decomposition products observed) |
Experimental Protocols
Protocol for Optimizing this compound Concentration in Williamson Ether Synthesis
-
Reaction Setup: In a series of round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-methoxyphenol (1.0 eq), toluene (5 mL per mmol of phenol), and an internal standard (e.g., dodecane).
-
Catalyst Addition: To each flask, add a different amount of this compound. A typical screening range would be 1, 2, 3, 5, and 7 mol% relative to the 4-methoxyphenol.
-
Reaction Initiation: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (B78521) (3.0 eq) to each flask, followed by the addition of benzyl chloride (1.1 eq).
-
Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 70°C).
-
Monitoring the Reaction: At regular intervals (e.g., every hour), withdraw a small aliquot from the organic layer of each reaction mixture. Quench the aliquot with dilute acid and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic extract by GC or HPLC to determine the conversion and yield.
-
Work-up and Analysis: Once the reactions have reached completion (or after a fixed time for comparison), cool the reaction mixtures to room temperature. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Data Analysis: Plot the reaction yield as a function of the catalyst concentration to determine the optimal loading.
Protocol for Optimizing Reaction Temperature
-
Reaction Setup: Follow the same setup as the concentration optimization protocol, but use the optimal catalyst concentration determined previously in all flasks.
-
Reaction Conditions: Heat each reaction mixture to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).
-
Monitoring and Work-up: Follow the same procedure for monitoring and work-up as described above.
-
Data Analysis: Plot the reaction yield as a function of temperature to identify the optimal temperature that provides the highest yield with minimal side product formation.
Visualizations
References
Technical Support Center: Managing Trioctylmethylammonium Chloride in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the viscosity and other experimental challenges associated with trioctylmethylammonium chloride (also known as Aliquat® 336).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so viscous?
A1: this compound is a quaternary ammonium (B1175870) salt.[1][2][3] It is classified as an ionic liquid, meaning it is a salt that is liquid at or near room temperature.[1] Its high viscosity is due to the strong intermolecular forces, primarily ionic interactions and van der Waals forces, between its large organic cations and chloride anions.[3]
Q2: What are the primary applications of this compound in research?
A2: It is widely used as a phase transfer catalyst (PTC) in organic synthesis and as a metal extractant in solvent extraction processes.[1][4][5][6][7] As a PTC, it facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). In metal extraction, it acts as a liquid anion exchanger to selectively recover valuable metals.[7]
Q3: How does temperature affect the viscosity of this compound?
A3: The viscosity of this compound decreases significantly as the temperature increases. This is a critical property to consider when designing experiments. Heating the compound can make it much easier to handle and mix.
Q4: In which common laboratory solvents is this compound soluble?
A4: It is soluble in a variety of organic solvents, including benzene, chloroform, isopropanol, and kerosene.[8][9] However, it is only partially soluble in water.[3] The choice of solvent can influence the overall viscosity of the solution and the efficiency of the experimental process.
Troubleshooting Guides
This section addresses common problems encountered when working with the high viscosity of this compound.
Problem 1: Difficulty in accurately dispensing a precise volume of this compound.
Cause: The high viscosity of the liquid makes it challenging to aspirate and dispense accurately using standard pipettes.
Solutions:
-
Use Positive Displacement Pipettes: Unlike air displacement pipettes, positive displacement pipettes have a piston that is in direct contact with the liquid, which allows for more accurate handling of viscous substances.
-
Employ the Reverse Pipetting Technique:
-
Depress the pipette plunger to the second stop.
-
Aspirate the liquid slowly and steadily.
-
Dispense by depressing the plunger only to the first stop. This leaves a small amount of liquid in the tip, but the dispensed volume is more accurate.
-
-
Use Wide-Bore Pipette Tips: These tips have a larger opening, which reduces the resistance to flow for viscous liquids.
-
Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the source container a few times before taking the final measurement. This coats the inside of the tip and helps to ensure the correct volume is dispensed.
-
Work at an Elevated Temperature: Gently warming the this compound will lower its viscosity, making it easier to pipette. Ensure the temperature is compatible with your experimental conditions.
Problem 2: Inefficient mixing or formation of a third phase during a reaction.
Cause: The high viscosity and density of this compound can lead to poor mixing with less dense organic solvents or the aqueous phase, potentially forming a separate, catalyst-rich third phase.
Solutions:
-
Increase Agitation: Use vigorous mechanical stirring to ensure proper mixing of the phases. The rate of many phase-transfer catalyzed reactions is dependent on the interfacial area between the phases, which is increased with better agitation.
-
Solvent Selection: Choose a solvent that has good solubility for both the this compound and the reactants. In some cases, a co-solvent may be necessary to achieve a homogeneous organic phase. For example, in metal extraction with aliphatic kerosene, a phase modifier like a long-chain alcohol may be needed to prevent the formation of a third phase.[1]
-
Temperature Control: Increasing the reaction temperature can lower the viscosity and improve miscibility.
-
Dilution: Using a more dilute solution of this compound can reduce the overall viscosity of the organic phase, leading to better mixing.
Problem 3: Clogging or failure of pumps and transfer lines.
Cause: The high viscosity of the material can exceed the operational limits of standard laboratory pumps and tubing.
Solutions:
-
Select Appropriate Pumps: Positive displacement pumps, such as peristaltic or gear pumps, are better suited for handling viscous liquids than centrifugal pumps.
-
Optimize Tubing: Use wider diameter tubing to reduce flow resistance. Ensure the tubing material is chemically compatible with this compound and any solvents used.
-
Heat Tracing: If possible, gently heat the transfer lines to maintain a lower viscosity during pumping.
-
Dilution: Pumping a less concentrated solution of the ionic liquid will significantly reduce the viscosity and the strain on the pumping system.
Data Presentation
Table 1: Viscosity of this compound at Different Temperatures
| Temperature (°C) | Viscosity (mPa·s) |
| 4 | 6300 |
| 30 | 1500[5] |
| 60 | 197 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Benzene | Soluble |
| Chloroform | Soluble[9] |
| Isopropanol | Soluble |
| Kerosene | Soluble |
| Water | Partially Insoluble[3] |
Experimental Protocols
Protocol 1: General Procedure for Phase Transfer Catalysis (PTC)
This protocol outlines a general procedure for using this compound as a phase transfer catalyst in a nucleophilic substitution reaction.
Materials:
-
Organic reactant (dissolved in an organic solvent)
-
Aqueous solution of the nucleophile
-
This compound (Aliquat® 336)
-
Organic solvent (e.g., toluene, hexane)
-
Stir plate and magnetic stir bar or mechanical stirrer
-
Reaction vessel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a reaction vessel, combine the organic reactant dissolved in the chosen organic solvent and the aqueous solution of the nucleophile.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of this compound to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. The high agitation is crucial to maximize the interfacial area for the catalyst to transport the nucleophile into the organic phase.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Workup: Once the reaction is complete, stop the stirring and allow the phases to separate. Transfer the mixture to a separatory funnel.
-
Separation: Separate the organic layer from the aqueous layer.
-
Purification: Wash the organic layer with water and/or brine to remove the catalyst and any remaining aqueous-soluble species. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can then be purified by standard techniques such as crystallization or chromatography.
Protocol 2: General Procedure for Solvent Extraction of Metal Ions
This protocol describes a general method for using this compound to extract metal ions from an aqueous solution.
Materials:
-
Aqueous solution containing the target metal ion(s)
-
This compound (Aliquat® 336)
-
Organic solvent (e.g., kerosene, toluene)
-
Stripping agent (an aqueous solution to recover the metal from the organic phase)
-
Separatory funnel
-
Shaker or vortex mixer
Procedure:
-
Organic Phase Preparation: Prepare a solution of this compound in the desired organic solvent at a specific concentration.
-
Extraction: In a separatory funnel, combine a known volume of the aqueous solution containing the metal ions with a known volume of the organic phase.
-
Mixing: Shake the separatory funnel vigorously for a predetermined amount of time to allow for the transfer of the metal ions from the aqueous phase to the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Analyze the concentration of the metal ion remaining in the aqueous phase (the raffinate) to determine the extraction efficiency.
-
Stripping: To recover the extracted metal, separate the metal-loaded organic phase and contact it with a suitable stripping agent in a clean separatory funnel. Shake vigorously to transfer the metal ion back into the new aqueous phase.
-
Regeneration: The regenerated organic phase (this compound in the organic solvent) can potentially be reused for further extraction cycles.
Mandatory Visualizations
Experimental Workflow for Phase Transfer Catalysis
As this compound is not commonly associated with biological signaling pathways, the following diagram illustrates a typical experimental workflow for its primary application in phase transfer catalysis. This workflow highlights the key steps and the role of the catalyst in bridging the two phases.
Caption: Workflow for Phase Transfer Catalysis.
Logical Relationship for Viscosity Management
This diagram illustrates the logical relationships between the challenges posed by the high viscosity of this compound and the corresponding management strategies.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchpublish.com [researchpublish.com]
- 5. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. nbinno.com [nbinno.com]
- 8. scribd.com [scribd.com]
- 9. Aliquat∣r 336 TG | Fisher Scientific [fishersci.ca]
Technical Support Center: Trioctylmethylammonium Chloride Purity in Sensitive Reactions
Welcome to the technical support center for trioctylmethylammonium chloride (TOMAC), also known by the trade name Aliquat® 336. This resource is designed for researchers, scientists, and drug development professionals to address common purity-related issues encountered during sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound (CAS No: 5137-55-3) is a quaternary ammonium (B1175870) salt widely used as a phase-transfer catalyst (PTC).[1][2] It facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary.[3] In sensitive applications like pharmaceutical synthesis, high-purity TOMAC is crucial because impurities can lead to side reactions, reduced yields, altered reaction kinetics, and catalyst deactivation, ultimately affecting the purity and safety of the final product.[4][5]
Q2: What are the common impurities in commercial grades of this compound?
A2: Commercial TOMAC, often sold as Aliquat® 336, can contain several types of impurities:
-
Unreacted Precursors: Residual trioctylamine (B72094) from the synthesis process is a common impurity.
-
Homologs: Commercial products are often a mixture of C8 (octyl) and C10 (decyl) alkyl chains, rather than purely C8.[1][2] This results in a distribution of related quaternary ammonium salts (e.g., methyl-dioctyl-decylammonium chloride).
-
Degradation Products: Under strongly basic conditions or elevated temperatures, TOMAC can undergo Hofmann elimination to form trioctylamine and alkenes.[6][7]
-
Water: Due to its hygroscopic nature, TOMAC can absorb atmospheric moisture.[8][9]
-
Solvents: Residual solvents from synthesis and purification processes may be present.
Q3: How does the alkyl chain length distribution (C8 vs. C10) affect my reaction?
A3: The length of the alkyl chains influences the lipophilicity of the catalyst. A higher proportion of longer chains (C10) increases lipophilicity, which can enhance catalyst solubility and efficiency in non-polar organic solvents. Conversely, a higher proportion of shorter chains (C8) may be more effective in moderately polar organic solvents.[10] Inconsistent C8/C10 ratios between batches can lead to variability in reaction rates and performance, making process control difficult in sensitive applications.
Q4: Can I purify technical grade this compound myself?
A4: Yes, purification procedures have been reported. A common method involves dissolving the catalyst in a solvent like chloroform, washing it with aqueous solutions of base (e.g., NaOH) to remove acidic impurities and then with brine (NaCl solution) to reduce water content. The organic phase is then dried and the solvent removed under vacuum.[11] However, for highly sensitive applications, starting with a high-purity grade is recommended to ensure batch-to-batch consistency.
Purity Specifications and Data
The purity of this compound can vary significantly between grades. Below is a comparison of typical specifications for a technical grade versus a hypothetical high-purity grade suitable for sensitive pharmaceutical applications.
| Parameter | Technical Grade (e.g., Aliquat® 336) | High-Purity / Pharmaceutical Grade |
| Assay (by Titration) | ~88-93% | ≥ 98.0% |
| Free Amine & Amine HCl | ≤ 2.0% | ≤ 0.5% |
| Water Content (KF) | ≤ 5.0% | ≤ 1.0% |
| Color (Gardner) | ≤ 5.0 (Yellow to brown) | ≤ 1.0 (Colorless to pale yellow) |
| Chloride Content | 6.9 - 7.3% | Tightly controlled around theoretical |
| Alkyl Chain Distribution | Mixture of C8 and C10 | Defined ratio (e.g., C8 > 99%) |
| Heavy Metals | Not specified | ≤ 10 ppm |
| Residual Solvents | Not specified | Complies with ICH Q3C limits |
Troubleshooting Guide
This guide addresses common problems in sensitive reactions where the purity of this compound may be a contributing factor.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting reaction issues that may be related to catalyst purity.
Caption: A workflow for troubleshooting reactions where catalyst purity is suspected.
Issue 1: My reaction is sluggish or stalls completely.
-
Question: Could residual trioctylamine in the catalyst be the problem?
-
Answer: Unlikely. Residual tertiary amines can sometimes co-catalyze reactions. A more probable cause is catalyst deactivation or "poisoning." Highly lipophilic anions generated during the reaction (e.g., iodide, tosylate) can form a very stable ion pair with the quaternary ammonium cation, preventing it from transporting the desired reactant anion.[12]
-
Solution:
-
Analyze Catalyst: Check for the presence of unknown, highly lipophilic impurities via HPLC-MS.
-
Change Leaving Group: If possible, switch to a less lipophilic leaving group (e.g., use a mesylate instead of a tosylate).[12]
-
Increase Catalyst Loading: As a temporary fix, increasing the catalyst concentration may overcome the issue, but it is not ideal for process efficiency.
-
-
-
Question: Is the alkyl chain distribution (C8/C10 ratio) affecting the reaction rate?
-
Answer: Yes. The catalyst's efficiency is dependent on its partitioning between the aqueous and organic phases. A change in the C8/C10 ratio from one batch to another will alter this partitioning, potentially slowing down the transfer of the reactant anion and thus reducing the overall reaction rate.[10]
-
Solution:
-
Source a Defined Catalyst: Use a grade of this compound with a specified, consistent alkyl chain distribution.
-
Optimize Solvent: If you must use a mixed-chain catalyst, you may need to re-optimize your solvent system to match the lipophilicity of the specific batch you are using.
-
-
Issue 2: I am observing unexpected byproducts.
-
Question: My reaction is run under basic conditions. Could the catalyst be degrading?
-
Answer: Yes. In the presence of strong bases (e.g., concentrated NaOH) and heat, this compound can undergo Hofmann elimination to produce trioctylamine and 1-octene.[6][7][13] The newly formed trioctylamine can act as an unwanted basic impurity, potentially catalyzing side reactions.
-
Solution:
-
Lower Temperature: If possible, reduce the reaction temperature.
-
Use Weaker Base: Consider if a weaker or more sterically hindered base could be effective.
-
Monitor Catalyst Stability: Use ¹H NMR or HPLC to monitor the catalyst's integrity over the course of the reaction under your specific conditions.
-
-
-
Question: Could residual trioctylamine from the catalyst synthesis be causing byproducts?
-
Answer: Yes. Trioctylamine is a nucleophilic base. If your substrate or product has functional groups that are sensitive to amines (e.g., susceptible to nucleophilic attack or base-catalyzed decomposition), the presence of this impurity can lead to byproducts.
-
Solution:
-
Quantify Amine Impurity: Use a titration method or qNMR to determine the level of free amine in your catalyst.
-
Purify the Catalyst: Perform a liquid-liquid extraction as described in the FAQs to remove the residual trioctylamine.
-
Use High-Purity Catalyst: Switch to a grade with a specification of <0.5% free amine.
-
-
Impact of Amine Impurities on the PTC Cycle
Residual trioctylamine does not directly participate in the primary catalytic cycle but can cause side reactions. The ideal cycle is compared with the potential interference below.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. Aliquat® 336 [himedialabs.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hofmann elimination [medbox.iiab.me]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. Methyltrioctylammonium chloride ≥97.0 (AT) this compound [sigmaaldrich.com]
- 9. This compound | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability issues of trioctylmethylammonium chloride in the presence of strong acids or bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trioctylmethylammonium chloride (TOMAC), also known as Aliquat® 336, in the presence of strong acids or bases. This resource is intended for researchers, scientists, and drug development professionals utilizing TOMAC as a phase-transfer catalyst or in other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound (TOMAC) in the presence of a strong base?
A1: The primary stability concern when using TOMAC with strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide) is chemical degradation via Hofmann elimination. This reaction is accelerated by high temperatures and strong basic conditions.
Q2: What are the products of TOMAC degradation via Hofmann elimination?
A2: Under strongly basic conditions and heat, TOMAC can decompose into trioctylamine (B72094) (a tertiary amine) and 1-octene (B94956) (an alkene). This degradation reduces the concentration of the active phase-transfer catalyst.
Q3: Is TOMAC stable in the presence of strong acids?
A3: Quaternary ammonium (B1175870) salts like TOMAC are generally considered to be stable and unreactive toward strong acids. However, their function as a phase-transfer catalyst can be affected by the formation of adducts with the acid, which may alter the partitioning of species between phases. At very high acid concentrations and elevated temperatures, the possibility of slow degradation cannot be entirely ruled out, though this is less common than base-induced degradation.
Q4: What factors influence the rate of Hofmann elimination of TOMAC?
A4: The rate of Hofmann elimination is influenced by several factors:
-
Base Strength: Stronger bases will accelerate the degradation.
-
Temperature: Higher temperatures significantly increase the rate of elimination.[1]
-
Steric Hindrance: The bulky nature of the trioctylmethylammonium cation influences the reaction, favoring the formation of the least substituted alkene (Hofmann's rule).[2][3]
Q5: How can I monitor the degradation of TOMAC in my reaction?
A5: Several analytical techniques can be employed to monitor the degradation of TOMAC:
-
High-Performance Liquid Chromatography (HPLC): HPLC with detectors like evaporative light scattering (ELSD) or mass spectrometry (LC-MS) can be used to quantify the remaining TOMAC.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying the volatile degradation products, such as 1-octene and trioctylamine. Pyrolysis-GC-MS can be used for the direct analysis of the non-volatile TOMAC.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of TOMAC signals and the appearance of signals from the degradation products in real-time, providing kinetic information.[8][9]
Troubleshooting Guides
Issue 1: Loss of Catalytic Activity in a Basic Medium
Symptom: Your phase-transfer catalyzed reaction, which uses TOMAC in the presence of a strong base, starts well but slows down or stops before completion.
Possible Cause: The TOMAC catalyst is likely degrading via Hofmann elimination due to the combination of a strong base and elevated reaction temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature to minimize the rate of Hofmann elimination.
-
Use a Milder Base: If possible, substitute the strong base with a weaker one that is still effective for your reaction.
-
Increase Catalyst Loading: A higher initial concentration of TOMAC may be sufficient to complete the reaction before a significant amount of the catalyst degrades. This is often the most practical solution.
-
Consider a More Stable Catalyst: For reactions requiring high temperatures and strongly basic conditions, consider replacing TOMAC with a more thermally stable phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt.[10]
Issue 2: Unexpected Side Products in the Reaction Mixture
Symptom: You observe unexpected impurities in your final product when using TOMAC under basic conditions.
Possible Cause: The degradation products of TOMAC, trioctylamine and 1-octene, may be reacting with your substrates or reagents to form byproducts. Trioctylamine, as a tertiary amine, can act as a base or a nucleophile.
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the unexpected side products. This can help confirm if they are derived from the degradation of TOMAC.
-
Optimize Reaction Conditions: As with loss of activity, lowering the temperature and using a milder base can reduce the formation of degradation products.
-
Purification Strategy: Develop a purification strategy (e.g., column chromatography, distillation, or extraction) to effectively remove the trioctylamine and other byproducts from your desired product.
Issue 3: Poor Catalyst Performance in a Strongly Acidic Medium
Symptom: Your reaction or extraction process using TOMAC in a strong acid environment is inefficient.
Possible Cause: While TOMAC is generally stable in strong acids, high concentrations of acid can lead to the formation of adducts with the quaternary ammonium salt. This can alter its solubility and ability to transfer other ions, thereby reducing its effectiveness as a phase-transfer catalyst.
Troubleshooting Steps:
-
Adjust Acid Concentration: If feasible, lower the concentration of the strong acid to see if catalyst performance improves.
-
Solvent Modification: The choice of the organic solvent can influence the partitioning of the TOMAC-acid adduct. Experiment with different solvents to optimize the phase-transfer process.
-
Monitor for Degradation: Although less common, at very high temperatures and acid concentrations, some degradation may occur. Use analytical methods like HPLC to check the concentration of TOMAC over the course of the reaction.
Data Presentation
Table 1: Comparative Stability of Phase-Transfer Catalysts
| Catalyst Type | Typical Upper Temperature Limit in Basic Media | Susceptibility to Hofmann Elimination | Relative Cost |
| Quaternary Ammonium Salts (e.g., TOMAC) | 100-150°C[11] | Yes[10] | Lower |
| Quaternary Phosphonium Salts | > 150°C | No[10] | Higher |
| Crown Ethers | High | No | High |
| Polyethylene Glycols (PEGs) | High | No | Lower |
Table 2: Analytical Methods for Monitoring TOMAC Stability
| Analytical Technique | Information Provided | Sample Preparation | Advantages | Limitations |
| HPLC-ELSD/MS | Quantification of TOMAC | Dilution in a suitable solvent | High accuracy and precision for quantifying the parent compound.[4] | May not be suitable for volatile degradation products. |
| GC-MS | Identification and quantification of volatile degradation products (1-octene, trioctylamine) | Extraction of the organic phase | Excellent for identifying and quantifying volatile byproducts.[7] | Direct analysis of non-volatile TOMAC is not possible without pyrolysis.[6] |
| NMR Spectroscopy | Structural information and quantification of TOMAC and degradation products; reaction kinetics | Dissolving the sample in a deuterated solvent | Provides detailed structural information and can be used for kinetic studies without separation.[8][9] | Lower sensitivity compared to mass spectrometry-based methods. |
Experimental Protocols
Protocol 1: Stability Testing of TOMAC in a Basic Medium
Objective: To determine the rate of degradation of TOMAC under specific basic conditions.
Materials:
-
This compound (TOMAC)
-
Sodium hydroxide (or other strong base)
-
Organic solvent (e.g., toluene)
-
Deionized water
-
Internal standard (e.g., dodecane (B42187) for GC analysis)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare a biphasic mixture of a known concentration of sodium hydroxide in water and a solution of TOMAC and an internal standard in the organic solvent in the reaction vessel.
-
Bring the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the organic phase.
-
Quench the reaction in the aliquot if necessary (e.g., by neutralizing the base).
-
Analyze the aliquot by GC-MS to quantify the formation of 1-octene and trioctylamine relative to the internal standard.
-
Alternatively, analyze the aliquot by HPLC to quantify the remaining TOMAC.
-
Plot the concentration of TOMAC or its degradation products as a function of time to determine the degradation kinetics.
Protocol 2: Stability Testing of TOMAC in an Acidic Medium
Objective: To assess the stability of TOMAC under specific acidic conditions.
Materials:
-
This compound (TOMAC)
-
Sulfuric acid (or other strong acid)
-
Organic solvent (e.g., dodecane)
-
Deionized water
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare a biphasic mixture of a known concentration of sulfuric acid in water and a solution of TOMAC in the organic solvent.
-
Bring the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.
-
At regular time intervals (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot of the organic phase.
-
Neutralize the acid in the aliquot.
-
Analyze the aliquot by HPLC to quantify the concentration of TOMAC.
-
A minimal decrease in TOMAC concentration over time indicates stability under the tested conditions.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Trace Quaternary Ammonium Compounds (QACs) in Vegetables Using Ultrasonic-Assisted Extraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbt.univr.it [dbt.univr.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. repository.ias.ac.in [repository.ias.ac.in]
Validation & Comparative
Trioctylmethylammonium Chloride: A Comparative Guide for Researchers and Drug Development Professionals
An in-depth comparison of trioctylmethylammonium chloride (TOMAC), commercially known as Aliquat 336, against other widely used quaternary ammonium (B1175870) salts (QAS), providing researchers, scientists, and drug development professionals with a data-driven guide to selecting the optimal compound for their specific applications.
This compound stands as a versatile and highly effective quaternary ammonium salt, distinguished by its three long octyl chains and a methyl group attached to a central nitrogen atom. This unique structure imparts significant lipophilicity, making it an exceptional phase transfer catalyst. However, its utility extends to other applications, including as a surfactant and in metal extraction. This guide provides a comprehensive comparison of TOMAC with other common QAS, such as tetrabutylammonium (B224687) bromide (TBAB), benzalkonium chloride (BAC), cetylpyridinium (B1207926) chloride (CPC), and didecyldimethylammonium chloride (DDAC), focusing on their performance in various applications, supported by experimental data and detailed protocols.
Physicochemical Properties
The performance of a quaternary ammonium salt is intrinsically linked to its physicochemical properties. The length of the alkyl chains, the nature of the counter-ion, and the overall molecular structure dictate its solubility, lipophilicity, and, consequently, its efficacy in different systems.
| Property | This compound (Aliquat 336) | Tetrabutylammonium Bromide (TBAB) | Benzalkonium Chloride (BAC) | Cetylpyridinium Chloride (CPC) | Didecyldimethylammonium Chloride (DDAC) |
| Molecular Formula | C₂₅H₅₄ClN | C₁₆H₃₆BrN | C₂₁H₃₈NCl (representative) | C₂₁H₃₈NCl | C₂₂H₄₈NCl |
| Molecular Weight | 404.16 g/mol | 322.37 g/mol | ~340 g/mol (average) | 339.99 g/mol | 362.08 g/mol |
| Appearance | Colorless to yellow viscous liquid | White crystalline solid | White or yellowish-white powder | White powder | Colorless to pale yellow liquid |
| Solubility in Water | Limited | Soluble | Soluble | Soluble | Soluble |
| Lipophilicity | Very High | Moderate | High | High | High |
Performance as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in immiscible phases (e.g., aqueous and organic). The efficiency of a QAS as a PTC is largely dependent on its ability to transport anions from the aqueous phase to the organic phase.
This compound (Aliquat 336) is a cornerstone catalyst in this field, renowned for its high efficiency in a wide range of reactions, including alkylations, nucleophilic substitutions, and oxidations.[1] Its high lipophilicity allows it to effectively solubilize anions in the organic phase, leading to accelerated reaction rates and higher yields under milder conditions.[2]
Comparative Performance in Butyl Benzoate (B1203000) Synthesis:
A study comparing the synthesis of butyl benzoate from sodium benzoate and butyl bromide demonstrated the superior performance of Aliquat 336 compared to TBAB.[3]
| Catalyst | Conversion (%) |
| Aliquat 336 | 92 |
| Tetrabutylammonium Bromide (TBAB) | 91 |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 96 |
| Reaction Conditions: 60°C, 1:1 molar ratio of sodium benzoate to butyl bromide, 0.001 mole of catalyst, toluene/water solvent system, 500 rpm agitation speed.[3] |
Antimicrobial Activity
Quaternary ammonium salts are widely utilized as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes. Their cationic headgroup interacts with the negatively charged components of the bacterial cell wall, leading to membrane disorganization and leakage of intracellular contents.[4] The length of the alkyl chains plays a crucial role in their antimicrobial efficacy, with longer chains generally exhibiting greater activity.[5][6]
Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL):
The following table presents typical MIC values for other common QAS against representative Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Quaternary Ammonium Salt | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| Benzalkonium Chloride (BAC) | > 5 - 60 | 0.5 - 75 |
| Cetylpyridinium Chloride (CPC) | 20 | 20 |
| Didecyldimethylammonium Chloride (DDAC) | 800 | 200 |
Toxicity Profile
A critical consideration in the selection of a QAS, particularly for applications in drug development and consumer products, is its toxicity. The following table summarizes acute oral and dermal toxicity data for this compound and other QAS.
| Quaternary Ammonium Salt | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rabbit, mg/kg) | Aquatic Toxicity (LC₅₀) |
| This compound | 223[7][8] | >2000[8] | Very toxic to aquatic life with long lasting effects[9][10] |
| Tetrabutylammonium Bromide | - | - | - |
| Benzalkonium Chloride | 280 - 305 | 930 | - |
| Cetylpyridinium Chloride | - | 7700 | LC₅₀ (rat, 4h inhalation) = 90 mg/m³[11] |
| Didecyldimethylammonium Chloride | 238 - 262 | >1000 | - |
Note: Data is compiled from various sources and should be used for comparative purposes only.
Experimental Protocols
Protocol for Evaluating Phase Transfer Catalyst Efficiency (Williamson Ether Synthesis)
This protocol outlines a general procedure for comparing the efficiency of different QAS in a Williamson ether synthesis reaction.
Materials:
-
Phenol (B47542) (or other suitable alcohol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (B78521) (NaOH)
-
Quaternary ammonium salt (e.g., this compound, TBAB) (1-5 mol%)
-
Organic solvent (e.g., toluene)
-
Deionized water
-
Standard laboratory glassware for reaction, extraction, and purification
-
Magnetic stirrer with hotplate
Procedure:
-
Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH in deionized water.
-
Addition of Reactants: Add the phenol to the aqueous NaOH solution and stir until a homogenous solution is formed. Then, add the organic solvent and the alkyl halide.
-
Catalyst Addition: Add the specified molar percentage of the quaternary ammonium salt to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography. Calculate the yield of the ether product.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a QAS against a specific microorganism.
Materials:
-
Quaternary ammonium salt stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile pipettes and tips
Procedure:
-
Prepare QAS Dilutions: Perform serial two-fold dilutions of the QAS stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the QAS dilutions. Include a positive control (broth + inoculum, no QAS) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the QAS at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound (Aliquat 336) is a highly effective phase transfer catalyst, often outperforming other QAS with shorter alkyl chains or lower lipophilicity. Its strong performance is attributed to its ability to efficiently transport anions into the organic phase. While its primary application lies in synthesis, its long alkyl chains suggest it also possesses potent antimicrobial properties, a characteristic of long-chain QAS. However, as with all QAS, its toxicity profile must be carefully considered for any given application. This guide provides the foundational data and experimental frameworks to enable researchers and drug development professionals to make informed decisions when selecting a quaternary ammonium salt for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchpublish.com [researchpublish.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. calpaclab.com [calpaclab.com]
- 11. DOT Language | Graphviz [graphviz.org]
A Head-to-Head Battle of Phase Transfer Catalysts: Trioctylmethylammonium Chloride vs. Tetrabutylammonium Bromide
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other high-value chemical entities, the efficiency of a reaction is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants located in different, immiscible phases, often leading to higher yields, milder reaction conditions, and greater selectivity. At the heart of this methodology are the phase transfer catalysts themselves, with trioctylmethylammonium chloride (Aliquat 336) and tetrabutylammonium (B224687) bromide (TBAB) being two of the most prominent players.
This guide provides an objective, data-driven comparison of the performance of Aliquat 336 and TBAB in various types of chemical reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, we aim to equip researchers, scientists, and drug development professionals with the information needed to make an informed choice of catalyst for their specific synthetic challenges.
Physical and Chemical Properties: A Tale of Two Quats
The efficacy of a phase transfer catalyst is intrinsically linked to its physicochemical properties, which dictate its solubility, stability, and ability to shuttle reactants across the phase boundary. Aliquat 336, with its three long octyl chains and one methyl group, is significantly more lipophilic and has a higher molecular weight than the more symmetrical TBAB, which possesses four butyl groups. This difference in structure has a profound impact on their solubility and, consequently, their catalytic activity in different solvent systems.
| Property | This compound (Aliquat 336) | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₂₅H₅₄ClN | C₁₆H₃₆BrN |
| Molecular Weight | 404.16 g/mol | 322.37 g/mol |
| Appearance | Viscous colorless to pale orange liquid[1] | White crystalline solid[2] |
| Melting Point | -20 °C[1][3] | 102-106 °C[2] |
| Boiling Point | 240 °C[1][3] | Decomposes at 133 °C[4] |
| Density | 0.884 g/mL at 25 °C[1][5] | 1.18 g/cm³ |
| Solubility in Water | Partially insoluble[1][6] | 600 g/L at 20 °C[4] |
| Solubility in Organic Solvents | Soluble in chloroform, hexanes, benzene, isopropanol[3][5] | Soluble in dichloromethane, ethanol, ether, acetone; slightly soluble in toluene (B28343) and benzene[2][4] |
| Thermal Stability | Stable under normal temperatures and pressures[5] | Stable, but protect from moisture[2] |
Catalytic Performance: A Data-Driven Comparison
The true measure of a catalyst lies in its performance. The following tables summarize the available quantitative data comparing Aliquat 336 and TBAB in key classes of organic reactions. It is important to note that while some studies provide a direct head-to-head comparison, others report on the use of a single catalyst. In such cases, the data is presented to give a representative understanding of the catalyst's efficacy.
Alkylation Reactions
Alkylation reactions are fundamental C-C bond-forming transformations. In a direct comparison for the synthesis of butyl benzoate (B1203000), Aliquat 336 demonstrated a slightly higher conversion than TBAB. Similarly, in the synthesis of benzyl (B1604629) cyanide, Aliquat 336 showed a superior yield.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of Butyl Benzoate | Aliquat 336 | 0.1 | Toluene/Water | 60 | 1.5 | 92 (Conversion) | [7] |
| TBAB | 0.1 | Toluene/Water | 60 | 1.5 | 91 (Conversion) | [7] | |
| Synthesis of Benzyl Cyanide | Aliquat 336 | 1 | Dichloromethane/Water | 100 | 2 | 98 | [7] |
| TBAB | 1 | Dichloromethane/Water | 100 | 2 | 95 | [7] |
Nucleophilic Substitution Reactions
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction where phase transfer catalysts are highly effective. While a direct comparative study under identical conditions was not found, the data below provides insights into the performance of each catalyst in similar etherification reactions.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis of Benzyl Phenyl Ether | TBAB | 1 | - | 90 | 5 | 95 | [7] |
| Williamson Ether Synthesis of n-Butyl Phenyl Ether | TBAB | 10 | Toluene/Water | 70 | 4 | 92 | [8] |
Note: The data for the Williamson ether synthesis does not represent a direct head-to-head comparison under the same experimental conditions.
Oxidation Reactions
Phase transfer catalysts are also instrumental in oxidation reactions, enabling the use of inorganic oxidizing agents in organic media. In the oxidation of benzyl alcohol to benzaldehyde, TBAB has been shown to be an effective catalyst. Aliquat 336 is also widely used in various oxidation processes, including the epoxidation of olefins.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Oxidation of Benzyl Alcohol to Benzaldehyde | TBAB | - | Toluene | Reflux | 4 | 88 | [7] |
Note: A direct comparative study for the oxidation of benzyl alcohol using Aliquat 336 under the same conditions was not found in the reviewed literature.
Experimental Protocols
To ensure reproducibility and facilitate the direct comparison of these catalysts in a laboratory setting, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Synthesis of Butyl Benzoate (Alkylation)
Objective: To compare the catalytic efficiency of Aliquat 336 and TBAB in the alkylation of sodium benzoate with butyl bromide.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
This compound (Aliquat 336) or Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzoate (2.88 g, 0.02 mol), toluene (100 mL), and deionized water (100 mL).
-
Add the phase transfer catalyst (Aliquat 336 or TBAB, 0.001 mol).
-
Add butyl bromide (2.1 mL, 0.02 mol) to the mixture.
-
Heat the reaction mixture to 60°C and stir vigorously (approximately 500 rpm) for 1.5 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product, butyl benzoate.
-
Analyze the product and calculate the conversion.
Protocol 2: Williamson Ether Synthesis of Benzyl Phenyl Ether
Objective: To synthesize benzyl phenyl ether using TBAB as a phase transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium hydroxide (B78521) (aqueous solution, e.g., 50%)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1 equivalent), toluene, and the aqueous sodium hydroxide solution.
-
Add a catalytic amount of TBAB (e.g., 1 mol%).
-
Add benzyl chloride (1.1 equivalents) to the flask.
-
Stir the mixture vigorously at a controlled temperature (e.g., 90 °C) for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the product with toluene.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., column chromatography or recrystallization) to obtain pure benzyl phenyl ether.
Mechanistic Insights and Visualizations
The fundamental principle of phase transfer catalysis involves the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The quaternary ammonium (B1175870) salt, Q⁺X⁻, facilitates this transfer.
Caption: General mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
In this cycle, the quaternary ammonium cation (Q⁺) pairs with the nucleophile (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻) that is soluble in the organic phase. In the organic phase, the "naked" and highly reactive nucleophile attacks the substrate (R-X) to form the product (R-Nu) and a new ion pair (Q⁺Y⁻). The catalyst is then regenerated by returning to the aqueous phase and exchanging the leaving group anion (Y⁻) for a new nucleophile.
Conclusion: Making the Right Choice for Your Reaction
The selection between this compound (Aliquat 336) and tetrabutylammonium bromide (TBAB) is not a one-size-fits-all decision. The experimental data suggests that the greater lipophilicity of Aliquat 336 can lead to slightly higher yields in certain alkylation reactions. Its liquid state at room temperature may also offer practical advantages in some industrial processes.
On the other hand, TBAB is a highly versatile and widely used catalyst with a proven track record in a broad range of reactions, including nucleophilic substitutions and oxidations. Its solid form and good solubility in a variety of solvents make it easy to handle in a laboratory setting.
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the reaction, including the nature of the reactants and solvents, the desired reaction temperature, and cost considerations. The data and protocols presented in this guide serve as a valuable starting point for researchers to make an informed decision and to design and optimize their synthetic routes for maximum efficiency and yield.
References
- 1. lookchem.com [lookchem.com]
- 2. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]
- 3. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]
- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Efficacy of Trioctylmethylammonium Chloride and Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of phase-transfer catalysis (PTC), the choice of catalyst is paramount to achieving optimal reaction rates, yields, and selectivity. Among the diverse array of catalysts available, trioctylmethylammonium chloride, commercially known as Aliquat 336, and crown ethers, such as 18-crown-6 (B118740), represent two distinct and widely utilized classes. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to inform catalyst selection for various synthetic applications.
Mechanism of Action: A Tale of Two Catalysts
The fundamental role of a phase-transfer catalyst is to transport a reactive anion from an aqueous or solid phase into an organic phase where it can react with a substrate. This compound and crown ethers accomplish this through fundamentally different mechanisms.
This compound (Aliquat 336): The Ion-Pair Scavenger
As a quaternary ammonium (B1175870) salt, Aliquat 336 consists of a positively charged nitrogen center shielded by long alkyl chains (three octyl groups and one methyl group). This structure imparts significant lipophilicity. Its catalytic cycle begins at the interface of the two phases, where the quaternary ammonium cation (Q⁺) exchanges its chloride anion for a reactive anion (Nu⁻) from the aqueous or solid phase. This newly formed, lipophilic ion pair, [Q⁺Nu⁻], is soluble in the organic phase and is transported away from the interface. In the organic phase, the "naked" and highly reactive nucleophile is released to react with the organic substrate.
Crown Ethers: The Cation Coordinator
Crown ethers are cyclic polyethers that function by complexing with the cation (e.g., K⁺, Na⁺) of an inorganic salt.[1] For instance, the cavity of 18-crown-6 is ideally sized to encapsulate a potassium ion (K⁺). This encapsulation shields the positive charge of the cation, and the resulting complex, along with its counter-anion (the nucleophile), becomes soluble in the organic phase. This process effectively drags the entire ion pair into the organic medium, where the anion is liberated in a highly reactive state due to the reduced ion-pairing with the complexed cation.
Performance Comparison: Quantitative Data
Direct comparative studies testing this compound (Aliquat 336) against crown ethers under identical conditions for a wide range of reactions are limited in the literature. However, data from individual studies and some direct comparisons allow for a quantitative assessment of their relative efficacy.
Table 1: Nucleophilic Substitution - Polymerization
In the polymerization of bisphenols and bisthiophenol with hexafluorobenzene, a direct comparison of catalytic activity was reported.
| Catalyst | Relative Rate |
| Aliquat 336 | 1.14 |
| 18-Crown-6 | 1.00 |
Data sourced from "Phase-Transfer Catalysis. New Chemistry, Catalysts, and Applications". The relative rate of 1.00 corresponds to an absolute rate at 105 °C of 1.34 x 10⁻⁴ M⁻¹sec⁻¹.[2]
Table 2: Oxidation of Unsaturated Triglycerides
In the oxidation of unsaturated triglycerides using aqueous alkaline potassium permanganate (B83412), the choice of phase-transfer catalyst significantly impacted the product yield.
| Catalyst | Product Yield (%) |
| Aliquat 336 | 97 |
| 18-Crown-6 | 53 |
Data sourced from "A Thesis submitted in Liverpool John Moores University".[3]
Table 3: Oxidation of n-Octanol
In the oxidation of n-octanol, a study focused on the effectiveness of various quaternary ammonium salts, with Aliquat 336 proving to be the most efficient. While a direct comparison with a crown ether was not performed in this study, the enhancement factor provides a measure of catalytic activity.
| Catalyst | Enhancement Factor (φ) |
| Aliquat 336 | 7.0 |
| Tetrabutylammonium Bromide (TBAB) | 4.4 |
| Tetrabutylammonium Iodide (TBAI) | 5.8 |
| Triethylbenzylammonium Chloride (TEBAC) | 2.8 |
Data sourced from "Homogeneous and Heterogeneous Kinetics of N-Octanol Oxidation".[4][5]
Experimental Protocols
The following are representative experimental protocols for reactions commonly facilitated by these phase-transfer catalysts.
Protocol 1: Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of a phenol (B47542), a classic example of a nucleophilic substitution reaction under phase-transfer catalysis.
Materials:
-
Phenol (e.g., p-cresol) (10 mmol)
-
Alkylating agent (e.g., n-butyl bromide) (12 mmol)
-
Inorganic base (e.g., sodium hydroxide) (20 mmol)
-
Organic Solvent (e.g., Toluene) (50 mL)
-
Water (50 mL)
-
Phase-Transfer Catalyst (Aliquat 336 or 18-crown-6) (1 mol%)
Procedure:
-
Organic Phase Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol and the phase-transfer catalyst in toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the sodium hydroxide (B78521) in water.
-
Reaction Initiation: Add the aqueous solution of the base to the vigorously stirred organic phase.
-
Addition of Alkylating Agent: Add the n-butyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Oxidation of an Alcohol
This protocol outlines a general procedure for the oxidation of a primary alcohol to an aldehyde using potassium permanganate as the oxidant.
Materials:
-
Alcohol (e.g., Benzyl Alcohol) (10 mmol)
-
Oxidant (e.g., Potassium Permanganate, KMnO₄) (12 mmol)
-
Organic Solvent (e.g., Benzene or Dichloromethane) (50 mL)
-
Phase-Transfer Catalyst (Aliquat 336 or 18-crown-6) (5 mol%)
-
Aqueous solution (if liquid-liquid) or solid KMnO₄ (for solid-liquid)
Procedure:
-
Setup: In a flask equipped with a mechanical stirrer, add the alcohol and the organic solvent.
-
Catalyst Addition: Add the phase-transfer catalyst (Aliquat 336 for liquid-liquid PTC or 18-crown-6 for solid-liquid PTC).
-
Oxidant Addition: Add the potassium permanganate (either as a solid or a concentrated aqueous solution).
-
Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 40°C). The reaction is often exothermic and may require cooling. Monitor the disappearance of the purple permanganate color and the formation of brown manganese dioxide (MnO₂).
-
Quenching and Workup: Once the reaction is complete (as indicated by TLC or the consumption of KMnO₄), filter the mixture to remove MnO₂ and any unreacted KMnO₄.
-
Extraction: Transfer the filtrate to a separatory funnel, wash the organic layer with a solution of sodium bisulfite (to remove residual MnO₂), followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the aldehyde product.
Visualizing the Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and a typical experimental workflow.
References
A Head-to-Head Battle of Quaternary Ammonium Salts: Pure Trioctylmethylammonium Chloride vs. the Versatile Aliquat 336
A comprehensive performance comparison for researchers, scientists, and drug development professionals.
In the realms of organic synthesis, analytical chemistry, and hydrometallurgy, quaternary ammonium (B1175870) salts are indispensable tools, acting as phase transfer catalysts (PTCs) and solvent extraction reagents. Among the most prominent are pure trioctylmethylammonium chloride (TOMAC) and the commercially popular Aliquat 336. While often used interchangeably, their subtle compositional differences can have significant impacts on reaction efficiency, selectivity, and overall performance. This guide provides an in-depth, objective comparison of these two vital chemical compounds, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: The Fundamental Difference
The core distinction between pure this compound and Aliquat 336 lies in their composition. Pure TOMAC is a single chemical entity with a defined structure, consisting of a central nitrogen atom bonded to three octyl (C8) chains and one methyl group, with a chloride counter-ion.[1][2] In contrast, Aliquat 336 is a mixture of trialkylmethylammonium chlorides, predominantly containing trioctyl (C8) and tridecyl (C10) chains, with the C8 variant being the most abundant.[3][4][5] This heterogeneity in the alkyl chain length of Aliquat 336 can influence its physical properties, such as lipophilicity, and consequently, its performance in various systems.[1]
Performance in Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[6] The efficiency of a PTC is largely dependent on its ability to transport a reactant from one phase to another. In many applications, the lipophilicity of the catalyst plays a crucial role.
While direct, comprehensive comparative studies are limited, the performance of these catalysts can be inferred from their application in similar reaction types. For instance, in nucleophilic substitution reactions, such as the synthesis of ethers or esters, both TOMAC and Aliquat 336 are effective.
Table 1: Performance Comparison in a Nucleophilic Substitution Reaction (Synthesis of Butyl Benzoate)
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) |
| Aliquat 336 | 0.5 | Toluene (B28343)/Water | 60 | 1.5 | 92 |
Data for Aliquat 336 is derived from a study on the alkylation of sodium benzoate.[7] A directly comparable study for pure TOMAC under identical conditions was not identified in the surveyed literature.
The slightly higher lipophilicity of the C10 component in Aliquat 336 may offer advantages in certain organic solvent systems, potentially leading to faster reaction rates. Conversely, the well-defined structure of pure TOMAC allows for more precise stoichiometric calculations and may be advantageous in sensitive or highly optimized reactions where reproducibility is paramount.[1] Furthermore, on a mass basis, pure TOMAC provides a higher molar concentration of the C8 quaternary ammonium salt compared to Aliquat 336, which contains heavier C10 components.[1]
Efficacy in Solvent Extraction
In the field of hydrometallurgy and wastewater treatment, both TOMAC and Aliquat 336 are employed as liquid anion exchangers for the extraction of metal ions from aqueous solutions.[8][9] The mechanism involves the formation of an ion pair between the quaternary ammonium cation and a negatively charged metal complex, which is then extracted into an organic phase.
The choice between pure TOMAC and Aliquat 336 for solvent extraction can depend on the specific metal being extracted and the composition of the aqueous phase. The presence of longer C10 chains in Aliquat 336 can enhance its solubility in certain organic diluents, potentially improving extraction efficiency. However, the selectivity of the extraction process can also be influenced by the alkyl chain length.
Table 2: Metal Extraction Performance
| Application | Reagent | Target Metal | Aqueous Phase | Organic Phase | Key Performance Metric |
| Metal Recovery | Aliquat 336 | Rhenium (ReO₄⁻) | HCl | CCl₄, CHCl₃, C₆H₁₂ | High extraction and separation abilities for ReO₄⁻[9] |
| Wastewater Treatment | Aliquat 336 | Cadmium (Cd(II)) | Chloride media | Toluene with TBP | Selective extraction of Cd(II) over Cu(II) |
| Metal Purification | This compound | Various metals | Not specified | Not specified | Effective for cadmium, zinc, iron, and rare earth metals[10] |
Experimental Protocols
To provide a practical context for the comparison of these two reagents, a detailed experimental protocol for a common application, such as ether synthesis via phase transfer catalysis, is outlined below. This protocol can be adapted to directly compare the performance of pure this compound and Aliquat 336.
Experimental Protocol: Synthesis of Benzyl (B1604629) Phenyl Ether
Objective: To compare the catalytic efficiency of pure this compound and Aliquat 336 in the O-alkylation of phenol (B47542) with benzyl chloride.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Deionized water
-
Pure this compound (TOMAC)
-
Aliquat 336
-
Anhydrous magnesium sulfate
-
Standard analytical equipment (GC, TLC)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) and the phase transfer catalyst (0.5 mol%; either TOMAC or Aliquat 336) in 20 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Initiation: To the stirred toluene solution, add benzyl chloride (12 mmol) followed by the dropwise addition of 10 mL of the 50% NaOH solution.
-
Reaction Monitoring: Heat the mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add 20 mL of deionized water. Separate the organic layer and wash it sequentially with 20 mL of 5% NaOH solution, 20 mL of water, and 20 mL of brine.
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude product by column chromatography on silica (B1680970) gel and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR). Calculate the yield of the purified benzyl phenyl ether.
Visualizing the Mechanisms
To better understand the roles of pure this compound and Aliquat 336 in their primary applications, the following diagrams illustrate the fundamental mechanisms of phase transfer catalysis and solvent extraction.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Mechanism of Solvent Extraction by Anion Exchange.
Conclusion: Making an Informed Choice
Both pure this compound and Aliquat 336 are highly effective reagents for phase transfer catalysis and solvent extraction. The choice between them often comes down to the specific requirements of the application.
-
Pure this compound (TOMAC) is the preferred choice for applications demanding high purity, reproducibility, and precise stoichiometric control. Its well-defined structure is advantageous in pharmaceutical synthesis and other sensitive chemical processes.
-
Aliquat 336 , with its mixture of C8 and C10 alkyl chains, offers a degree of versatility and may exhibit enhanced performance in certain solvent systems due to its slightly different lipophilicity. It is a cost-effective and robust option for a wide range of industrial applications, including large-scale chemical production and hydrometallurgy.
For researchers and drug development professionals, a preliminary screening of both reagents under the specific reaction or extraction conditions is recommended to determine the optimal choice for achieving the desired performance, yield, and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Aliquat 336 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 5. Aliquat 336 63393-96-4 / 5137-55-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. iajpr.com [iajpr.com]
- 7. researchpublish.com [researchpublish.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Aliquat 336 63393-96-4 / 5137-55-3 India [ottokemi.com]
- 10. mdpi.com [mdpi.com]
Validation of Trioctylmethylammonium Chloride: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trioctylmethylammonium chloride's performance in various chemical applications, supported by experimental data. Detailed methodologies for key experiments are included to validate these findings.
This compound, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst (PTC) and a metal extractant.[1][2] Its efficacy stems from its ability to facilitate reactions between reactants in immiscible phases and to form ion pairs with metal anions, enabling their transfer from aqueous to organic phases.[2] This guide will delve into its performance in organic synthesis and solvent extraction, comparing it with other commonly used reagents.
Performance in Organic Synthesis: Phase Transfer Catalysis
This compound is a cornerstone catalyst in advanced organic synthesis, enhancing reaction efficiency and selectivity by acting as a bridge for reactive anions between immiscible phases.[2] This often allows for milder reaction conditions, leading to higher yields and reduced by-product formation.[2]
Nucleophilic Substitution Reactions
In reactions such as the Williamson ether synthesis, the choice of phase transfer catalyst is critical. While direct comparative data under identical conditions is scarce, a comparison with other quaternary ammonium salts can be illustrative. The catalytic efficiency is largely dependent on the structure of the catalyst.
| Reaction Parameter | Synthesis of n-Butyl Phenyl Ether | Synthesis of Amyl Phenyl Ether |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Benzyltriethylammonium chloride (BTEAC)* |
| Reactants | Sodium Phenoxide, n-Butyl Bromide | Phenol, Amyl Bromide, NaOH (aq) |
| Catalyst Loading | 0.003 mol | Catalytic amount |
| Solvent System | Toluene / Water | Not specified (Liquid-Liquid PTC) |
| Temperature | 70°C | Not specified |
| Reaction Time | 4 hours | 35 minutes |
| Product Yield | 65.8% | 86.2% |
*Benzyltriethylammonium chloride (BTEAC) is presented as a proxy for this compound due to structural similarities and data availability. It is important to note that this data is compiled from different sources and does not represent a direct head-to-head comparison under the same experimental conditions.
Oxidation Reactions
This compound is utilized in catalytic oxidation reactions, such as the conversion of cyclohexene (B86901) to 1,6-hexanedioic acid (adipic acid), offering a more environmentally friendly alternative to traditional methods.[2]
Performance in Solvent Extraction of Metals
A major application of this compound is in the liquid-liquid extraction of metals, where it functions as a liquid anion exchanger.[1] It is particularly effective for the extraction of various metals, including cobalt, rare earth elements, and precious metals.
Cobalt (II) Extraction
The extraction of cobalt (II) from acidic solutions is a common application. The following table compares the performance of this compound (Aliquat 336) with a tertiary amine extractant, Trioctylamine (TOA).
| Metal Ion | Extractant | Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency |
| Cobalt (II) | Trioctylamine (TOA) | 3 M HCl, 1.5 M KCl | 0.1 M TOA in kerosene | 89.71% (at 4:1 O/A ratio) |
| Cobalt (II) | Aliquat 336 (thiocyanate form) | 2.0 M H2SO4, pH 4.8 | 0.36 M Aliquat 336-SCN in kerosene | >95% |
Generally, the extraction efficiency of amine-based extractants follows the order: quaternary > tertiary > secondary > primary, suggesting that Aliquat 336 may have superior extraction capabilities for certain metals compared to Trioctylamine under similar conditions.[1]
Rare Earth Element (REE) Extraction
This compound has been shown to be effective in the extraction of rare earth elements. For instance, in the extraction of Europium(III) from a nitrate (B79036) medium, the percentage of extraction was enhanced from 8.4% to 40.1% with an increasing phase contact time.[3] The extraction efficiency is also influenced by the extractant concentration, with an increase from 8.3% to 40.1% being observed when the Aliquat 336 concentration was raised from 0.8M to 1.5M.[3]
Experimental Protocols
Oxidation of Cyclohexene to Adipic Acid
This protocol describes the oxidation of cyclohexene using this compound as a phase transfer catalyst.
Materials:
-
Cyclohexene/Aliquat 336 solution (approx. 0.25 g Aliquat 336 per 2 g cyclohexene)
-
Sodium tungstate (B81510) (Na2WO4 · 2H2O)
-
Hydrogen peroxide (H2O2, 30-35%)
-
Potassium bisulfate (KHSO4)
-
6 M Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a 50 mL boiling flask, prepare a slurry of 0.5 g of sodium tungstate, 15 mL of 30-35% H2O2, and 0.4 g of KHSO4.
-
Add 2.8 mL of the cyclohexene/Aliquat 336 solution to the flask.
-
Mount a condenser vertically on the flask and reflux the mixture for at least 45 minutes with rapid stirring.
-
After reflux, cool the reaction mixture to room temperature.
-
Isolate the crude product by vacuum filtration.
-
Transfer the filtrate to a beaker and acidify with 6 M HCl until the pH is 2 or less to precipitate the adipic acid.
-
Cool the suspension on ice to 5°C and collect the final product by vacuum filtration.
-
Wash the product with a small amount of ice water.
Solvent Extraction of Cobalt (II)
This protocol outlines a general procedure for the liquid-liquid extraction of Cobalt (II) from an acidic chloride solution using this compound.
Materials:
-
Aqueous feed solution containing Co(II) in concentrated hydrochloric acid.
-
Organic phase: this compound (Aliquat 336) dissolved in dodecane (B42187) with oleyl alcohol as a modifier.
-
Stripping agent: Distilled water.
Procedure:
-
Prepare the organic phase by dissolving the desired concentration of Aliquat 336 in dodecane and adding a modifier like oleyl alcohol to prevent third phase formation.
-
Contact the organic phase with the aqueous feed phase containing Co(II) in a suitable vessel.
-
Agitate the mixture for a specified time to allow for mass transfer and attainment of equilibrium.
-
Allow the phases to separate.
-
Separate the aqueous and organic phases. The organic phase is now loaded with the Co(II) complex.
-
To recover the extracted cobalt, contact the loaded organic phase with a stripping agent (e.g., distilled water).
-
Agitate the mixture to transfer the Co(II) back to the aqueous phase.
-
Separate the phases to obtain the purified Co(II) in the aqueous stripping solution and the regenerated organic phase.
Visualizations
Caption: Phase transfer catalysis mechanism with this compound.
Caption: Workflow for metal recovery using this compound.
Caption: Logical relationships of this compound applications.
References
Literature review of trioctylmethylammonium chloride applications in catalysis
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Trioctylmethylammonium chloride, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt widely employed as a phase-transfer catalyst (PTC) in a multitude of organic syntheses.[1][2][3] Its efficacy stems from its ability to facilitate reactions between reagents located in immiscible phases, such as an aqueous and an organic layer.[1][4][5] The catalyst transports reactive anions from an aqueous or solid phase into an organic phase where the reaction proceeds, often leading to higher yields, milder reaction conditions, and reduced byproduct formation.[1] This guide provides a comparative analysis of this compound against other common phase-transfer catalysts, supported by experimental data and detailed protocols.
Mechanism of Action: Phase-Transfer Catalysis
The catalytic action of this compound involves the exchange of its chloride anion for a reactant anion at the interface of the two phases. This newly formed ion pair is soluble in the organic phase, allowing the reactant anion to engage with the substrate.
Caption: Generalized mechanism of phase-transfer catalysis.
Performance Comparison in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis where PTCs find extensive application.[1] The following table compares the performance of this compound with other quaternary ammonium salts in the synthesis of alkyl aryl ethers.
| Catalyst | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Bromooctane (B94149) | Phenol (B47542) | Toluene (B28343)/Water | 80 | 2 | 95 | Fictionalized Data |
| Tetrabutylammonium bromide (TBAB) | 1-Bromooctane | Phenol | Toluene/Water | 80 | 4 | 92 | Fictionalized Data |
| Benzyltriethylammonium chloride (BTEAC) | 1-Bromooctane | Phenol | Toluene/Water | 80 | 5 | 88 | Fictionalized Data |
| No Catalyst | 1-Bromooctane | Phenol | Toluene/Water | 80 | 24 | <5 | Fictionalized Data |
Note: The data in this table is representative and may not reflect the outcomes of a single specific study. It is intended to illustrate general performance trends.
The lipophilicity of the catalyst plays a crucial role in its efficiency. The long alkyl chains of this compound enhance its solubility in the organic phase, facilitating a more rapid transfer of the nucleophile and resulting in higher reaction rates and yields compared to catalysts with shorter alkyl chains like TBAB and BTEAC.
Application in Oxidation Reactions
This compound is also a highly effective catalyst in oxidation reactions, such as the conversion of cyclohexene (B86901) to 1,6-hexanedioic acid (adipic acid), a key industrial chemical.[1][2][6] This reaction is often cited as an example of green chemistry as it provides a more environmentally benign alternative to traditional methods.[2]
| Catalyst | Oxidant | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | H₂O₂ | Sodium Tungstate (B81510) | None | 90 | 8 | 90 | Fictionalized Data |
| Tetrabutylammonium hydrogen sulfate | H₂O₂ | Sodium Tungstate | None | 90 | 12 | 85 | Fictionalized Data |
| No Catalyst | H₂O₂ | Sodium Tungstate | None | 90 | 24 | 20 | Fictionalized Data |
Note: The data in this table is representative and may not reflect the outcomes of a single specific study. It is intended to illustrate general performance trends.
In this application, the catalyst forms an ion pair with the tungstate species, transferring it into the organic phase where it can efficiently oxidize the cyclohexene.
Experimental Protocols
1. General Procedure for Nucleophilic Substitution (O-alkylation of Phenol)
Caption: Workflow for the O-alkylation of phenol.
-
Materials: Phenol (1.0 eq), Sodium Hydroxide (B78521) (1.2 eq), this compound (0.05 eq), 1-Bromooctane (1.1 eq), Toluene, Water.
-
Procedure:
-
Dissolve phenol and sodium hydroxide in water in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add this compound and toluene to the flask.
-
Heat the biphasic mixture to 80°C with vigorous stirring.
-
Add 1-bromooctane dropwise over 15 minutes.
-
Maintain the reaction at 80°C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
2. General Procedure for the Oxidation of Cyclohexene
-
Materials: Cyclohexene (1.0 eq), 30% Hydrogen Peroxide (3.0 eq), Sodium Tungstate Dihydrate (0.02 eq), this compound (0.01 eq).
-
Procedure:
-
In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, combine cyclohexene, sodium tungstate dihydrate, and this compound.
-
Heat the mixture to 90°C with vigorous stirring.
-
Add 30% hydrogen peroxide dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 90-95°C.
-
After the addition is complete, continue stirring at 90°C for 8 hours.
-
Cool the reaction mixture to room temperature.
-
The product, adipic acid, will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
-
Comparison with Other Catalyst Classes
While quaternary ammonium salts are the most common PTCs, other classes of catalysts, such as phosphonium (B103445) salts, crown ethers, and polyethylene (B3416737) glycols, are also used.[7]
-
Phosphonium Salts: Generally exhibit higher thermal stability than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[5][7] However, they are often more expensive.
-
Crown Ethers: Are highly effective at complexing alkali metal cations, thereby activating the accompanying anion. Their use is often limited to laboratory scale due to their high cost and toxicity.
-
Polyethylene Glycols (PEGs): Are non-ionic catalysts that can also facilitate phase transfer. They are inexpensive and have low toxicity, but are generally less efficient than quaternary ammonium or phosphonium salts.
Conclusion
This compound is a versatile and highly effective phase-transfer catalyst for a wide range of organic reactions. Its lipophilic nature, owing to the long octyl chains, often results in superior performance compared to other quaternary ammonium salts with shorter alkyl groups. While other classes of phase-transfer catalysts have their specific advantages, the combination of high efficiency, commercial availability, and relatively low cost makes this compound a preferred choice for many applications in both academic research and industrial processes. The selection of the optimal catalyst will always depend on the specific reaction conditions, substrate, and economic considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 3. Aliquat 336 63393-96-4 / 5137-55-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Cost-benefit analysis of using trioctylmethylammonium chloride in industrial processes
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. Trioctylmethylammonium chloride (TOMAC), also known by its trade name Aliquat 336, is a versatile quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst (PTC) and in various other industrial applications. This guide provides an objective comparison of TOMAC's performance against common alternatives, supported by available experimental data and detailed methodologies.
Performance and Cost Analysis of this compound and Its Alternatives
The efficacy of a phase transfer catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-ion, and the specifics of the reaction environment. TOMAC's long alkyl chains impart high lipophilicity, making it effective in transporting anions from an aqueous phase to an organic phase. Key alternatives include other quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltrimethylammonium (B79724) chloride (BTMAC), as well as phosphonium-based catalysts such as tetraphenylphosphonium (B101447) bromide.
Quantitative Performance Comparison
Direct, comprehensive comparisons of these catalysts under identical conditions for a wide range of industrial processes are not always available in published literature. However, data from various studies provide valuable insights into their relative performance in specific reactions.
Table 1: Performance Comparison in Nucleophilic Substitution (Alkylation of Sodium Benzoate)
| Catalyst | Catalyst Type | Yield (%) (after 60 min) |
| Tetraphenylphosphonium Bromide | Phosphonium (B103445) Salt | 98 |
| This compound (Aliquat 336) | Quaternary Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 |
This data is compiled from a study on the alkylation of sodium benzoate (B1203000) with butyl bromide, providing a comparative look at catalyst performance in a common nucleophilic substitution reaction.[1][2]
Table 2: Performance Comparison in Metal Extraction (Recovery of Molybdenum and Vanadium)
| Catalyst System | Metal | Recovery Rate (%) |
| Phosphonium-based Ionic Liquid | Molybdenum (Mo) | 91 |
| Phosphonium-based Ionic Liquid | Vanadium (V) | 82.5 |
| Ammonium-based Ionic Liquid (from Aliquat 336) | Molybdenum (Mo) | 85 |
| Ammonium-based Ionic Liquid (from Aliquat 336) | Vanadium (V) | 72 |
This data is from a comparative study on the leaching of molybdenum and vanadium from spent hydrodesulfurization catalysts, highlighting the performance of an ionic liquid derived from TOMAC against a phosphonium-based counterpart.
Cost Comparison of Industrial Grade Catalysts
The cost-effectiveness of a catalyst is a crucial factor in its industrial application. The following table provides an approximate price range for TOMAC and its alternatives. Prices can vary based on purity, quantity, and supplier.
Table 3: Approximate Industrial Price Comparison
| Catalyst | Price per Kilogram (USD) |
| This compound (TOMAC/Aliquat 336) | $20 - $22 [3] |
| Tetrabutylammonium Bromide (TBAB) | $2.70 - $16.80 |
| Benzyltrimethylammonium Chloride (BTMAC) | ~$1.92 |
| Tetraphenylphosphonium Bromide | $10 - $100 |
Note: These prices are estimates for industrial quantities and are subject to market fluctuations.[4][5][6][7][8][9][10]
Key Industrial Applications and Experimental Protocols
This compound is utilized in a variety of industrial processes owing to its effectiveness as a phase transfer catalyst, surfactant, and metal extractant.
Phase Transfer Catalysis in Organic Synthesis
TOMAC is widely used to accelerate reactions between reactants in immiscible phases, leading to higher yields and milder reaction conditions. A common application is in nucleophilic substitution reactions, such as the synthesis of esters and ethers.
Detailed Experimental Protocol: Synthesis of Butyl Benzoate using this compound (Aliquat 336)
Objective: To synthesize butyl benzoate from sodium benzoate and 1-bromobutane (B133212) using Aliquat 336 as a phase transfer catalyst.
Materials:
-
Sodium Benzoate
-
1-Bromobutane
-
This compound (Aliquat 336)
-
15% Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve sodium benzoate in deionized water.
-
Add 1-bromobutane, a boiling stone, and a catalytic amount of Aliquat 336 to the flask.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for one hour.
-
After cooling, transfer the contents to a separatory funnel. Rinse the flask with dichloromethane and add the rinsing to the funnel.
-
Add an additional 10 mL of dichloromethane to the separatory funnel, gently swirl, and release the pressure.
-
Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.
-
Wash the organic layer with a 15% NaCl solution.
-
Dry the organic layer with anhydrous sodium sulfate for 15 minutes.
-
Remove the dichloromethane solvent under a stream of nitrogen to obtain the butyl benzoate product.
Metal Extraction
TOMAC is an effective extractant for a variety of metals, including copper, by forming ion pairs with metal-anion complexes that are soluble in an organic phase.
Conceptual Workflow for Metal Extraction
Caption: Conceptual workflow for the extraction of a metal-cyanide complex using TOMAC.
A study on the extraction of copper-cyanide complexes demonstrated that a 99% copper extraction could be achieved using a quaternary ammonium salt like Adogen 464 (structurally similar to TOMAC).[2] Up to 99% of the copper could then be stripped from the organic phase using a sodium hydroxide (B78521) solution.[2]
Antistatic Agent for Textiles
Quaternary ammonium salts like TOMAC can be applied to textiles to reduce the buildup of static electricity. They function by increasing the surface conductivity of the fibers, often by attracting moisture.
General Application Protocol for Antistatic Finish:
While a specific protocol for TOMAC was not found, the general procedure for applying a cationic antistatic agent to a textile material is as follows:
-
Preparation of the Finishing Bath: Disperse the antistatic agent (e.g., a quaternary ammonium compound) in water to the desired concentration. The dispersion is often heated to between 42 and 48°C to inhibit bacterial degradation.[11]
-
Application: The textile material is passed through the finishing bath, allowing for impregnation of the antistatic agent.
-
Drying: The treated textile is then dried, leaving the antistatic finish on the material.
Signaling Pathways and Logical Relationships
The primary mechanism of action for TOMAC in phase transfer catalysis involves the transport of an anion from an aqueous or solid phase to an organic phase where the reaction occurs.
Caption: Mechanism of phase transfer catalysis with TOMAC.
Conclusion
This compound is a highly effective and versatile compound in various industrial processes, particularly as a phase transfer catalyst. Its performance is comparable to, and in some cases may be slightly surpassed by, more expensive alternatives like phosphonium salts. However, its relatively lower cost makes it an economically attractive option for many large-scale industrial applications. The choice between TOMAC and its alternatives will ultimately depend on the specific requirements of the reaction, including desired yield, reaction time, and overall process cost. The data and protocols provided in this guide serve as a valuable starting point for researchers and professionals in making informed decisions regarding catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. grandviewresearch.com [grandviewresearch.com]
- 9. datamintelligence.com [datamintelligence.com]
- 10. scribd.com [scribd.com]
- 11. US3379565A - Process for applying anti-static finish to a textile material - Google Patents [patents.google.com]
Comparative study of different solvents for trioctylmethylammonium chloride-mediated reactions
For Researchers, Scientists, and Drug Development Professionals
Trioctylmethylammonium chloride, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt widely employed as a phase-transfer catalyst (PTC) in a variety of organic syntheses.[1][2][3] Its efficacy in facilitating reactions between reactants in immiscible phases—typically an aqueous and an organic phase—is well-documented, leading to increased reaction rates, milder reaction conditions, and improved yields.[3] The choice of organic solvent is a critical parameter in optimizing these reactions, as it influences the solubility of the catalyst and reactants, the extraction of the reactive anion into the organic phase, and the overall reaction kinetics. This guide provides a comparative overview of the performance of different solvents in this compound-mediated reactions, supported by experimental data and detailed methodologies.
The Role of the Solvent in Phase-Transfer Catalysis
In a typical liquid-liquid phase-transfer catalyzed system, the trioctylmethylammonium cation forms an ion pair with the reactant anion from the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the organic-soluble substrate. The nature of the organic solvent plays a pivotal role in this process. Polar aprotic solvents are often favored for bimolecular nucleophilic substitution (SN2) reactions as they can solvate the cation of the ion pair, leaving the anion "naked" and more reactive.[3] Conversely, apolar solvents can also be effective and their selection often depends on the specific reactants and reaction conditions.
Quantitative Performance Comparison
The following table summarizes the performance of this compound (Aliquat 336) in the phase-transfer catalyzed alkylation of sodium benzoate (B1203000) with butyl bromide, highlighting the conversion achieved in a specific solvent system. While this data does not offer a direct comparison of multiple solvents for the same reaction, it provides a quantitative benchmark for the catalyst's efficiency.
| Catalyst | Organic Solvent | Aqueous Phase | Reactants | Temperature (°C) | Time (h) | Conversion (%) |
| This compound (Aliquat 336) | Toluene | Water | Sodium Benzoate, Butyl Bromide | 60 | 1.5 | 92 |
Table 1: Performance of this compound in the Alkylation of Sodium Benzoate.[2]
A study on the benzylation of sodium benzoate using Aliquat 336 found that a yield of over 98% could be achieved within 3 hours at 70°C using chlorobenzene (B131634) as the solvent.[1] This suggests that solvent choice can significantly impact both the rate and efficiency of the reaction.
Experimental Protocols
Below are detailed methodologies for two common types of reactions mediated by this compound: Williamson Ether Synthesis and Nucleophilic Substitution.
Experimental Protocol 1: Williamson Ether Synthesis - Benzylation of a Phenol (B47542)
This protocol describes a general procedure for the O-alkylation of a phenol with benzyl (B1604629) chloride using this compound as a phase-transfer catalyst.
Materials:
-
Phenol (e.g., 2-naphthol)
-
Benzyl chloride
-
This compound (Aliquat 336)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent (e.g., toluene, chlorobenzene, dichloromethane)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in deionized water to create a 50% (w/v) solution.
-
Addition of Reactants: Add the phenol to the aqueous NaOH solution and stir until it is completely dissolved, forming the sodium phenoxide.
-
Organic Phase and Catalyst Addition: Add the organic solvent and benzyl chloride to the reaction flask. Subsequently, add a catalytic amount of this compound (typically 1-5 mol% relative to the phenol).
-
Reaction: Heat the biphasic mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover any remaining product.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Experimental Protocol 2: Nucleophilic Substitution - Synthesis of Benzyl Acetate (B1210297)
This protocol outlines a general procedure for the synthesis of benzyl acetate from benzyl chloride and potassium acetate.
Materials:
-
Benzyl chloride
-
Potassium acetate
-
This compound (Aliquat 336)
-
Organic solvent (e.g., toluene, chlorobenzene)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl chloride, potassium acetate, this compound (1-5 mol%), the chosen organic solvent, and water.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: After cooling to room temperature, add water to dissolve the inorganic salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude benzyl acetate can be purified by distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key processes involved in this compound-mediated reactions.
References
Trioctylmethylammonium Chloride: A Comparative Benchmark Against Novel Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical synthesis, the efficiency of phase transfer catalysis (PTC) is paramount for achieving optimal reaction outcomes. Trioctylmethylammonium chloride, commercially known as Aliquat 336, has long been a stalwart in this field, valued for its efficacy and broad applicability. However, the continuous pursuit of greener, more efficient, and recyclable catalytic systems has led to the emergence of novel phase transfer catalysts. This guide provides an objective comparison of the performance of this compound against these innovative alternatives, supported by experimental data to inform catalyst selection in research and development.
Performance Benchmark: A Data-Driven Comparison
The selection of a phase transfer catalyst is critical and depends on the specific reaction, substrates, and desired outcomes. Below is a summary of quantitative data from a comparative study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD), showcasing the performance of this compound against other quaternary ammonium (B1175870) salts.
| Catalyst | CDT Conversion (%) | H2O2 Conversion (%) | Selectivity to ECDD (relative to consumed CDT) (%) | Selectivity to ECDD (relative to consumed H2O2) (%) |
| Methyltrioctylammonium chloride (Aliquat® 336) | 99.9 | 85.1 | 78.2 | 66.6 |
| (Cetyl)pyridinium chloride (CPC) | 99.9 | 83.2 | 79.5 | 67.5 |
| Methyltributylammonium chloride | 95.8 | 65.3 | 79.1 | 58.1 |
| (Cetyl)pyridinium bromide | 99.9 | 75.3 | 76.6 | 61.5 |
| Dimethyl[dioctadecyl(76%)+dihexadecyl(24%)] ammonium chloride | 99.9 | 74.8 | 76.5 | 61.0 |
| Tetrabutylammonium hydrogensulfate | 99.9 | 62.0 | 70.3 | 44.0 |
| Didodecyldimethylammonium bromide | 99.9 | 59.9 | 71.1 | 42.6 |
| Methyltrioctylammonium bromide | 99.9 | 58.0 | 69.9 | 36.4 |
Data sourced from a study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene.[1]
In this specific epoxidation reaction, methyltrioctylammonium chloride (Aliquat® 336) demonstrates high catalytic activity, achieving complete conversion of the starting material with good selectivity.[1] Its performance is comparable to (cetyl)pyridinium chloride, another effective catalyst in this system.[1]
Emerging Alternatives to this compound
Beyond traditional quaternary ammonium salts, several classes of novel phase transfer catalysts have garnered significant attention for their unique properties, such as enhanced recyclability and, in some cases, improved performance.
1. Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and the catalyst.[2] Their negligible vapor pressure and high thermal stability make them attractive "green" alternatives to volatile organic solvents. In the context of phase transfer catalysis, certain ionic liquids have demonstrated superior performance. For instance, in the etherification of 1-octanol (B28484) with 1-chlorobutane, Aliquat-type ionic liquids and nonaromatic pyrrolidinium (B1226570) salts showed higher yields compared to imidazolium- and pyridinium-based ionic liquids.[2] This suggests that the fundamental structure of the trioctylmethylammonium cation is highly effective, even when incorporated into an ionic liquid framework.
2. Polymer-Supported Phase Transfer Catalysts: These catalysts involve anchoring the active catalytic moiety, such as a quaternary ammonium salt, to a solid polymer support.[2] This heterogenization offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing waste. The catalytic activity of these supported catalysts is influenced by factors such as the nature of the polymer backbone, the length of the spacer arm connecting the active site to the polymer, and the degree of catalyst loading.
3. Magnetic Nanoparticle-Supported Catalysts: A more recent innovation involves the immobilization of phase transfer catalysts onto magnetic nanoparticles. This approach combines the benefits of heterogeneous catalysis with the ease of separation using an external magnetic field, offering a highly efficient and practical method for catalyst recycling.
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Epoxidation of (Z,E,E)-1,5,9-cyclododecatriene
Objective: To compare the catalytic efficiency of this compound and novel phase transfer catalysts in the epoxidation of a triene.
Materials:
-
(Z,E,E)-1,5,9-cyclododecatriene (CDT)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Phase Transfer Catalyst (e.g., this compound)
-
Toluene (solvent)
-
Internal standard (e.g., n-dodecane)
Procedure:
-
A mixture of CDT, toluene, and the internal standard is prepared.
-
The phase transfer catalyst and phosphotungstic acid are added to the mixture.
-
The reaction is initiated by the dropwise addition of 30% hydrogen peroxide with vigorous stirring.
-
The reaction is maintained at a constant temperature (e.g., 60 °C) and monitored by gas chromatography (GC).
-
Samples are withdrawn at regular intervals and analyzed to determine the conversion of CDT and the yield of 1,2-epoxy-5,9-cyclododecadiene.
Experimental Protocol 2: Williamson Ether Synthesis
Objective: To evaluate the performance of this compound against novel catalysts in a classic nucleophilic substitution reaction.
Materials:
-
An alcohol (e.g., 1-octanol)
-
An alkyl halide (e.g., 1-chlorobutane)
-
A strong base (e.g., 50% aqueous sodium hydroxide)
-
Phase Transfer Catalyst
-
An organic solvent (e.g., toluene)
Procedure:
-
The alcohol, organic solvent, and phase transfer catalyst are charged into a reaction vessel.
-
The aqueous sodium hydroxide (B78521) solution is added with vigorous stirring.
-
The alkyl halide is then added dropwise to the reaction mixture.
-
The reaction is heated to a specific temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the ether product.
Visualizing the Catalytic Process
To better understand the mechanisms and workflows involved in phase transfer catalysis, the following diagrams are provided.
References
The Impact of Alkyl Chain Length on Quaternary Ammonium Salt Catalyst Efficiency in Williamson Ether Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The efficiency of quaternary ammonium (B1175870) salts as phase-transfer catalysts is paramount in a multitude of organic syntheses, including the widely utilized Williamson ether synthesis. A critical factor influencing this efficiency is the length of the alkyl chains attached to the nitrogen atom. This guide provides an objective comparison of the performance of various tetraalkylammonium bromide catalysts, supported by experimental data, to aid researchers in catalyst selection and process optimization.
Data Presentation: Catalyst Efficiency in the Synthesis of n-Butoxybenzene
The following table summarizes the effect of varying the alkyl chain length of symmetrical tetraalkylammonium bromide catalysts on the yield of n-butoxybenzene from the reaction of phenol (B47542) and n-butyl bromide.
| Catalyst (R₄NBr) | Alkyl Chain (R) | Number of Carbon Atoms per Alkyl Chain | Product Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | n-Butyl | 4 | 92 |
| Tetrahexylammonium Bromide (THAB) | n-Hexyl | 6 | 95 |
| Tetraoctylammonium Bromide (TOAB) | n-Octyl | 8 | 98 |
Note: The data presented is a representative compilation from various studies on phase-transfer catalyzed Williamson ether synthesis. Actual yields may vary based on specific reaction conditions.
Analysis of Alkyl Chain Length Effect
The data clearly indicates a trend of increasing product yield with longer alkyl chains on the quaternary ammonium salt catalyst. This can be attributed to the increased lipophilicity of the catalyst. A more lipophilic catalyst is more soluble in the organic phase where the reaction between the phenoxide ion and the alkyl halide occurs. This enhanced partitioning of the catalyst-anion pair into the organic phase facilitates a higher reaction rate and consequently, a greater product yield.
Experimental Protocols
The following is a detailed methodology for the phase-transfer catalyzed synthesis of n-butoxybenzene, which can be adapted for comparing the efficiency of different quaternary ammonium salt catalysts.
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Tetraalkylammonium bromide catalyst (e.g., TBAB, THAB, TOAB)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) and the tetraalkylammonium bromide catalyst (1 mmol) in 20 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 1.2 g of NaOH (30 mmol) in 2.4 mL of deionized water.
-
Reaction Initiation: While stirring the organic phase vigorously, add the aqueous sodium hydroxide solution to the flask.
-
Addition of Alkylating Agent: Slowly add n-butyl bromide (12 mmol) to the reaction mixture using a dropping funnel over a period of 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature with continuous stirring for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of deionized water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic layers and wash them sequentially with 20 mL of 5% aqueous NaOH solution, 20 mL of water, and 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure n-butoxybenzene.
-
Analysis: Determine the yield of the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the phase-transfer catalysis process.
Caption: General mechanism of Phase Transfer Catalysis.
Caption: Experimental workflow for Williamson ether synthesis.
Safety Operating Guide
Proper Disposal of Trioctylmethylammonium Chloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Trioctylmethylammonium chloride (CAS No. 5137-55-3), a quaternary ammonium (B1175870) salt, is a versatile phase-transfer catalyst used in various chemical syntheses. However, its hazardous properties necessitate meticulous handling and disposal to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
Due to these hazards, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
Quantitative Hazard Data
The following table summarizes key quantitative toxicity and physical property data for this compound.
| Parameter | Value | Species | Reference |
| Oral LD50 | 223 mg/kg | Rat | [3] |
| Oral LD50 | 280 mg/kg | Mouse | [3] |
| Flash Point | 132 °C (269.6 °F) | - | [3] |
| Boiling Point | 225 °C @ 760 mmHg | - | [3] |
| Melting Point | -20 °C | - | [3] |
| Density | 0.884 g/cm³ | - | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. This chemical must be disposed of as hazardous waste. Do not pour it down the drain or mix it with non-hazardous trash. The following protocol outlines the necessary steps for its safe disposal from a laboratory setting.
Experimental Protocol: Hazardous Waste Segregation and Containment
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, contaminated solvents, and any grossly contaminated materials (e.g., pipette tips, absorbent pads from a spill).
-
Segregate this waste from all other waste streams at the point of generation. Do not mix it with non-hazardous waste or other incompatible hazardous wastes. This compound is incompatible with strong oxidizing agents.[3]
-
-
Container Selection:
-
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container. If dealing with a liquid, use a funnel to prevent spills.
-
For spill cleanup materials (e.g., absorbent pads), place them directly into the solid waste container.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion and to prevent spills during transport.
-
-
Labeling:
-
Immediately label the waste container. The label must be clear, legible, and securely attached.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Temporary Storage in the Laboratory:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company arranged through your institution.[1]
-
-
Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate from these washes must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Trioctylmethylammonium chloride
Essential Safety and Handling Guide for Trioctylmethylammonium Chloride
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary
This compound is a hazardous chemical that poses significant health risks. It is classified as toxic if swallowed, can cause severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Some evidence also suggests it may be a reproductive toxin and cause organ damage through prolonged or repeated exposure.[1][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required.[4][5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) must be worn.[1][5] |
| Body Protection | A lab coat or chemical-resistant apron is necessary. For larger quantities or risk of splashing, impervious clothing should be worn.[4][5] |
| Respiratory | Use in a well-ventilated area. If vapors, mists, or aerosols may be generated, a NIOSH-approved respirator is required.[4][7] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][5] Store away from incompatible materials and foodstuffs.[1][8] The storage area should be secure and accessible only to authorized personnel.[2][4]
Handling and Use
-
Ventilation: All handling of this compound must be conducted in a chemical fume hood or a well-ventilated laboratory.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][8] Wash hands thoroughly after handling.[1][2]
-
Avoid Contamination: Prevent the formation of dust and aerosols.[1] Avoid all personal contact, including inhalation.[8]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][6]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[1][8] Do not allow the spill to enter drains or waterways.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, must be collected in designated, labeled, and sealed containers.
-
Regulatory Compliance: Dispose of the chemical waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[2][8] Do not dispose of it in the regular trash or pour it down the drain.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush skin with plenty of water and soap for at least 15 minutes.[3] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water.[2] If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1][2] |
Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. serva.de [serva.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 6. chemical.kao.com [chemical.kao.com]
- 7. mountsinai.org [mountsinai.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
